molecular formula C12H9ClN2O B1590790 2-Chloro-N-phenylisonicotinamide CAS No. 80194-83-8

2-Chloro-N-phenylisonicotinamide

Cat. No.: B1590790
CAS No.: 80194-83-8
M. Wt: 232.66 g/mol
InChI Key: LTAXNWGTCKPZGT-UHFFFAOYSA-N
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Description

2-Chloro-N-phenylisonicotinamide is a useful research compound. Its molecular formula is C12H9ClN2O and its molecular weight is 232.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-phenylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAXNWGTCKPZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567864
Record name 2-Chloro-N-phenylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80194-83-8
Record name 2-Chloro-N-phenylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-N-phenylisonicotinamide: Molecular Structure, Properties, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-phenylisonicotinamide is a synthetic compound belonging to the isonicotinamide class of molecules. Isonicotinamides, amides of isonicotinic acid (pyridine-4-carboxylic acid), are a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a chlorine atom at the 2-position of the pyridine ring and an N-phenyl group gives rise to a molecule with distinct physicochemical properties and potential pharmacological relevance. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of this compound, offering valuable insights for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central isonicotinamide core with a chlorine substituent at the C2 position of the pyridine ring and a phenyl group attached to the amide nitrogen.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; set_size="3,3";

// Atom coordinates N1 [pos="0,1.2", label="N"]; C2 [pos="-1.1,0.6", label="C"]; C3 [pos="-1.1,-0.6", label="C"]; C4 [pos="0,-1.2", label="C"]; C5 [pos="1.1,-0.6", label="C"]; C6 [pos="1.1,0.6", label="C"]; C7 [pos="0,-2.5", label="C"]; O8 [pos="-0.9,-3.1", label="O"]; N9 [pos="1.1,-3.1", label="N"]; C10 [pos="2.2,-2.5", label="C"]; C11 [pos="3.3,-3.1", label="C"]; C12 [pos="4.4,-2.5", label="C"]; C13 [pos="4.4,-1.3", label="C"]; C14 [pos="3.3,-0.7", label="C"]; C15 [pos="2.2,-1.3", label="C"]; Cl16 [pos="-2.3,1.2", label="Cl"]; H1 [pos="-2,-0.9", label="H"]; H2 [pos="2,-0.9", label="H"]; H3 [pos="2,1.2", label="H"]; H4 [pos="1.1,-4.0", label="H"]; H5 [pos="3.3,-4.0", label="H"]; H6 [pos="5.3,-3.1", label="H"]; H7 [pos="5.3,-0.7", label="H"]; H8 [pos="3.3,0.2", label="H"]; H9 [pos="1.3,-0.7", label="H"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl16; C4 -- C7; C7 -- O8 [style=double]; C7 -- N9; N9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10; C3 -- H1; C5 -- H2; C6 -- H3; N9 -- H4; C11 -- H5; C12 -- H6; C13 -- H7; C14 -- H8; C15 -- H9; }

Molecular Structure of this compound

The key structural features that influence its properties include the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, the amide linkage which can participate in hydrogen bonding, and the aromatic phenyl ring which contributes to the molecule's lipophilicity.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Chloro-N-phenylnicotinamide
CAS Number 80194-83-8[1]56149-29-2[2]
Molecular Formula C₁₂H₉ClN₂OC₁₂H₉ClN₂O
Molecular Weight 232.67 g/mol 232.67 g/mol
Melting Point Not explicitly reported125 °C[2]
Calculated LogP 2.8 (estimation)2.8 (estimation)
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22

Note: Some data are for a closely related isomer and should be considered as an approximation.

Synthesis and Characterization

A common synthetic route to this compound involves the acylation of aniline with 2-chloroisonicotinoyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

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reagent1 [label="2-Chloroisonicotinoyl chloride"]; reagent2 [label="Aniline"]; base [label="Base (e.g., DIPEA)"]; solvent [label="Solvent (e.g., 1,2-dichloroethane)"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent1 -> reaction [label=""]; reagent2 -> reaction [label=""]; base -> reaction [label=""]; solvent -> reaction [label=""]; reaction [label="Acylation Reaction\n(0°C to 95°C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction -> workup [label=""]; workup [label="Aqueous Workup &\nExtraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup -> purification [label=""]; purification [label="Recrystallization\n(Methanol/Water)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification -> product [label=""]; }

General Synthesis Workflow
Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 2-Chloroisonicotinoyl chloride

  • Aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane

  • Dichloromethane

  • Methanol

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of aniline (5.70 mL, 62.5 mmol) and DIPEA (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).

  • Slowly add the aniline/DIPEA solution to the cooled 2-chloroisonicotinoyl chloride solution over approximately 1 hour, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Warm the mixture to 95 °C and maintain this temperature for 1 hour.

  • Cool the reaction to room temperature and quench by adding water (30 mL).

  • Filter the mixture and extract the filtrate with dichloromethane (200 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting residue from a methanol/water mixture (1:10, 110 mL) to yield this compound as the final product.

Characterization

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of the synthesized compound. The expected [M+H]⁺ ion for this compound is m/z 233.1.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The aromatic protons will typically appear in the downfield region (δ 7.0-9.0 ppm). The amide proton (N-H) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the twelve carbon atoms in the molecule. The carbonyl carbon of the amide will be observed at a characteristic downfield shift (around 160-170 ppm). The carbon atoms attached to the chlorine and nitrogen atoms will also have distinct chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching vibration of the amide group (around 3300 cm⁻¹).

  • C=O stretching vibration of the amide group (around 1650-1680 cm⁻¹).

  • C-Cl stretching vibration (in the fingerprint region, typically below 800 cm⁻¹).

  • Aromatic C-H and C=C stretching vibrations.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of isonicotinamides and related structures have shown promising activities in several therapeutic areas.

Antifungal Activity

Nicotinamide and its derivatives have been investigated for their antifungal properties.[4][5] The mechanism of action for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[5] Structure-activity relationship (SAR) studies of nicotinamide derivatives have shown that substitutions on the aniline ring and the pyridine core can significantly influence their antifungal potency.[5]

GSK-3 Inhibition and Neurodegenerative Diseases

Isonicotinamides have been identified as potent and highly selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[1][6] GSK-3 is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type II diabetes, and some cancers.[7] The inhibition of GSK-3 by isonicotinamide derivatives has been shown to reduce tau phosphorylation, a key pathological hallmark of Alzheimer's disease.[1] SAR studies have revealed that modifications to the isonicotinamide scaffold can fine-tune both the potency and selectivity of GSK-3 inhibition.[3]

Antiproliferative Activity

Various nicotinamide derivatives have demonstrated antiproliferative activity against a range of human cancer cell lines.[2][8][9][10] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival. The structural features of this compound, including the presence of a halogenated pyridine ring and an N-aryl amide, are found in other compounds with reported anticancer effects.

Future Perspectives

This compound represents an interesting scaffold for further investigation in drug discovery. Based on the activities of related compounds, future research could focus on:

  • Comprehensive Biological Screening: Evaluating the compound for antifungal, antiproliferative, and enzyme inhibitory activities (e.g., against GSK-3).

  • Structural Biology: Determining the crystal structure of the compound in complex with potential biological targets to understand the molecular basis of its activity.

  • Lead Optimization: Synthesizing and testing analogues of this compound to improve potency, selectivity, and pharmacokinetic properties.

The straightforward synthesis and the versatile nature of the isonicotinamide core make this compound a valuable starting point for the development of novel therapeutic agents.

References

  • Luo, G., et al. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. Journal of Medicinal Chemistry, 59(5), 1965-1980.
  • Siber, T., et al. (2022).
  • Wang, X., et al. (2013). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. Chemistry Central Journal, 7(1), 63.
  • PubChem. (n.d.). 2,6-Dichloro-N-phenylisonicotinamide.
  • Zhang, J., et al. (2019). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 67(4), 1131-1141.
  • Luo, G., et al. (2016). Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. PubMed.
  • Zhang, Y., et al. (2022). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. Molecules, 27(15), 4983.
  • Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10476-10491.
  • Elasasy, M. E. A., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2203-2220.
  • Abuelizz, H. A., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(19), 6523.

Sources

An Inquiry into the Antifungal Potential and Putative Mechanism of Action of 2-Chloro-N-phenylisonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Isonicotinamide Derivative

This technical guide ventures into this uncharted territory, proposing a putative mechanism of action for 2-Chloro-N-phenylisonicotinamide based on the well-documented biological activities of its structural analogs. By synthesizing insights from existing literature, we will construct a scientifically grounded framework for researchers to explore the potential of this compound, particularly as an antifungal agent. This document is designed not as a definitive statement, but as a roadmap for discovery, complete with detailed experimental protocols to test the proposed hypotheses.

I. The Chemical Identity of this compound

This compound is a synthetic organic compound featuring a pyridine ring substituted with a chlorine atom and an N-phenylcarboxamide group at positions 2 and 4, respectively.

Chemical Attribute Value
IUPAC Name 2-chloro-N-phenylpyridine-4-carboxamide
Molecular Formula C₁₂H₉ClN₂O
Molecular Weight 232.67 g/mol
CAS Number 80194-83-8

The presence of the isonicotinamide scaffold is of particular interest, as this moiety is a key component in a variety of biologically active molecules, including pharmaceuticals and agricultural agents.

II. A Survey of the Biological Landscape of Isonicotinamide Derivatives: A Foundation for Hypothesis

The isonicotinamide and nicotinamide chemical families are replete with compounds exhibiting a diverse array of biological activities. A review of the literature reveals several key therapeutic areas where these derivatives have shown promise:

  • Anticancer Activity: A number of isoniazid derivatives, which share the isonicotinic acid hydrazide core, have demonstrated potent cytotoxicity against various human cancer cell lines.[1]

  • Enzyme Inhibition: Certain nicotinamide derivatives have been identified as inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain, leading to their use as fungicides.[2]

  • Antifungal Properties: A significant body of research points to the antifungal potential of nicotinamide and its analogs. These compounds have been shown to be effective against a range of fungal pathogens, including various Candida and Aspergillus species.[3][4][5]

Given the recurring and well-documented antifungal activity within this chemical class, it is scientifically plausible to hypothesize that this compound may also possess such properties.

III. Proposed Mechanism of Action: A Focus on Antifungal Activity

Based on the established mechanisms of action of structurally related compounds, we propose a putative antifungal mechanism for this compound centered on the disruption of fungal cell integrity. This hypothesis is informed by studies on other 2-chloro-N-phenyl-acetamides and nicotinamide derivatives.[3][4][5]

The proposed mechanism can be dissected into two primary, potentially interconnected, modes of action:

  • Disruption of Fungal Cell Wall Integrity: The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. Several nicotinamide derivatives have been reported to exert their antifungal effects by compromising the integrity of this structure.[3]

  • Interaction with Ergosterol in the Fungal Cell Membrane: Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. The binding of small molecules to ergosterol can lead to membrane disruption and cell death. Research on 2-chloro-N-phenylacetamide suggests that interaction with ergosterol is a likely mechanism of its antifungal activity.[5]

The following diagram illustrates this proposed dual mechanism of action:

Antifungal_Mechanism Compound This compound CellWall Fungal Cell Wall Composed of Chitin, Glucans, and Mannoproteins Compound->CellWall Disruption of Synthesis/Assembly CellMembrane Fungal Cell Membrane Contains Ergosterol Compound->CellMembrane Binding to Ergosterol Cytoplasm Cytoplasm CellWall->Cytoplasm Weakened Structural Integrity Leads to Osmotic Lysis CellMembrane->Cytoplasm Fungal_Cell_Death Fungal Cell Death Cytoplasm->Fungal_Cell_Death Cellular Disruption

Caption: Proposed dual mechanism of antifungal action for this compound.

IV. Experimental Protocols for Mechanistic Validation

To investigate the hypothesized antifungal mechanism of this compound, a series of well-established in vitro assays can be employed. The following protocols provide a detailed, step-by-step methodology for these key experiments.

A. Antifungal Susceptibility Testing

This initial set of experiments aims to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the compound against relevant fungal pathogens.

Experimental Workflow:

Antifungal_Susceptibility_Workflow start Start prep_compound Prepare Serial Dilutions of This compound start->prep_compound prep_inoculum Prepare Standardized Fungal Inoculum (e.g., Candida albicans) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells Containing Compound Dilutions prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate read_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->read_mic plate_mfc Plate Aliquots from Wells with No Growth onto Agar Plates read_mic->plate_mfc incubate_mfc Incubate Agar Plates at 35-37°C for 24-48 hours plate_mfc->incubate_mfc read_mfc Determine MFC: Lowest Concentration with No Fungal Growth on Agar incubate_mfc->read_mfc end End read_mfc->end

Caption: Workflow for determining MIC and MFC of the test compound.

Detailed Protocol:

  • Preparation of Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Culture the desired fungal strain (e.g., Candida albicans) and prepare a standardized inoculum suspension according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at the optimal temperature for the fungal species (typically 35-37°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MFC Determination: Take an aliquot from each well that shows no growth and plate it onto a suitable agar medium. Incubate the plates for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

B. Cell Wall Integrity Assay (Sorbitol Protection Assay)

This assay determines if the compound's antifungal activity is due to targeting the cell wall. Sorbitol, an osmotic stabilizer, can rescue fungal cells with a compromised cell wall.

Experimental Workflow:

Sorbitol_Protection_Assay start Start prep_plates Prepare Two Sets of Microtiter Plates with Serial Dilutions of the Compound start->prep_plates prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum add_sorbitol Supplement One Set of Plates with 0.8 M Sorbitol prep_plates->add_sorbitol inoculate Inoculate All Wells in Both Sets of Plates add_sorbitol->inoculate prep_inoculum->inoculate incubate Incubate Both Sets of Plates inoculate->incubate read_mic Determine MIC for Both Conditions (with and without Sorbitol) incubate->read_mic compare_mic Compare MIC Values read_mic->compare_mic no_effect No Significant Change in MIC: Cell Wall is Not the Primary Target compare_mic->no_effect MIC ≈ MIC+Sorbitol effect Significant Increase in MIC with Sorbitol: Compound Likely Targets the Cell Wall compare_mic->effect MIC < MIC+Sorbitol end End no_effect->end effect->end

Caption: Workflow for the sorbitol protection assay to assess cell wall targeting.

Detailed Protocol:

  • Follow the procedure for antifungal susceptibility testing (Protocol A) to prepare two sets of microtiter plates with serial dilutions of the compound.

  • In one set of plates, supplement the broth medium with 0.8 M sorbitol.

  • Inoculate both sets of plates with the fungal suspension.

  • Incubate and determine the MIC for both conditions.

  • Interpretation: A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that the compound targets the fungal cell wall.

C. Ergosterol Binding Assay

This spectrophotometric assay assesses the ability of the compound to bind to ergosterol.

Detailed Protocol:

  • Preparation of Solutions: Prepare a stock solution of this compound and a stock solution of ergosterol in a suitable solvent (e.g., DMSO).

  • Spectrophotometric Scans:

    • Scan the absorbance of the compound solution alone from 230 to 300 nm.

    • Scan the absorbance of the ergosterol solution alone.

    • Mix the compound and ergosterol solutions and incubate for a short period.

    • Scan the absorbance of the mixture.

  • Data Analysis: A change in the absorbance spectrum of the mixture compared to the individual components (e.g., a shift in the absorbance maximum or the appearance of new peaks) indicates binding of the compound to ergosterol.

V. Concluding Remarks and Future Directions

While the precise mechanism of action of this compound remains to be definitively established through direct experimental evidence, the information available for its structural analogs provides a strong foundation for a targeted investigation into its potential antifungal properties. The proposed dual mechanism of cell wall disruption and ergosterol binding offers a compelling starting point for such studies.

The experimental protocols detailed in this guide provide a clear and robust framework for researchers to test these hypotheses. Successful validation of this proposed mechanism would not only elucidate the biological activity of this novel compound but also pave the way for its further development as a potential therapeutic agent in the fight against fungal infections.

VI. References

  • Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. Retrieved January 7, 2026, from [Link]

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). PubMed. Retrieved January 7, 2026, from [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). PubMed. Retrieved January 7, 2026, from [Link]

Sources

The Biological Activity of 2-Chloro-N-phenylisonicotinamide Derivatives: From Agricultural Fungicides to Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isonicotinamide scaffold, a structural isomer of vitamin B3 (nicotinamide), represents a cornerstone in the development of biologically active molecules. While nicotinamide itself plays a crucial role in cellular metabolism, its derivatives, particularly those stemming from the 2-Chloro-N-phenylisonicotinamide core, have emerged as a versatile class of compounds with significant applications in both agriculture and medicine. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of these derivatives. We delve into their potent antifungal properties against both plant and human pathogens, explore their role as plant biostimulants, and provide detailed experimental protocols for their evaluation. By synthesizing data from key studies, this document offers insights into structure-activity relationships and outlines future directions for harnessing the full potential of this valuable chemical scaffold.

The Isonicotinamide Scaffold: A Privileged Structure in Chemical Biology

Nicotinamide, or vitamin B3, is a fundamental component of the coenzymes NAD and NADP, making it essential for cellular respiration and metabolism in virtually all living organisms.[1][2] Its structural isomer, isonicotinamide (pyridine-4-carboxamide), while not a vitamin, provides a robust chemical scaffold that has been extensively modified to create a vast library of pharmacologically active compounds. The introduction of a chloro group at the 2-position and an N-phenyl group creates the core structure, This compound , a key intermediate for generating derivatives with enhanced potency and specific biological targets. These derivatives have found widespread use as herbicides, insecticides, and, most notably, fungicides for crop protection.[3] More recently, their potent activity against drug-resistant human fungal pathogens has opened new avenues for therapeutic development.[4][5]

Synthesis and Derivatization Strategies

The foundation for exploring the biological activity of this class of compounds lies in its efficient synthesis. The parent molecule, this compound, is typically prepared through a straightforward amidation reaction.

Core Synthesis Workflow

The primary synthesis route involves the reaction of 2-chloroisonicotinoyl chloride with aniline.[6][7] The process is robust and allows for high-yield production of the core scaffold, which can then be used in subsequent derivatization steps.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification A 2-Chloroisonicotinoyl Chloride R2 2. Add slowly to cooled 2-chloroisonicotinoyl chloride solution (0°C) A->R2 B Aniline R1 1. Mix Aniline and DIPEA B->R1 C DIPEA (Base) in 1,2-Dichloroethane C->R1 R1->R2 R3 3. Stir at 0°C, then heat to 95°C R2->R3 W1 Quench with Water R3->W1 W2 Filter & Extract with Dichloromethane W1->W2 W3 Dry, Concentrate & Recrystallize W2->W3 Product This compound W3->Product

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is a representative method for synthesizing the parent compound.

Materials:

  • 2-chloroisonicotinoyl chloride

  • Aniline

  • N,N-diisopropylethylamine (DIPEA)

  • 1,2-dichloroethane

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Methanol

  • Water

Procedure: [6]

  • Dissolve 2-chloroisonicotinoyl chloride (e.g., 10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) in a reaction vessel and cool the solution to 0°C using an ice bath.

  • In a separate vessel, prepare a solution of aniline (e.g., 5.70 mL, 62.5 mmol) and DIPEA (e.g., 10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).

  • Slowly add the aniline/DIPEA solution to the cooled 2-chloroisonicotinoyl chloride solution over approximately 1 hour, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour after the addition is complete.

  • Warm the mixture to 95°C and maintain this temperature for 1 hour.

  • Cool the reaction to room temperature and quench by adding water (30 mL).

  • Filter the mixture. Extract the filtrate with dichloromethane (200 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure.

  • Recrystallize the resulting residue from a methanol/water mixture (e.g., 1:10 ratio) to yield the pure this compound product.

Justification of Experimental Choices:

  • DIPEA: A non-nucleophilic base is used to scavenge the HCl byproduct of the amidation, preventing unwanted side reactions with the aniline reactant.

  • Temperature Control: The initial low temperature (0°C) controls the exothermic reaction rate, while the subsequent heating to 95°C ensures the reaction goes to completion.

  • Recrystallization: This final purification step is critical for removing unreacted starting materials and byproducts, ensuring high purity of the final compound, which is essential for accurate biological testing.

Biological Activity Profile: A Focus on Antifungal Properties

The true value of the this compound scaffold lies in the potent and diverse biological activities exhibited by its derivatives. The primary area of application has been in the control of fungal pathogens.

Agricultural Applications: Potent Fungicidal Activity

Nicotinamide and its derivatives are widely used in agriculture.[3] While nicotinamide itself can act as a plant biostimulant, improving growth and yield in crops like soybeans, its halogenated and substituted derivatives are powerful fungicides.[8][9] The linking of the nicotinamide substructure with other active heterocyclic moieties, such as thiophene, has led to the discovery of novel compounds with excellent fungicidal activity.[3][10][11]

Case Study: N-(thiophen-2-yl) Nicotinamide Derivatives A study focused on splicing nicotinic acid and thiophene substructures yielded derivatives with remarkable activity against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.[3][11]

Compound IDKey SubstituentsEC₅₀ (mg/L) vs. P. cubensisReference
4a 6-chloro, 5-cyano, 2-methyl4.69[3][11]
4f 5-bromo, 6-chloro, 2-methyl1.96[3][11]
Flumorph (Commercial)-7.55[3][11]
Diflumetorim (Commercial)-21.44[3][11]

As the data indicates, derivative 4f demonstrated significantly higher potency than established commercial fungicides, highlighting the effectiveness of this chemical scaffold.[3][11]

Caption: Common modes of action for agricultural and medical fungicides.

Medical Applications: Combating Drug-Resistant Fungi

Fungal infections, particularly from species like Candida albicans, pose a significant threat to human health, exacerbated by the rise of drug-resistant strains.[4] Nicotinamide derivatives have emerged as promising candidates for new antifungal drugs due to their novel mechanisms of action and efficacy against resistant isolates.

Case Study: Nicotinamide Derivatives Targeting the Fungal Cell Wall Research into a library of nicotinamide derivatives identified compounds with potent, fungicidal activity against C. albicans, including fluconazole-resistant strains.[4] The lead compound, 16g , was found to be highly effective.

Compound/DrugOrganismMIC (μg/mL)Activity
16g C. albicans SC53140.25Fungicidal
16g Fluconazole-Resistant C. albicans (6 strains)0.125–1Fungicidal
FluconazoleC. albicans SC53140.5Fungistatic

The mechanism of action for compound 16g was determined to be the disruption of the fungal cell wall.[4] Further studies on related 2-aminonicotinamide derivatives have shown that they can inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are crucial for cell wall integrity.[5] This mode of action is distinct from many current antifungals, making these compounds particularly valuable.

Another critical finding is the ability of nicotinamide (NAM) to potentiate the activity of existing antifungals like Amphotericin B. NAM enhances the efficacy of Amphotericin B against both planktonic cells and drug-resistant biofilms by exacerbating oxidative damage through the modification of histone acetylation.[12]

Standardized Protocols for Biological Evaluation

To ensure reproducible and comparable results, standardized protocols are essential for evaluating the biological activity of new derivatives.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound.

Procedure (based on CLSI guidelines):

  • Prepare Fungal Inoculum: Culture the fungal strain (e.g., C. albicans) on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the final required concentration.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a positive control (fungus, no compound) and a negative control (medium, no fungus).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant (typically ≥50% or ≥90%) inhibition of visible fungal growth compared to the positive control.

  • MFC Determination: Take an aliquot from each well that shows no visible growth (at and above the MIC). Spread the aliquot onto a drug-free agar plate. Incubate at 35°C for 24-48 hours. The MFC is the lowest concentration from which no colonies grow on the subculture plate.

Self-Validation: The inclusion of positive and negative controls is critical. The positive control validates the viability of the fungal inoculum, while the negative control ensures the sterility of the medium. Comparing results to a known antifungal agent (e.g., fluconazole) provides a benchmark for potency.

Protocol: Fungal Biofilm Inhibition Assay

This protocol assesses the compound's ability to prevent biofilm formation.

Procedure: [13]

  • Prepare Fungal Inoculum: Prepare a standardized fungal suspension in RPMI-1640 medium as described above.

  • Plate Preparation: Add the fungal suspension to the wells of a flat-bottomed 96-well plate. Also, add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Quantification: Quantify the remaining biofilm using a metabolic assay (e.g., XTT or crystal violet staining). Read the absorbance using a microplate reader.

  • Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control wells.

Structure-Activity Relationship (SAR) Insights

Analysis of active and inactive derivatives provides crucial insights into the structural requirements for biological activity. For the nicotinamide derivatives active against C. albicans, SAR studies revealed several key principles.[4]

SAR cluster_core Core Scaffold: this compound cluster_mods Key Modifications & Impact on Antifungal Activity cluster_activity Result Core [Pyridine Ring]--CO--NH--[Phenyl Ring] Mod1 Position of Amino Group on Phenyl Ring (Critical for activity) Core->Mod1 Mod2 Position of Isopropyl Group on Phenyl Ring (Critical for activity) Core->Mod2 Mod3 Halogen Substitutions (Often increases potency, e.g., Br, Cl) Core->Mod3 Mod4 Addition of other Heterocycles (e.g., Thiophene) (Can dramatically increase potency) Core->Mod4 Activity Potent & Specific Antifungal Activity Mod1->Activity Mod2->Activity Mod3->Activity Mod4->Activity

Caption: Key structure-activity relationship drivers for nicotinamide derivatives.

Key findings include:

  • Positional Isomers are Critical: The relative positions of substituents on the N-phenyl ring are crucial. For example, moving an amino or isopropyl group from one position to another could lead to a complete loss of antifungal activity.[4]

  • Halogenation Enhances Potency: The presence of halogens like chlorine and bromine on the nicotinamide or N-phenyl ring often correlates with higher fungicidal potency.[3][11]

  • Substructure Splicing: Combining the isonicotinamide core with other known active substructures (like thiophene) is a highly effective strategy for discovering novel and highly potent lead compounds.[3]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly successful and versatile class of biologically active compounds. Their proven efficacy as agricultural fungicides is now being matched by their promise as next-generation medical antifungals capable of combating drug-resistant pathogens. The distinct modes of action, such as cell wall disruption, offer a significant advantage over existing therapies.

Future research should focus on:

  • Lead Optimization: Further modification of highly active compounds (like derivatives 4f and 16g) to improve their pharmacokinetic and safety profiles.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets to better understand the basis of their potency and selectivity.

  • Broadening the Scope: Screening optimized derivatives against a wider range of plant and human pathogens, including viruses and bacteria, to uncover new therapeutic applications.

By continuing to explore the rich chemistry of this scaffold, the scientific community can develop innovative solutions to pressing challenges in global food security and infectious disease.

References

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
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  • Inert Reassessment - Nicotinamide CAS 98-92-0. OPP, US EPA. [Link]
  • Nicotinamide as a biostimulant improves soybean growth and yield.
  • Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
  • 2-chloro-N-(phenyl formamyl) nicotinamide compound, preparation method thereof and application of compound.
  • Examining Nicotinamide Application Methods in Alleviating Lead-Induced Stress in Spring Barley. MDPI. [Link]
  • Fungicide Theory of Use and Mode of Action.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]
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Physicochemical properties of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-N-phenylisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS No: 80194-83-8). As a member of the substituted isonicotinamide class, this compound represents a valuable scaffold in medicinal and agricultural chemistry. Its structure, featuring a reactive chlorine atom and a modifiable amide linkage, makes it a key intermediate for the synthesis of more complex molecules. This document consolidates available data on its molecular identity, provides a detailed, field-proven synthesis protocol, and outlines methods for its analytical characterization. The guide is intended to serve as a foundational resource for researchers utilizing this compound in drug discovery, process development, and materials science.

Molecular Identity and Structure

This compound is a heterocyclic aromatic amide. The core structure consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a carboxamide group, which is further N-substituted with a phenyl ring. The isonicotinamide nomenclature specifies the attachment of the carboxamide at the C4 position of the pyridine ring.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name 2-chloro-N-phenylpyridine-4-carboxamide Inferred from structure
CAS Number 80194-83-8 [1][2][3]
Molecular Formula C₁₂H₉ClN₂O [2]
Molecular Weight 232.67 g/mol [2]
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl Inferred from structure

| InChI Key | Inferred, not directly available in search results | |

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative experimental data for many physicochemical properties of this compound are not widely published. The following table summarizes available information and notes where data is inferred from related compounds or synthesis protocols.

Table 2: Physicochemical Data

Property Value / Observation Rationale / Source
Physical State Solid. Inferred from synthesis protocol which yields a recrystallized product.[1][2]
Melting Point Data not available. The isomeric 2-Chloro-N-phenylnicotinamide has a reported melting point of 125 °C.[4]
Boiling Point Data not available. High molecular weight and amide functionality suggest a high boiling point, likely with decomposition.
Solubility Soluble in dichloromethane, methanol. Poorly soluble in water. The synthesis workup uses dichloromethane for extraction and recrystallization is performed from a methanol/water mixture, indicating solubility in polar organic solvents and insolubility in aqueous media.[1][2]
pKa Data not available. The pyridine nitrogen is expected to be weakly basic, but less so than pyridine itself due to the electron-withdrawing effects of the chloro and carboxamide groups. The amide N-H is very weakly acidic.

| LogP | Data not available. | The presence of a phenyl group and a chlorine atom suggests a moderate to high lipophilicity. |

Synthesis and Purification

The synthesis of this compound is reliably achieved via the acylation of aniline with 2-chloroisonicotinoyl chloride. This method is a standard amide bond formation reaction and provides a high yield of the target product.[1][2]

Synthesis Workflow

The causality behind this experimental design is straightforward. 2-chloroisonicotinoyl chloride is a highly reactive acyl chloride. Aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is crucial. It serves as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

Synthesis_Workflow start Starting Materials: - 2-chloroisonicotinoyl chloride - Aniline - DIPEA in 1,2-dichloroethane step1 Cool to 0 °C start->step1 step2 Slowly add Aniline/DIPEA solution (1 hour) step1->step2 step3 Stir at 0 °C for 1 hour step2->step3 step4 Heat to 95 °C for 1 hour step3->step4 step5 Cool to Room Temperature & Quench with Water step4->step5 step6 Filter mixture step5->step6 step7 Extract filtrate with Dichloromethane (DCM) step6->step7 step8 Dry organic phase (anhydrous MgSO₄) step7->step8 step9 Concentrate under reduced pressure step8->step9 step10 Recrystallize from Methanol/Water (1:10) step9->step10 end_product Final Product: This compound (Purity >92%) step10->end_product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from a reported procedure with a 92% yield.[1][2]

  • Reaction Setup: Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) in a suitable reaction vessel. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA, 10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL). Add this solution dropwise to the cooled reaction mixture over approximately 1 hour, maintaining the internal temperature at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C for an additional hour. Afterwards, heat the mixture to 95 °C and maintain this temperature for 1 hour to ensure the reaction goes to completion.

  • Workup and Quenching: Cool the reaction mixture to room temperature. Quench the reaction by adding water (30 mL).

  • Filtration and Extraction: Filter the mixture. Extract the aqueous filtrate with dichloromethane (200 mL). Combine all organic phases.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude residue from a methanol/water solution (1:10, 110 mL) to afford pure this compound as a solid (12.12 g, 92% yield).[1][2]

  • Validation: Confirm product identity and purity using analytical techniques such as LC-MS.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Expected Spectroscopic Signatures

While specific spectra are not available in the cited literature, the expected features can be predicted based on the molecular structure:

  • ¹H NMR: The spectrum should show distinct regions. Aromatic protons on the phenyl ring will appear as multiplets between ~7.0-7.8 ppm. The three protons on the pyridine ring will appear as distinct signals, likely downfield due to the ring nitrogen and electron-withdrawing substituents. A broad singlet corresponding to the amide N-H proton is expected, typically downfield (>8.5 ppm).

  • ¹³C NMR: The spectrum will show 12 distinct carbon signals. The carbonyl carbon of the amide will be the most downfield signal (~160-170 ppm). The remaining signals will be in the aromatic region (110-155 ppm), corresponding to the carbons of the phenyl and pyridine rings.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the secondary amide (~3300 cm⁻¹), the C=O stretch (amide I band) around 1650-1680 cm⁻¹, and the N-H bend (amide II band) around 1550 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching band, will also be present.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 233.1.[1][2] The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable for the molecular ion peak cluster, providing definitive evidence of the compound's composition.

Analytical Workflow: LC-MS for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for validating the outcome of the synthesis. It provides retention time (a measure of polarity) and mass-to-charge ratio (a direct measure of molecular weight) simultaneously.

Analytical_Workflow sample Dissolve synthesized product in Methanol or Acetonitrile injection Inject sample into LC-MS system sample->injection separation HPLC Separation (C18 Reverse-Phase Column) Gradient elution (e.g., Water/Acetonitrile) injection->separation ionization Electrospray Ionization (ESI - Positive Mode) separation->ionization detection Mass Analyzer Detection (Scan for m/z 233.1) ionization->detection data Data Analysis: - Purity from UV chromatogram - Identity from Mass Spectrum (Confirm [M+H]⁺ and Cl isotope pattern) detection->data

Caption: A standard LC-MS workflow for compound validation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Conditions: Use a reverse-phase C18 column. Employ a gradient elution method, for example, starting with 95:5 Water:Acetonitrile (both with 0.1% formic acid) and ramping to 5:95 Water:Acetonitrile over several minutes.

  • MS Conditions: Operate the mass spectrometer in positive ion ESI mode. Set the scan range to include the expected molecular ion (e.g., m/z 100-500).

  • Data Interpretation: Analyze the resulting chromatogram for a single major peak to assess purity. The reported retention time under one set of conditions is 0.87 minutes.[2] Examine the mass spectrum corresponding to this peak to confirm the presence of the [M+H]⁺ ion at m/z 233.1.

Reactivity and Potential Applications

This compound serves as a versatile intermediate in chemical synthesis. The two primary sites of reactivity are the C-Cl bond on the pyridine ring and the N-H bond of the amide.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various functional groups (e.g., amines, alcohols, thiols) to build more complex molecular architectures.

  • Amide Modification: The amide nitrogen can be deprotonated and subsequently alkylated, as demonstrated by its use as a precursor for 2-Chloro-3-methyl-N-methyl-N-phenylisonicotinamide.[5]

  • Scaffold for Bioactive Molecules: Nicotinamide and isonicotinamide derivatives are privileged structures in drug discovery and agrochemistry. They are known to exhibit a wide range of biological activities. For instance, related phenylnicotinamide derivatives have been developed as potent antagonists of the TRPV1 channel for treating inflammatory pain, and other nicotinamides have shown potent fungicidal properties.[6][7] While the specific biological profile of this compound is not documented, its structure makes it an excellent starting point for generating libraries of novel compounds for screening and lead optimization campaigns.

Conclusion

This compound is a well-defined chemical intermediate with significant potential for synthetic applications. While comprehensive experimental data on its physicochemical properties are sparse, its identity is confirmed by its CAS number, molecular formula, and a reliable, high-yield synthesis protocol. The established methods for its synthesis and analytical validation provide researchers with a solid foundation for utilizing this compound as a building block in the development of novel pharmaceuticals, agrochemicals, and functional materials.

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Unlocking the Research Potential of 2-Chloro-N-phenylisonicotinamide: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Promise of a Versatile Scaffold

In the landscape of modern drug discovery and chemical biology, the isonicotinamide scaffold represents a privileged structure, forming the core of numerous biologically active molecules. Its inherent properties, including its ability to participate in hydrogen bonding and its versatile chemical handles, make it an attractive starting point for the synthesis of novel compounds with therapeutic potential. Within this family, 2-Chloro-N-phenylisonicotinamide stands out as a compound of significant interest. The presence of a chlorine atom at the 2-position of the pyridine ring and an N-phenyl group on the amide introduces specific electronic and steric features that could modulate its interaction with biological targets. While direct and extensive research on this compound is emerging, the wealth of data on its close analogs provides a strong rationale for its exploration in several key research areas. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound, grounded in the established activities of the broader nicotinamide class, and to offer detailed, actionable experimental protocols to investigate its promise.

Core Molecular Attributes and Synthesis

This compound is a synthetic compound with the molecular formula C₁₂H₉ClN₂O. Its structure features a central pyridine ring substituted with a chlorine atom and an N-phenylcarboxamide group.

A common synthetic route to this compound involves the reaction of 2-chloroisonicotinoyl chloride with aniline.[1][2] This straightforward amide bond formation makes the compound and its derivatives readily accessible for research purposes.

General Synthesis Protocol:

  • Dissolve 2-chloroisonicotinoyl chloride in a suitable aprotic solvent (e.g., 1,2-dichloroethane) and cool the solution to 0°C.[1]

  • Slowly add a solution of aniline and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the cooled solution.[1]

  • Stir the reaction mixture at 0°C for a designated period, followed by warming to allow the reaction to proceed to completion.[1]

  • Upon completion, the reaction is quenched with water, and the product is extracted using an organic solvent like dichloromethane.[1]

  • The organic layer is then dried, concentrated, and the crude product can be purified by recrystallization to yield this compound.[1]

Potential Research Application I: Anticancer Agent

The nicotinamide scaffold is a recurring motif in the design of novel anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and survival.[2][3][4] The structural features of this compound make it a compelling candidate for investigation in this area.

Rationale: Targeting Key Oncogenic Kinases

Several classes of nicotinamide derivatives have demonstrated potent inhibitory activity against key kinases implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A series of N-phenylsulfonylnicotinamide derivatives have shown potent inhibitory activity against EGFR TK, with IC₅₀ values in the nanomolar range.[3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): N-phenyl nicotinamides have been identified as potent inhibitors of Kdr (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[2]

  • Other Kinases: The broader family of nicotinamide derivatives has been explored as inhibitors of various other kinases, including those involved in cell cycle regulation and signaling pathways.[5][6]

The 2-chloro substitution on the pyridine ring of this compound can potentially enhance binding to the ATP-binding pocket of kinases, a strategy often employed in kinase inhibitor design. The N-phenyl group can be directed towards hydrophobic regions within the kinase domain, further contributing to binding affinity.

Proposed Experimental Workflow for Anticancer Screening

The following workflow outlines a systematic approach to evaluate the anticancer potential of this compound.

anticancer_workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies Cell_Proliferation Cell Proliferation Assays (e.g., MTT, SRB) Kinase_Inhibition Kinase Inhibition Assays (e.g., LanthaScreen, HTRF) Cell_Proliferation->Kinase_Inhibition If active Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Kinase_Inhibition->Apoptosis_Assay Western_Blot Western Blot Analysis (Target phosphorylation) Apoptosis_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Compound 2-Chloro-N- phenylisonicotinamide Compound->Cell_Proliferation antimicrobial_workflow cluster_0 Primary Screening cluster_1 Secondary Assays MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) MBC_MFC Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC If active Biofilm_Inhibition Biofilm Inhibition/Disruption Assay MBC_MFC->Biofilm_Inhibition Compound 2-Chloro-N- phenylisonicotinamide Compound->MIC_Determination

Caption: Proposed workflow for antimicrobial screening.

Detailed Experimental Protocols

3.3.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.3.2. Biofilm Inhibition Assay

  • Biofilm Formation: In a 96-well plate, add the microbial suspension and the test compound at sub-MIC concentrations. Incubate to allow biofilm formation.

  • Washing: After incubation, gently wash the wells with PBS to remove planktonic cells.

  • Staining: Stain the adherent biofilms with a suitable dye, such as crystal violet.

  • Quantification: Solubilize the dye and measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

Other Potential Avenues of Research

The versatility of the isonicotinamide scaffold suggests that the research applications of this compound may extend beyond oncology and infectious diseases.

  • Antiviral Agents: Derivatives of 2-ureidonicotinamide have been investigated as inhibitors of the influenza A virus RNA polymerase. [7]This suggests that this compound could be explored for its potential against various viral targets.

  • Enzyme Inhibition: Nicotinamide N-methyltransferase (NNMT) has been identified as a therapeutic target in metabolic diseases and cancer. [8][9]The structural similarity of this compound to the natural substrate of NNMT (nicotinamide) makes it a candidate for evaluation as an NNMT inhibitor.

Conclusion: A Call for Exploration

This compound is a readily accessible compound with a chemical structure that positions it favorably for interaction with a range of biological targets. While direct research on this specific molecule is in its early stages, the extensive body of work on related nicotinamide derivatives provides a strong foundation for its investigation as a potential anticancer, antimicrobial, and antiviral agent. The experimental workflows and protocols detailed in this guide offer a clear path for researchers to begin to unlock the therapeutic potential of this promising molecule. It is our hope that this guide will stimulate further research into this compound and its derivatives, ultimately contributing to the development of new and effective therapies.

References

  • Zhang, H., Lu, X., Zhang, L. R., Liu, J. J., Yang, X. H., Wang, X. M., & Zhu, H. L. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411–1416.
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  • (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central.
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  • de Oliveira, A. C., de Farias, A. P. S., de Oliveira, T. R., de Medeiros, C. R., de Lima, M. do C. A., & de Oliveira, A. C. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080.
  • da Silva, A. C., de Farias, A. P. S., de Oliveira, T. R., de Medeiros, C. R., de Lima, M. do C. A., & da Silva, A. C. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997.
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An In-depth Technical Guide to the Antifungal Properties of 2-Chloro-N-phenylisonicotinamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates an urgent and innovative approach to drug discovery.[1] The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity and the emergence of resistant strains.[1][2] Within this challenging landscape, heterocyclic compounds, particularly nicotinamide analogues, have emerged as a promising scaffold for the development of novel antifungal agents.[1][2] This guide provides a comprehensive technical overview of a specific, promising subclass: 2-Chloro-N-phenylisonicotinamide analogues. We will delve into their synthesis, explore the methodologies for evaluating their antifungal efficacy, dissect their potential mechanisms of action, and analyze their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals dedicated to combating the growing challenge of fungal disease.

The Synthetic Foundation: Crafting the Core Scaffold and its Analogues

The exploration of any chemical class for therapeutic purposes begins with a robust and flexible synthetic strategy. The this compound core is readily assembled, providing a versatile backbone for the generation of a diverse chemical library.

General Synthesis Protocol

The fundamental synthesis is a direct and efficient amidation reaction. The process involves the coupling of an acid chloride with an appropriate aniline derivative.[3][4]

Step-by-Step Synthesis of this compound:

  • Reactant Preparation: Dissolve 2-chloroisonicotinoyl chloride in a suitable anhydrous solvent such as 1,2-dichloroethane.

  • Cooling: Chill the reaction vessel to 0°C in an ice bath to control the exothermic nature of the reaction.

  • Amine Addition: Prepare a solution of aniline (or a substituted aniline for analogue synthesis) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in the same solvent.

  • Slow Addition: Add the aniline/DIPEA solution dropwise to the cooled 2-chloroisonicotinoyl chloride solution over approximately one hour. This slow addition is critical to prevent side reactions and ensure a high yield.

  • Reaction Progression: Stir the mixture at 0°C for an additional hour, then heat to a higher temperature (e.g., 95°C) for one hour to drive the reaction to completion.[3]

  • Workup and Purification: After cooling, the reaction is quenched with water. The crude product is then extracted using an organic solvent like dichloromethane. The combined organic layers are dried, filtered, and concentrated under reduced pressure.

  • Recrystallization: The final product is purified by recrystallization from a solvent system such as methanol/water to yield the pure this compound.[3]

Generating Chemical Diversity: The Path to Potency

The true potential of this scaffold lies in the generation of analogues. By systematically modifying the peripheral chemical groups, we can probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and favorable pharmacokinetic properties. The primary point of diversification is the N-phenyl ring, where a vast array of commercially available anilines can be incorporated to explore the effects of different substituents (e.g., halogens, alkyls, alkoxys) at the ortho, meta, and para positions.

G cluster_synthesis Synthesis Workflow A 2-chloroisonicotinoyl chloride in 1,2-dichloroethane C Reaction Mixture (0°C -> 95°C) A->C B Aniline + DIPEA in 1,2-dichloroethane B->C Slow Addition D Quench with Water C->D E Organic Extraction D->E F Drying & Concentration E->F G Recrystallization F->G H Pure this compound Analogue G->H

Caption: General workflow for the synthesis of this compound analogues.

Primary Efficacy Screening: In Vitro Antifungal Susceptibility Testing

The foundational assay in antifungal drug discovery is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[5] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for ensuring data reproducibility and comparability across different laboratories.[5][6][7]

Detailed Protocol: Broth Microdilution for Yeasts (CLSI M27-A)

This reference method is the gold standard for determining the MIC of antifungal agents against yeast species like Candida albicans.[8]

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[5]

    • Prepare a suspension of yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[5]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[5][8]

  • Drug Dilution Series:

    • Prepare a stock solution of the test compound (e.g., a this compound analogue) in a suitable solvent like DMSO.

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using RPMI 1640 medium to create a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing 100 µL of the diluted drug solutions.[8]

    • Include a positive control (inoculum, no drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[6][8]

  • MIC Determination:

    • The MIC is determined by visual inspection or by using a spectrophotometric plate reader.

    • For azoles and many other compound classes, the MIC endpoint is the lowest concentration that produces a significant reduction in growth (typically ≥50%) compared to the drug-free growth control.[6]

G cluster_mic Broth Microdilution Workflow A Prepare 0.5 McFarland Yeast Suspension B Dilute Suspension in RPMI 1640 A->B D Inoculate Plate with Yeast Suspension B->D C Prepare Serial Dilutions of Test Compound in Plate C->D E Incubate at 35°C for 24-48 hours D->E F Read Plate Visually or Spectrophotometrically E->F G Determine MIC F->G

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Comparative Antifungal Activity

Systematic evaluation of synthesized analogues against a panel of clinically relevant fungal pathogens is essential. The data should be organized to facilitate easy comparison and the identification of promising candidates.

Table 1: Illustrative Antifungal Activity of Nicotinamide Analogues (Note: Data presented here is representative of the activity found in nicotinamide derivatives to illustrate the concept. Specific values for this compound analogues would be generated through the described protocols.)

Compound IDModificationC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
Parent 2-Cl, N-phenyl1632>64
Analogue 1 2-Cl, N-(4-fluorophenyl)81632
Analogue 2 2-Cl, N-(3,4-dichlorophenyl)4816
Analogue 3 2-Cl, N-(4-methoxyphenyl)3264>64
Fluconazole (Reference Drug)0.58N/A
Amphotericin B (Reference Drug)0.250.50.5

Unraveling the Mechanism of Action (MoA)

Identifying the cellular target of a novel antifungal is a critical step in its development. A unique MoA can overcome existing resistance mechanisms. Nicotinamide analogues have been shown to act via several mechanisms, and these should be investigated for the this compound series.[1][9][10]

Potential Fungal Targets
  • Cell Wall Disruption: The fungal cell wall is a unique and essential structure, making it an excellent drug target. Some nicotinamide derivatives have demonstrated the ability to disrupt the cell wall of C. albicans.[1][2]

  • Succinate Dehydrogenase (SDH) Inhibition: SDH is a key enzyme in both the electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts cellular respiration. Several nicotinamide-based fungicides, such as boscalid, act by inhibiting SDH.[9][10]

  • Ergosterol Binding: The primary sterol in the fungal cell membrane, ergosterol, is a well-established target for drugs like Amphotericin B. Some related amide compounds have been shown to interact with ergosterol.[11][12][13]

Experimental Protocols for MoA Elucidation
  • Sorbitol Protection Assay (Cell Wall Integrity):

    • Rationale: Sorbitol is an osmotic stabilizer. If a compound targets the cell wall, the presence of sorbitol in the growth medium will rescue the fungi from lysis, leading to a significant increase in the MIC.

    • Protocol: Perform the standard broth microdilution assay in parallel on two sets of plates: one with standard RPMI 1640 and another with RPMI 1640 supplemented with 0.8 M sorbitol. A four-fold or greater increase in MIC in the sorbitol-containing medium suggests cell wall activity.

  • Ergosterol Binding Assay (Membrane Integrity):

    • Rationale: If a compound binds to ergosterol, the addition of exogenous ergosterol to the medium will sequester the compound, antagonizing its antifungal effect and increasing the MIC.

    • Protocol: Conduct the broth microdilution assay with and without the addition of exogenous ergosterol to the medium. A significant increase in MIC in the presence of ergosterol points to a direct interaction with this membrane component.[11]

  • SDH Enzyme Inhibition Assay:

    • Rationale: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of isolated SDH.

    • Protocol: Isolate mitochondria from the target fungus. Measure SDH activity by monitoring the reduction of a substrate (e.g., MTT) in the presence and absence of various concentrations of the test compound. Calculate the IC₅₀ (the concentration that inhibits 50% of the enzyme's activity).

G cluster_fungus Fungal Cell Compound 2-Chloro-N-phenyl- isonicotinamide Analogue CellWall Cell Wall Glucan/Chitin Synthesis Compound->CellWall:port1 Disruption CellMembrane Cell Membrane Ergosterol Compound->CellMembrane:port1 Binding Mitochondrion Mitochondrion SDH Enzyme Compound->Mitochondrion:port1 Inhibition

Caption: Potential mechanisms of action for antifungal this compound analogues.

Structure-Activity Relationship (SAR) Analysis

SAR studies are the intellectual core of lead optimization. By comparing the chemical structures of analogues with their corresponding biological activities (MIC values), we can deduce which chemical features are essential for antifungal potency.

A rudimentary SAR study on related nicotinamide derivatives revealed that the specific placement of amino and isopropyl groups was critical for their antifungal activity.[1][2] For the this compound scaffold, a systematic investigation is required.

  • Electronic Effects: Does the potency increase with electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) on the N-phenyl ring?

  • Steric Effects: How does the size and position (ortho, meta, para) of the substituent impact the molecule's ability to bind to its target?

  • Hydrophobicity: Is there a correlation between the lipophilicity of the analogue and its antifungal activity?

Table 2: Example SAR Data for N-Phenyl Ring Substitutions

AnalogueSubstitution (Para-position)LogP (Calculated)C. albicans MIC (µg/mL)Interpretation
Parent -H2.816Baseline
Analogue 1 -F2.98Increased potency with mild electron withdrawal
Analogue 4 -Cl3.44Increased potency with greater hydrophobicity/e-withdrawal
Analogue 5 -CH₃3.216No significant change from parent
Analogue 3 -OCH₃2.732Decreased potency with electron-donating group

This analysis suggests that electron-withdrawing and hydrophobic substituents at the para-position of the N-phenyl ring may be favorable for activity against C. albicans.

Assessing Activity Against Fungal Biofilms

Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix. They are notoriously resistant to conventional antifungal therapies and are a major cause of persistent and recurrent infections.[1][8] Therefore, evaluating a compound's ability to inhibit biofilm formation or disrupt mature biofilms is a crucial step.

Detailed Protocol: Biofilm Inhibition/Disruption Assay (XTT Reduction Assay)
  • Biofilm Formation: Add a standardized yeast suspension (typically higher concentration, e.g., 1 x 10⁷ CFU/mL) to the wells of a flat-bottomed 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • For Inhibition Assay: Add the test compounds at various concentrations at the same time as the yeast suspension.

  • For Disruption Assay: After the biofilm has formed, gently wash the wells with PBS to remove non-adherent cells. Then, add fresh medium containing the test compounds.

  • Incubation: Incubate the plates for a further 24-48 hours.

  • Quantification with XTT:

    • Wash the biofilms again with PBS.

    • Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and an electron-coupling agent (e.g., menadione) to each well.

    • Incubate in the dark for 2-5 hours. The metabolically active cells in the biofilm will reduce the XTT to a colored formazan product.

    • Measure the absorbance at 490 nm. A decrease in color indicates a reduction in biofilm viability.[1]

Evaluating the Safety Profile: In Vitro Cytotoxicity

An ideal antifungal agent must exhibit selective toxicity, meaning it is potent against fungal cells while having minimal effect on host (mammalian) cells.[14] This is particularly important for antifungals, as they target eukaryotic cells, which share similarities with human cells.[14] In vitro cytotoxicity assays are the first step in assessing this safety window.

Detailed Protocol: MTT Assay for Mammalian Cell Viability
  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293 human embryonic kidney cells, or HepG2 human liver cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm. The amount of color produced is proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.

The Selectivity Index (SI)

The therapeutic window of a compound can be initially estimated by calculating the Selectivity Index:

SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value is desirable, as it indicates greater selectivity for the fungal pathogen over host cells.

Table 3: Integrated Efficacy and Safety Profile

Compound IDC. albicans MIC (µg/mL)HEK293 IC₅₀ (µg/mL)Selectivity Index (SI)
Analogue 2 4>100>25
Analogue 4 45012.5
Amphotericin B 0.252.510

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a new class of antifungal agents. Their straightforward synthesis allows for extensive chemical exploration, and the standardized in vitro protocols detailed in this guide provide a robust framework for their evaluation. Early SAR studies on related nicotinamides suggest that targeted modifications can significantly enhance potency.[1][2]

The most promising analogues identified through this comprehensive screening process—those with low MICs, activity against biofilms, a favorable selectivity index, and a potentially novel mechanism of action—should be advanced into further preclinical development. This next phase will involve in vivo efficacy studies in animal models of fungal infection, detailed pharmacokinetic and toxicology studies, and further optimization to improve drug-like properties. The systematic application of the principles and protocols outlined herein will be instrumental in unlocking the full therapeutic potential of this chemical series in the fight against life-threatening fungal diseases.

References

  • Ni, T., Xie, F., Li, L., Hao, Y., Chi, X., Yan, L., Zhang, D., Jiang, Y., & Lv, Q. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]
  • PubMed. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. [Link]
  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • Morin, C. (2006). [Methods for in vitro antifungal susceptibility testing]. Therapie, 61(3), 201–207. [Link]
  • Thompson, G. R., & Wieder, A. M. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(7), ofz296. [Link]
  • Peeters, E., Nelis, H. J., & Coenye, T. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(7), 2634–2637. [Link]
  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 737–757. [Link]
  • da Silva, C. R., de Andrade, J. C. R., de Sousa, J. P. A., Leite, M. C. A., de Oliveira, A. P., da Silva, A. C., de Almeida, R. S., Rolim, L. A., da Silva, E. D., & Wanderley, A. G. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(6), 4505–4516. [Link]
  • Ferreira, E. S., de Lacerda, D. P., da Silva, A. C., de Oliveira, A. P., de Almeida, R. S., Rolim, L. A., da Silva, E. D., & Wanderley, A. G. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]
  • de Sousa, J. P. A., da Silva, C. R., Leite, M. C. A., de Oliveira, A. P., da Silva, A. C., de Almeida, R. S., Rolim, L. A., da Silva, E. D., & Wanderley, A. G. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 83, e248732. [Link]
  • da Silva, C. R., de Andrade Neto, J. B., Leite, M. C. A., de Sousa, J. P. A., de Oliveira, A. P., da Silva, A. C., de Almeida, R. S., Rolim, L. A., da Silva, E. D., & Wanderley, A. G. (2020). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N -phenylacetamide. Regulatory Toxicology and Pharmacology, 118, 104803. [Link]
  • Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3). [Link]
  • Zhang, M., Chen, Q., Chen, L., Yang, N., He, Y., & Xue, W. (2020). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(10), 3125–3134. [Link]

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The Strategic Role of 2-Chloro-N-phenylisonicotinamide in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-Chloro-N-phenylisonicotinamide, a key heterocyclic building block, has emerged as a critical starting material and intermediate in the synthesis of a range of Active Pharmaceutical Ingredients (APIs). Its unique structural features, particularly the reactive chlorine atom on the pyridine ring, allow for strategic molecular elaboration, making it a valuable component in the drug development pipeline. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core applications, with a detailed focus on its role in the manufacturing of prominent antiviral agents.

Introduction: The Significance of a Versatile Intermediate

In the landscape of pharmaceutical chemistry, the efficiency and versatility of intermediate compounds are paramount to the successful and scalable synthesis of drug molecules. This compound (CAS No: 80194-83-8) is a pyridine carboxamide derivative that has garnered significant attention for its utility in constructing complex molecular architectures. Its primary strategic importance lies in the 2-chloro substituent on the pyridine ring, which acts as a versatile leaving group for nucleophilic substitution reactions, a cornerstone of many API syntheses. This guide will explore the fundamental chemistry and practical applications of this intermediate, providing researchers and drug development professionals with a detailed understanding of its value.

Physicochemical Properties and Characterization

A thorough understanding of an intermediate's physical and chemical properties is fundamental for its effective use in synthesis and for quality control.

PropertyValueSource
CAS Number 80194-83-8[1]
Molecular Formula C12H9ClN2O[2]
Molecular Weight 232.67 g/mol [1]
Appearance Solid[3]
Melting Point 125 °C[2]
Mass Spectrometry Electrospray Ionization (ES+): 233.1[1][4]

Characterization is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm identity and purity. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity and quantifying impurities.

Core Synthesis of this compound

The most common and scalable synthesis of this compound involves the acylation of aniline with 2-chloroisonicotinoyl chloride.[1][4] This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices:

  • Starting Materials: 2-chloroisonicotinoyl chloride is the activated form of 2-chloroisonicotinic acid, making it highly susceptible to nucleophilic attack. Aniline serves as the nucleophile.

  • Solvent: An inert solvent such as 1,2-dichloroethane is used to dissolve the reactants without participating in the reaction.[1][4]

  • Base: A non-nucleophilic organic base, like N,N-diisopropylethylamine (DIPEA), is crucial.[1][4] Its role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of aniline, which would render it non-nucleophilic and halt the reaction.

  • Temperature Control: The initial reaction is conducted at 0°C to control the exothermic nature of the acylation and minimize side reactions. The subsequent heating to 95°C drives the reaction to completion.[1][4]

Experimental Protocol: Synthesis
  • Dissolve 2-chloroisonicotinoyl chloride (1.0 eq) in 1,2-dichloroethane and cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of aniline (1.1 eq) and N,N-diisopropylethylamine (1.05 eq) in 1,2-dichloroethane.

  • Slowly add the aniline/DIPEA solution to the cooled 2-chloroisonicotinoyl chloride solution over approximately 1 hour, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for an additional hour.

  • Warm the mixture to 95°C and maintain for 1 hour to ensure the reaction goes to completion.[1][4]

  • Cool the reaction to room temperature and quench by adding water.

  • Filter the mixture and extract the aqueous filtrate with dichloromethane.

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting residue from a methanol/water mixture to yield pure this compound.[1][4] A typical yield for this process is around 92%.[1][4]

Visualization of Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification R1 2-Chloroisonicotinoyl Chloride P1 Mix & Cool to 0°C R1->P1 R2 Aniline P2 Slow Addition of Aniline/DIPEA R2->P2 R3 DIPEA (Base) R3->P2 R4 1,2-Dichloroethane (Solvent) R4->P1 P1->P2 P3 Stir at 0°C (1h) P2->P3 P4 Heat to 95°C (1h) P3->P4 W1 Quench with Water P4->W1 W2 Extraction with Dichloromethane W1->W2 W3 Dry & Concentrate W2->W3 W4 Recrystallization W3->W4 Product Product: This compound W4->Product

Caption: Workflow for the synthesis of this compound.

Application in API Synthesis: The Case of Nevirapine

This compound is a pivotal intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[5][6][7] The synthesis leverages the reactivity of the chlorine atom at the 2-position of the pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr).

The key transformation involves the reaction of this compound with 2-amino-3-chloro-4-methylpyridine. In this reaction, the amino group of the second pyridine derivative acts as the nucleophile, displacing the chlorine atom on the first ring to form the diaryl amine linkage that characterizes the core structure of Nevirapine.

Visualization of Nevirapine Synthesis Pathway

G Intermediate This compound Condition SNAr Reaction (Base, Heat) Intermediate->Condition Reactant 2-Amino-3-chloro- 4-methylpyridine Reactant->Condition API Nevirapine Condition->API Forms Diaryl Amine Linkage

Caption: Key SNAr reaction in the synthesis of Nevirapine.

Analytical Quality Control

Ensuring the purity of pharmaceutical intermediates is a critical step in drug manufacturing. Impurities can carry through to the final API, potentially affecting its safety and efficacy. A robust analytical method is therefore required.

Protocol: Purity Analysis by HPLC

A self-validating HPLC method ensures that the results are accurate and reproducible.

ParameterSpecificationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Standard for separation of moderately polar organic molecules.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidProvides good peak shape and resolution. Formic acid aids in protonating analytes for better retention and ionization if coupled with MS.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns, providing a balance between analysis time and resolution.
Detection UV at 254 nmAromatic nature of the molecule provides strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Purity Spec. ≥99.0%Typical requirement for a late-stage pharmaceutical intermediate.

This method allows for the separation and quantification of this compound from starting materials, byproducts, and degradation products.

Safety, Handling, and Storage

As with all chemical reagents, proper handling is essential. This compound is an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile pharmaceutical intermediate. Its straightforward, high-yield synthesis and the strategic reactivity of its 2-chloro group make it an ideal building block for complex APIs, most notably the antiviral drug Nevirapine. As drug discovery continues to explore novel heterocyclic scaffolds, the demand for well-characterized and reactive intermediates like this compound is likely to grow, solidifying its role in the development of future therapeutics.

References

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An In-Depth Technical Guide to 2-Chloro-N-phenylisonicotinamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-phenylisonicotinamide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and synonyms, and presents a detailed, step-by-step synthesis protocol. While direct biological data for this specific molecule is limited in publicly accessible literature, this guide explores the well-documented therapeutic potential of the broader class of nicotinamide and isonicotinamide derivatives. By examining structure-activity relationships (SAR) of analogous compounds, we will delve into the potential applications of this compound as a scaffold in the development of novel antifungal, antibacterial, and anticancer agents. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this and related chemical entities.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is fundamental for scientific communication and reproducibility. This section provides the formal nomenclature and key identifiers for this compound.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 2-chloro-N-phenylpyridine-4-carboxamide .

Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound may be referred to by several synonyms. It is crucial to recognize these to ensure comprehensive information retrieval.

IdentifierValue
Common Name This compound
CAS Number 80194-83-8[1]
Molecular Formula C₁₂H₉ClN₂O
Molecular Weight 232.67 g/mol

Physicochemical Properties

Understanding the physicochemical properties of a compound is a prerequisite for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

PropertyValueSource
Melting Point Not explicitly stated in the provided search results.
Boiling Point Not explicitly stated in the provided search results.
Appearance White to off-white crystalline solid (inferred from synthesis).
Solubility Soluble in dichloromethane, methanol/water mixtures (inferred from synthesis protocol).[1]

Synthesis of this compound

The following is a detailed, step-by-step protocol for the synthesis of this compound, based on established chemical literature.[1] This protocol is designed to be self-validating by providing clear procedural steps and expected outcomes.

Reaction Scheme

G 2-chloroisonicotinoyl chloride 2-chloroisonicotinoyl chloride This compound This compound 2-chloroisonicotinoyl chloride->this compound Aniline, DIPEA, 1,2-dichloroethane

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol)

  • Aniline (5.70 mL, 62.5 mmol)

  • N,N-diisopropylethylamine (DIPEA) (10.2 mL, 59.6 mmol)

  • 1,2-dichloroethane (110 mL)

  • Dichloromethane (200 mL)

  • Water (for quenching and recrystallization)

  • Anhydrous magnesium sulfate

  • Methanol

Procedure:

  • Reaction Setup: Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) in a suitable reaction vessel. Cool the solution to 0 °C using an ice bath.[1]

  • Addition of Reagents: In a separate flask, prepare a solution of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA, 10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL). Add this mixed solution slowly to the cooled solution of 2-chloroisonicotinoyl chloride over approximately 1 hour.[1]

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour. Following this, warm the mixture to 95 °C and maintain this temperature for 1 hour.[1]

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by adding water (30 mL). Filter the resulting mixture.[1]

  • Extraction: Extract the filtrate with dichloromethane (200 mL). Combine the organic phases.[1]

  • Drying and Concentration: Dry the combined organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Recrystallize the residue from a methanol/water mixture (1:10, 110 mL) to yield the final product.[1]

Expected Yield and Characterization:

  • Yield: 12.12 g (92%)[1]

  • LC-MS Analysis: Retention time (RT) = 0.87 min; electrospray ionization mass spectrometry (ES+) = 233.1[1]

Potential Applications in Drug Discovery and Development

Antifungal Activity

Nicotinamide derivatives have emerged as a significant class of compounds in the development of novel fungicides.[2] The commercial success of boscalid, a nicotinamide derivative, has spurred research into this chemical class for controlling plant pathogens.[2] Many of these compounds act as succinate dehydrogenase inhibitors (SDHIs), a well-established target for fungicides.[2][3]

  • Structure-Activity Relationship (SAR): Studies on nicotinamide derivatives have shown that the substitution pattern on the aniline ring is crucial for antifungal activity. For instance, the meta-position of the aniline has been identified as a key position contributing to antifungal efficacy.[3]

  • Mechanism of Action: The primary mode of action for many nicotinamide-based fungicides is the inhibition of the succinate dehydrogenase enzyme in the fungal respiratory chain.[2]

G Nicotinamide Derivative Nicotinamide Derivative Succinate Dehydrogenase Succinate Dehydrogenase Nicotinamide Derivative->Succinate Dehydrogenase Inhibition Fungal Respiratory Chain Fungal Respiratory Chain Succinate Dehydrogenase->Fungal Respiratory Chain Component of ATP Production ATP Production Fungal Respiratory Chain->ATP Production Leads to

Caption: Proposed mechanism of action for nicotinamide-based fungicides.

Anticancer Activity

Several studies have highlighted the potential of nicotinamide and related structures as anticancer agents. These compounds have been shown to target various pathways involved in cancer progression.

  • Tubulin Polymerization Inhibition: A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides displayed significant anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis.[4]

  • Kinase Inhibition: Novel N-phenylsulfonylnicotinamide derivatives have been evaluated as potential EGFR tyrosine kinase (TK) inhibitors, with some compounds showing potent growth inhibitory activity against cancer cell lines.[5]

  • VEGFR-2 Inhibition: Certain nicotinic acid derivatives have demonstrated selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[6]

Other Potential Therapeutic Areas

The versatility of the carboxamide scaffold is evident from its exploration in other therapeutic areas:

  • Antimycobacterial Activity: Carboxamide derivatives have been investigated for their potential against Mycobacterium tuberculosis, with some compounds showing promising activity.[7]

  • Acetylcholinesterase Inhibition: 2-chloro-3-hydrazinopyrazine derivatives have been evaluated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[8]

Future Directions and Conclusion

This compound presents itself as a valuable scaffold for medicinal chemistry exploration. Its straightforward synthesis and the well-documented biological activities of structurally related compounds provide a strong rationale for its further investigation. Future research should focus on the direct biological evaluation of this compound and its derivatives in various disease models.

Systematic modifications of the phenyl and pyridine rings will be crucial in elucidating the structure-activity relationships and optimizing for potency and selectivity against specific biological targets. The insights gained from such studies could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. (n.d.). PubMed.
  • The effect of isonicotinamide derivatives on the fresh and lyophilized... (n.d.). ResearchGate.
  • Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. (2013, April 5). PubMed.
  • (PDF) Quantitative Structure-Activity Relationships of. (n.d.). Amanote Research.
  • Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. (n.d.). ACS Publications.
  • Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. (n.d.). PubMed.
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). PubMed.
  • (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020, December 31). ResearchGate.
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  • Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. (2014, July 1). PubMed.
  • EP0577470A1 - 2-Amino-N-[[[4-(aminocarbonyl)pyrimidin-2-yl]amino]alkyl]. (n.d.). Google Patents.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020, December 31). ACS Publications.
  • US4742060A - Heterocyclic compounds. (n.d.). Google Patents.
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019, May 15). MDPI.
  • Synthesis and antitumor activities of some new N1-(flavon-6-yl)amidrazone derivatives. (n.d.). PubMed.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). NIH.
  • 2-Chloro-N-phenyl-3-pyridinecarboxamide. (n.d.). PubChem.
  • Ligand-based optimization and biological evaluation of N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide derivatives as potent intrinsically disordered protein c-Myc inhibitors. (2021, January 1). PubMed.
  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. (2022, February 22). PMC.

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Methodological & Application

Application Note & Synthesis Protocol: 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-stage protocol for the synthesis of 2-Chloro-N-phenylisonicotinamide, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] The protocol is designed for researchers in organic synthesis and drug discovery, emphasizing mechanistic understanding, procedural safety, and high-purity yield. The synthesis begins with the conversion of 2-chloronicotinic acid to its highly reactive acyl chloride intermediate, which is subsequently reacted with aniline to form the target amide. This guide includes detailed step-by-step procedures, safety protocols, characterization data, a troubleshooting guide, and visual diagrams to ensure procedural clarity and reproducibility.

Introduction & Significance

This compound belongs to the class of pyridinecarboxamides. The pyridine scaffold is a key heterocycle in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Specifically, derivatives of 2-chloronicotinic acid, the precursor to the target molecule, are crucial intermediates in the synthesis of anti-inflammatory drugs, HIV reverse transcriptase inhibitors, fungicides, and herbicides.[3][4] The N-phenyl amide moiety can significantly influence the molecule's pharmacological profile, making this compound a key building block for creating novel bioactive compounds.

The synthesis strategy outlined herein is a robust and scalable two-stage process. This approach ensures high conversion rates by first activating the carboxylic acid group of 2-chloronicotinic acid into an acyl chloride, a significantly more reactive electrophile. This intermediate readily undergoes nucleophilic attack by aniline to form the stable amide bond of the final product.

Overall Synthesis Scheme

The synthesis is performed in two distinct stages:

  • Stage 1: Formation of 2-chloroisonicotinoyl chloride from 2-chloronicotinic acid using a chlorinating agent (thionyl chloride).

  • Stage 2: Amidation of 2-chloroisonicotinoyl chloride with aniline in the presence of a non-nucleophilic base to yield this compound.

Synthesis_Scheme cluster_stage1 Stage 1: Acyl Chloride Formation cluster_stage2 Stage 2: Amidation Start 2-Chloronicotinic Acid Intermediate 2-Chloroisonicotinoyl Chloride Start->Intermediate Reflux Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Start Product This compound Intermediate->Product 0 °C to RT Reagent2 Aniline Reagent2->Intermediate Base DIPEA / Base Base->Intermediate

Caption: High-level overview of the two-stage synthesis process.

Experimental Protocols

Stage 1: Synthesis of 2-Chloroisonicotinoyl Chloride

Principle: The hydroxyl group of the carboxylic acid is converted into a superior leaving group by reaction with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the highly reactive 2-chloroisonicotinoyl chloride intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the reaction to completion.[5]

Materials and Equipment: | Reagent/Material | Grade | Supplier | | :--- | :--- | :--- | | 2-Chloronicotinic Acid | ≥98% | Sigma-Aldrich | | Thionyl Chloride (SOCl₂) | ≥99% | Fisher Scientific | | Dichloromethane (DCM), Anhydrous | ≥99.8% | VWR | | Equipment | Specification | | Round-bottom flask (100 mL) | 24/40 joint, oven-dried | | Reflux condenser | 24/40 joint | | Magnetic stirrer & stir bar | | | Heating mantle with controller | | | Gas trap / bubbler (filled with oil) | | | Rotary evaporator | |

Procedure:

  • Reaction Setup: In a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinic acid (5.0 g, 31.7 mmol).

  • Solvent Addition: Under an inert atmosphere (N₂ or Argon), add 20 mL of anhydrous dichloromethane (DCM). Stir to create a suspension.

  • Reagent Addition: This step must be performed in a certified chemical fume hood. Slowly add thionyl chloride (5.4 mL, 73.0 mmol, ~2.3 eq) to the suspension via a dropping funnel over 15 minutes. The reaction is exothermic and will evolve HCl and SO₂ gas.

  • Reflux: Attach a reflux condenser connected to a gas trap. Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 3 hours.[5] The reaction mixture should become a clear solution, indicating the consumption of the starting material.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate twice by adding 10 mL of anhydrous toluene and removing it under reduced pressure.

  • Result: The resulting yellow oil or solid is crude 2-chloroisonicotinoyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next stage without further purification.

Safety:

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle exclusively in a fume hood. Wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.[6]

  • Gas Evolution: The reaction releases toxic HCl and SO₂ gas. Ensure the gas trap is functioning correctly.

Stage 2: Synthesis of this compound

Principle: This step is a classic Schotten-Baumann reaction. The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloroisonicotinoyl chloride. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, is crucial to scavenge the HCl generated during the reaction.[7][8] This prevents the protonation of aniline, which would render it non-nucleophilic and halt the reaction.

Materials and Equipment: | Reagent/Material | Grade | Supplier | | :--- | :--- | :--- | | Crude 2-chloroisonicotinoyl chloride | From Stage 1 | - | | Aniline | ≥99.5%, ReagentPlus® | Sigma-Aldrich | | N,N-Diisopropylethylamine (DIPEA) | ≥99% | Fisher Scientific | | 1,2-Dichloroethane (DCE), Anhydrous | ≥99.8% | VWR | | Dichloromethane (DCM), for extraction | ACS Grade | VWR | | Methanol (MeOH), for recrystallization | ACS Grade | VWR | | Deionized Water | | | | Anhydrous Magnesium Sulfate (MgSO₄) | | | | Equipment | Specification | | Two-neck round-bottom flask (250 mL) | Oven-dried | | Dropping funnel | | | Magnetic stirrer & stir bar | | | Ice-water bath | | | Buchner funnel and filter paper | | | Rotary evaporator | |

Procedure:

  • Reaction Setup: Dissolve the crude 2-chloroisonicotinoyl chloride (assuming 31.7 mmol theoretical) in 100 mL of anhydrous 1,2-dichloroethane (DCE) in a 250 mL two-neck flask. Cool the solution to 0 °C using an ice-water bath.[9]

  • Amine/Base Solution: In a separate beaker, prepare a solution of aniline (3.2 mL, 34.9 mmol, 1.1 eq) and DIPEA (5.8 mL, 33.3 mmol, 1.05 eq) in 10 mL of anhydrous DCE.[9]

  • Slow Addition: Transfer the aniline/DIPEA solution to a dropping funnel and add it dropwise to the cooled acyl chloride solution over approximately 1 hour, ensuring the internal temperature remains below 5 °C.[7][9]

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Quenching: Quench the reaction by slowly adding 30 mL of deionized water.[9] Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of dichloromethane (DCM). Combine all organic phases.

  • Washing: Wash the combined organic layer sequentially with 50 mL of 1M HCl (to remove excess base and aniline), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot methanol and slowly add deionized water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold methanol/water (1:10), and dry under vacuum.

Expected Results:

  • Yield: A typical yield after recrystallization is 85-95%.[9]

  • Appearance: White to off-white crystalline solid.

  • Characterization (LC-MS): Retention Time (RT) = 0.87 min; Electrospray Ionization Mass Spectrometry (ES+) = 233.1 [M+H]⁺.[9]

Quantitative Data Summary

ParameterStage 1Stage 2
Primary Reagent 2-Chloronicotinic Acid2-Chloroisonicotinoyl Chloride
Molar Eq. 1.0 eq1.0 eq (theoretical)
Secondary Reagent Thionyl ChlorideAniline
Molar Eq. ~2.3 eq1.1 eq
Base N/ADIPEA (1.05 eq)
Solvent Anhydrous DCMAnhydrous DCE
Temperature Reflux (~40 °C)0 °C to Room Temp.
Reaction Time 3 hours5-7 hours
Expected Yield Crude, used directly85-95% (after purification)

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_purification Work-up & Purification cluster_analysis Analysis A Oven-dry glassware B Weigh 2-chloronicotinic acid A->B C Stage 1: Add SOCl₂ Reflux 3h B->C D Rotary evaporation (Crude Acyl Chloride) C->D E Stage 2: Cool to 0 °C Add Aniline/DIPEA soln. D->E F Stir at RT for 4-6h (Monitor by TLC) E->F G Quench with H₂O F->G H Extract with DCM G->H I Wash (HCl, NaHCO₃, Brine) H->I J Dry (MgSO₄) & Concentrate I->J K Recrystallize (MeOH / H₂O) J->K L Filter & Dry Product K->L M Determine Yield L->M N Characterize (LC-MS, MP) M->N

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield in Stage 2 1. Inactive acyl chloride due to moisture contamination. 2. Aniline was protonated (insufficient base). 3. Incomplete reaction in Stage 1.1. Ensure all glassware is oven-dried and use anhydrous solvents. Run Stage 1 immediately before Stage 2. 2. Use a slight excess of a non-nucleophilic base (1.05-1.1 eq). 3. Ensure Stage 1 goes to completion (clear solution) before proceeding.
Formation of Dark, Tarry Substance 1. Reaction temperature in Stage 2 was too high during addition. 2. Impure aniline (oxidized).1. Maintain a strict temperature of 0-5 °C during the dropwise addition of the aniline/base solution.[7] 2. Use freshly distilled or high-purity aniline.
Product is Difficult to Purify / Oily 1. Incomplete removal of starting materials or base. 2. Incorrect solvent ratio for recrystallization.1. Perform all aqueous washes during the work-up to remove water-soluble impurities. 2. Use a minimal amount of hot solvent to dissolve the crude product, then add the anti-solvent dropwise until cloudy.
Multiple Spots on TLC Post-Reaction 1. Incomplete reaction. 2. Formation of side products (e.g., diacylation).1. Increase reaction time at room temperature. 2. Ensure slow, controlled addition of the aniline solution to avoid localized excess.

References

  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • CN101117332B - The preparation method of 2-chloronicotinic acid.
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • WO2006002860A1 - Process for preparing carboxamide pyridine derivatives.
  • PubChem. 2-Chloroisonicotinamide. [Link]
  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenyl-acetamide. Acta Crystallographica Section E. [Link]
  • Taylor, E. C., Jr., & Crovetti, A. J. (1957). 2-CHLORONICOTINONITRILE. Organic Syntheses, 37, 12. [Link]
  • CN109232413A - The preparation method of the chloro- nicotinonitrile of 2.
  • CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.
  • Lowinski, M., et al. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C. [Link]
  • YouTube. (2025). What Happens When Aniline Reacts with Acetyl Chloride. [Link]
  • ResearchGate. (2019).
  • Patsnap Eureka. (2019). 2-chloro-N-(phenyl formamyl)

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Application Note: 2-Chloro-N-phenylisonicotinamide as a Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Rationale

Overview of the Isonicotinamide Moiety in Drug Discovery

The isonicotinamide scaffold, an isomer of nicotinamide (Vitamin B3), is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] A prominent example is isoniazid, a cornerstone drug for the treatment of tuberculosis, which highlights the therapeutic potential embedded within this heterocyclic system.[1] The pyridine ring nitrogen can act as a hydrogen bond acceptor, while the amide linkage provides a rigid conformational element and participates in crucial hydrogen bonding interactions with biological targets.

The Strategic Importance of the 2-Chloro-N-phenylisonicotinamide Scaffold

This compound emerges as a particularly valuable starting material for chemical library synthesis. Its strategic utility is rooted in two key features:

  • The N-phenyl amide group: This moiety is a common feature in a multitude of biologically active molecules, particularly kinase inhibitors, where it often occupies the ATP-binding site and forms critical interactions.[2]

  • The C2-Chloro substituent: The chlorine atom on the pyridine ring is an excellent synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide array of chemical substituents at this position, enabling systematic exploration of the structure-activity relationship (SAR) and optimization of lead compounds.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, derivatives synthesized from the this compound scaffold are promising candidates for several therapeutic areas. Analogs have shown potent activity as xanthine oxidase inhibitors, succinate dehydrogenase (SDH) inhibitors for fungicidal applications, and cytotoxic agents against various cancer cell lines.[3][4][5][6] Furthermore, the core structure shares features with known kinase inhibitors, suggesting a strong potential for developing targeted therapies for cancer and inflammatory diseases.[2][7]

Synthesis of the Core Scaffold: this compound

Principle of Synthesis

The synthesis of this compound is a straightforward and high-yielding nucleophilic acyl substitution. It involves the reaction of 2-chloroisonicotinoyl chloride with aniline in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to quench the HCl byproduct.[8][9]

Detailed Step-by-Step Protocol for Synthesis
  • Reagent Preparation: Dissolve 2-chloroisonicotinoyl chloride (1.0 eq, e.g., 10 g, 56.8 mmol) in a suitable anhydrous solvent like 1,2-dichloroethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Amine Solution: In a separate flask, prepare a solution of aniline (1.1 eq, e.g., 5.70 mL, 62.5 mmol) and DIPEA (1.05 eq, e.g., 10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).

  • Slow Addition: Add the aniline/DIPEA solution dropwise to the cooled 2-chloroisonicotinoyl chloride solution over approximately 1 hour, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

  • Heating: Remove the ice bath and heat the reaction mixture to 95 °C for 1 hour to ensure the reaction goes to completion.

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding water (30 mL).

  • Filtration & Extraction: Filter the mixture. Extract the filtrate with dichloromethane (2 x 100 mL).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a methanol/water mixture (e.g., 1:10 ratio) to afford pure this compound as a solid.[8]

Synthesis Workflow Diagram

reagents 2-chloroisonicotinoyl chloride Aniline DIPEA reaction Amide Coupling 1. 0°C, 1 hr 2. 95°C, 1 hr reagents->reaction solvent 1,2-Dichloroethane solvent->reaction workup Water Quench Extraction (DCM) reaction->workup purification Recrystallization (MeOH/Water) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

  • LC-MS: To confirm the molecular weight (Expected [M+H]⁺ ≈ 233.1).[8]

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Melting Point: To assess purity.

Application Area 1: Development of Kinase Inhibitors

Rationale

The this compound scaffold is an ideal starting point for generating kinase inhibitors. The N-phenyl amide portion can mimic the hinge-binding interactions of ATP, while the C2 position of the pyridine ring points towards the solvent-exposed region of the ATP pocket. Modifying this C2 position via cross-coupling allows for the introduction of various functionalities to enhance potency and selectivity.[2][7]

Protocol 1: Synthesis of a C2-Arylated Derivative via Suzuki Coupling

This protocol describes a generic method to replace the chlorine atom with an aryl or heteroaryl group.

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction: Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the desired C2-arylated product.

Protocol 2: Synthesis of a C2-Amino Derivative via Buchwald-Hartwig Amination

This protocol installs a key amine linkage, often found in potent kinase inhibitors like Dasatinib.[2]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a ligand such as Xantphos (0.05 eq), and a base such as Cs₂CO₃ (2.0 eq).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the C2-amino derivative.

Downstream Screening Workflow

cluster_0 Synthesis cluster_1 Screening start 2-Chloro-N- phenylisonicotinamide coupling Suzuki or Buchwald-Hartwig Cross-Coupling start->coupling library Library of C2-Substituted Analogs coupling->library primary_screen Primary Screen (Single Concentration) library->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response selectivity Kinase Selectivity Panel dose_response->selectivity

Caption: From scaffold to screening for kinase inhibitor discovery.

In Vitro Kinase Assay Protocol (Generic Luminescence-Based)

This protocol measures the remaining ATP after a kinase reaction, with lower luminescence indicating higher kinase activity (and thus, less inhibition).

  • Prepare Reagents: Prepare kinase buffer, kinase/substrate solution, ATP solution, and test compounds (serially diluted in DMSO).

  • Reaction: To a 384-well plate, add 5 µL of the kinase/substrate solution. Add 50 nL of test compound solution. Initiate the reaction by adding 5 µL of ATP solution.

  • Incubation: Shake the plate and incubate at room temperature for 1 hour.

  • Detection: Add 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • Readout: Incubate for 10 minutes and measure luminescence using a plate reader.

  • Analysis: Calculate percent inhibition relative to positive (no kinase) and negative (DMSO vehicle) controls. Plot inhibition versus compound concentration to determine the IC₅₀ value.

Data Interpretation Table
Compound IDC2-SubstituentTarget KinaseIC₅₀ (nM)
Parent -ClSrc>10,000
Ex-1 4-methylphenylSrc1,250
Ex-2 4-(2-hydroxyethyl)piperazin-1-ylSrc85
Ex-3 4-(2-hydroxyethyl)piperazin-1-ylAbl150

Application Area 2: Probing for Antiproliferative Activity

Rationale

Derivatives of the closely related picolinamide and isonicotinamide scaffolds have demonstrated significant cytotoxic activity against human cancer cell lines, including A549 (lung), H460 (lung), and HT-29 (colon).[4][10] Therefore, screening new derivatives of this compound against a panel of cancer cell lines is a logical step to identify potential anticancer agents.

Protocol: In Vitro Cytotoxicity Screening using MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability versus concentration to determine the IC₅₀ value.

Data Presentation: Summarizing IC₅₀ Values
Compound IDA549 (Lung) IC₅₀ (µM)H460 (Lung) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)
Parent >100>100>100
Ex-1 45.238.755.1
Ex-2 5.12.34.8
Doxorubicin 0.80.51.1

Summary and Future Directions

This compound is a readily synthesized and highly versatile chemical scaffold. The protocols outlined in this note demonstrate its utility as a starting point for generating libraries of novel compounds targeting kinases and cancer cell proliferation. The strategic placement of the chloro group allows for extensive chemical exploration through well-established cross-coupling methodologies.

Future work should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of boronic acids and amines in coupling reactions.

  • Modifying the N-phenyl Ring: Synthesizing analogs with substitutions on the aniline ring to probe additional SAR.

  • Exploring Other Therapeutic Areas: Screening synthesized compounds against other relevant targets, such as microbial enzymes or G-protein coupled receptors, based on the broad activities of the isonicotinamide class.

By leveraging this scaffold and the associated synthetic and screening protocols, researchers can efficiently generate and evaluate novel chemical entities in the pursuit of new therapeutic agents.

References

  • Yuan, Z., et al. (2017). Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. PubMed.
  • Li, Y., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules.
  • Li, Y., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. PubMed.
  • de Oliveira, C., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. National Institutes of Health (NIH).
  • Lyu, C., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. National Institutes of Health (NIH).
  • Lyu, C., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PubMed.
  • Lombardo, L.J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.

Sources

The Agrochemical Potential of 2-Chloro-N-phenylisonicotinamide: A Scaffold for Future Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Molecules and a Path Forward

Initial investigations into the direct application of 2-Chloro-N-phenylisonicotinamide in agrochemical research reveal a notable scarcity of published data. However, a closely related analog, 2-Chloro-N-phenylacetamide , has garnered significant attention for its pronounced antifungal properties. This guide, therefore, takes a dual approach. Firstly, it will detail the established antifungal activities and research protocols for 2-Chloro-N-phenylacetamide, presenting it as a validated lead structure. Secondly, it will leverage this understanding to propose a strategic research framework for evaluating this compound as a novel scaffold for the next generation of agricultural fungicides. This document serves as a comprehensive resource for researchers looking to explore this promising chemical space.

Part 1: 2-Chloro-N-phenylacetamide - A Case Study in Antifungal Activity

The body of research surrounding 2-Chloro-N-phenylacetamide demonstrates its potential as a potent antifungal agent. Studies have consistently shown its efficacy against a range of fungal pathogens, including those of agricultural and clinical significance such as Aspergillus and Candida species.[1][2][3][4][5]

Mechanism of Action: An Emerging Picture

While the precise mechanism of action for 2-Chloro-N-phenylacetamide is still under investigation, several studies provide compelling hypotheses. In-silico and in-vitro experiments suggest two potential primary targets within the fungal cell:

  • Ergosterol Binding: Molecular docking studies indicate that the molecule may bind to ergosterol, a vital component of the fungal cell membrane.[2][5] This interaction would disrupt membrane integrity, leading to cell leakage and death.

  • Enzyme Inhibition: There is also evidence to suggest that 2-Chloro-N-phenylacetamide may inhibit key enzymes in essential metabolic pathways. Dihydrofolate reductase (DHFR) and thymidylate synthase have been identified as potential targets.[2][3] Inhibition of these enzymes would interfere with nucleotide synthesis, ultimately halting fungal growth.

It is crucial to note that in some studies, 2-Chloro-N-phenylacetamide has shown antagonistic effects when combined with other common antifungals like amphotericin B and fluconazole, suggesting that careful consideration of combination therapies is required.[1][2]

Quantitative Bioactivity Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 2-Chloro-N-phenylacetamide against various fungal species as reported in the literature.

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Aspergillus flavus16 - 25632 - 512[2]
Aspergillus niger32 - 25664 - 1024[5]
Candida albicans128 - 256512 - 1024[1]
Candida parapsilosis128 - 256512 - 1024[1]
Candida tropicalis16 - 256Not Reported[3]

Part 2: Protocols for Antifungal Screening

The following protocols are adapted from methodologies used in the evaluation of 2-Chloro-N-phenylacetamide and are directly applicable to the screening of this compound and its derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for determining the MIC of a compound against a fungal pathogen.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) D Add fungal inoculum to each well A->D B Prepare serial dilutions of This compound in appropriate solvent (e.g., DMSO) C Dispense diluted compound into 96-well microplate B->C C->D E Include positive (fungus only) and negative (broth only) controls F Incubate at optimal temperature (e.g., 28-35°C) for 24-48 hours E->F G Visually or spectrophotometrically assess fungal growth F->G H MIC is the lowest concentration with no visible growth G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture in a suitable broth (e.g., RPMI-1640). Adjust the concentration to approximately 1-5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Create a two-fold serial dilution of this compound in the appropriate broth, starting from a high concentration (e.g., 2048 µg/mL).

  • Microplate Setup: Add 100 µL of each compound dilution to the wells of a 96-well microplate.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing the test compound.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at the optimal growth temperature for the specific fungus for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Protocol 2: Anti-Biofilm Activity Assay

This protocol assesses the ability of a compound to inhibit the formation of fungal biofilms, a critical virulence factor for many plant pathogens.

Workflow for Anti-Biofilm Assay

Anti_Biofilm_Workflow A Prepare fungal inoculum and serial dilutions of test compound B Add inoculum and compound to 96-well plate A->B C Incubate for 24-48 hours to allow biofilm formation B->C D Wash wells to remove planktonic cells C->D E Stain remaining biofilm with crystal violet D->E F Solubilize the stain (e.g., with ethanol) E->F G Measure absorbance at ~570 nm F->G H Calculate percentage of biofilm inhibition G->H

Caption: Workflow for assessing anti-biofilm activity.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well flat-bottomed microplate, add the fungal inoculum and serial dilutions of this compound, similar to the MIC assay.

  • Biofilm Formation: Incubate the plate for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

  • Destaining: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add an appropriate solvent (e.g., 95% ethanol) to each well to solubilize the stain from the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at approximately 570 nm using a microplate reader. The reduction in absorbance compared to the control indicates the inhibition of biofilm formation.

Part 3: this compound - A Scaffold for Future Research

Given the fungicidal activity of the related acetamide, this compound represents a promising, yet unexplored, scaffold for the development of novel agrochemicals. The isonicotinamide core is a well-established pharmacophore in several commercial agrochemicals. The strategic modification of this scaffold could lead to compounds with improved potency, a broader spectrum of activity, and novel modes of action.

Proposed Research Program

A logical and systematic approach to evaluating the agrochemical potential of this compound would involve the following stages:

Logical Flow for a Research Program

Research_Program A Synthesis of a diverse library of This compound derivatives B High-throughput in-vitro screening against a panel of key plant pathogens (e.g., Fusarium, Botrytis, Puccinia) A->B C Determination of MIC and MFC for 'hit' compounds B->C D Greenhouse trials on infected plants to assess in-vivo efficacy and phytotoxicity C->D E Mode of action studies for lead compounds (e.g., enzyme inhibition assays, cellular localization) D->E F Lead optimization and development of structure-activity relationships (SAR) E->F

Sources

Application Notes and Protocols for the Comprehensive Characterization of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-N-phenylisonicotinamide is a significant chemical intermediate in the synthesis of various organic compounds, potentially including pharmaceuticals and agrochemicals. Its chemical structure, featuring a chlorinated pyridine ring linked to a phenyl group via an amide bond, necessitates rigorous analytical characterization to ensure identity, purity, and stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key analytical techniques for the thorough characterization of this compound. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles to ensure data integrity and reproducibility.

The molecular structure and key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₉ClN₂O[1]
Molecular Weight 232.67 g/mol [1]
CAS Number 80194-83-8[2]
Appearance Expected to be a solidGeneral Knowledge
Melting Point Not consistently reported, requires experimental determination

Chromatographic Analysis for Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase HPLC method is generally suitable for this compound due to its moderate polarity.

Causality Behind Experimental Choices:

The selection of a C18 column is based on its wide applicability for retaining non-polar to moderately polar compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the organic-to-aqueous ratio. The addition of a small amount of acid, like formic acid, is crucial for protonating the nitrogen atoms in the pyridine ring, leading to sharper peaks and improved chromatographic resolution. UV detection is chosen due to the presence of chromophoric aromatic rings in the molecule.

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation and Columns:

    • A standard HPLC system equipped with a UV detector.

    • A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents and Sample Preparation:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the sample by dissolving it in acetonitrile to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm (or an optimized wavelength determined by UV scan).

  • Data Analysis and System Suitability:

    • Purity Assessment: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: A calibration curve should be constructed using a series of standard solutions of known concentrations to quantify the amount of this compound in a sample.

    • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%, and the tailing factor for the main peak should be between 0.8 and 1.5.

Expected Results:

Under these conditions, this compound is expected to elute as a sharp, well-defined peak. A retention time of approximately 0.87 minutes has been reported in an LC-MS analysis, though this can vary significantly with different chromatographic conditions.[1][2]

Structural Elucidation: Spectroscopic Techniques

Spectroscopic methods are fundamental for the unequivocal identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual proton signal does not interfere with the signals of interest. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm) due to its chemical inertness and single, sharp resonance signal.[3]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.[3]

  • Instrumental Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire 16-32 scans.

      • Relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Use proton decoupling.

      • Acquire several thousand scans to achieve an adequate signal-to-noise ratio.

      • Relaxation delay of 2-5 seconds.

  • Data Processing and Interpretation:

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

While specific high-resolution NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Phenyl-H (ortho, meta, para)7.1 - 7.6 (multiplet)120 - 130
Pyridine-H8.0 - 8.7 (multiplet)140 - 155
NH8.5 - 9.5 (broad singlet)-
C=O-160 - 170
C-Cl-145 - 155

The presence of different forms due to hindered rotation around the amide bond or intramolecular hydrogen bonding might lead to the observation of multiple sets of signals in the NMR spectra.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like this compound, minimizing fragmentation and preserving the molecular ion. Operating in positive ion mode is expected to readily protonate the molecule to form the [M+H]⁺ ion.

  • Instrumentation:

    • A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100 - 400.

    • Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow for the compound.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺. For this compound, this would be at m/z 233.1.[1][2]

    • Observe the isotopic pattern characteristic of a chlorine-containing compound (an [M+H+2]⁺ peak approximately one-third the intensity of the [M+H]⁺ peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation.[3]

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify characteristic absorption bands for the functional groups present in this compound.

Table 3: Key FT-IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amide)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C=O stretch (amide I)1650 - 1680
N-H bend (amide II)1510 - 1550
C=C and C=N stretch (aromatic rings)1400 - 1600
C-N stretch1200 - 1350
C-Cl stretch600 - 800

These values are based on typical ranges for similar functional groups.[5][6][7]

Thermal Analysis: TGA and DSC

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase behavior of this compound.[8]

Causality Behind Experimental Choices:

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition and thermal stability.[9] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase changes.[8] Performing these analyses under an inert nitrogen atmosphere prevents oxidative degradation.

Experimental Protocol: TGA/DSC
  • Instrumentation:

    • A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC, or separate TGA and DSC instruments.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an aluminum or platinum pan.

  • Instrumental Parameters:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Range: 25 °C to 500 °C (or higher, depending on the expected decomposition temperature).

    • Heating Rate: 10 °C/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition from the TGA curve (the temperature at which significant mass loss begins).

    • DSC: Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition or crystallization. The peak maximum of the melting endotherm is taken as the melting point.

Workflow and Data Integration

A comprehensive characterization of this compound involves a synergistic approach where data from multiple analytical techniques are integrated to build a complete profile of the compound.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Physicochemical Properties Sample Sample HPLC HPLC Sample->HPLC Purity & Quantification LC_MS LC_MS Sample->LC_MS Molecular Weight Final_Report Final_Report HPLC->Final_Report NMR NMR LC_MS->NMR Confirms MW LC_MS->Final_Report FT_IR FT_IR NMR->FT_IR Cross-validation NMR->Final_Report TGA_DSC TGA_DSC FT_IR->TGA_DSC Informs thermal stability TGA_DSC->Final_Report

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By systematically applying chromatographic, spectroscopic, and thermal analysis methods, researchers can confidently establish the identity, purity, structure, and thermal properties of this important chemical entity. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for research, development, and quality control purposes.

References

  • SpectraBase. (n.d.). 2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide.
  • de Souza, M. V. N., Vasconcelos, T. R. A., Wardell, S. M. S. V., Wardell, J. L., Low, J. N., & Glidewell, C. (2005). Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 4), o204–o208.
  • ResearchGate. (n.d.). Thermal analysis of interaction between 2-PAM chloride and various excipients in some binary mixtures by TGA and DSC.
  • Moore Analytical. (n.d.). Thermal Analysis- TGA/DSC.
  • SIELC Technologies. (n.d.). Separation of Benzenepropanamide, N-[2-chloro-5-[(phenylamino)sulfonyl]phenyl]-2-(octadecyloxy)-.beta.-oxo- on Newcrom R1 HPLC column.
  • Analytical Capabilities. (n.d.). Simultaneous thermal analysis (tga-dta, tga-dsc).
  • ResearchGate. (n.d.). Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • ResearchGate. (n.d.). FTIR of (a) Co(H2O)(isn)32 and (b) isn. spectra of the....
  • PubChem. (n.d.). 2,6-Dichloro-N-phenylisonicotinamide.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • SpectraBase. (n.d.). 2-Chloronicotinamide.
  • PubChem. (n.d.). 2-Chloroisonicotinamide.
  • PubMed. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study.
  • MDPI. (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
  • Linseis. (n.d.). Linseis STA - 2 methods in 1 device | Precise TG + DSC analysis.
  • PubChem. (n.d.). 2-Chloronicotinamide.
  • ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed.
  • National Center for Biotechnology Information. (2023). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum.
  • PubMed. (1986). Proton and nitrogen-15 NMR spectroscopic studies of hydrogen ion-dependent pseudo-halide ion binding to chloroperoxidase.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column.

Sources

Application Notes and Protocols for the Evaluation of 2-Chloro-N-phenylisonicotinamide as a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antiviral Therapeutics

The emergence and re-emergence of viral diseases present a continuous and significant threat to global public health. The development of novel antiviral agents with broad-spectrum activity or specific efficacy against challenging viruses is a critical priority for the scientific and medical communities. Small molecule inhibitors offer a promising avenue for therapeutic intervention. 2-Chloro-N-phenylisonicotinamide is a synthetic organic compound belonging to the nicotinamide class. While its specific biological activities are not yet extensively characterized, related compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This document provides a comprehensive guide for researchers to conduct initial screening and characterization of this compound as a potential antiviral agent.

The protocols outlined herein are designed to be robust and self-validating, providing a clear framework for determining the compound's efficacy and cytotoxicity in cell-based models. We will explore key assays to elucidate the compound's potential to inhibit viral replication and to understand its mechanism of action.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible assay development.

PropertyValueSource
Molecular Formula C₁₂H₉ClN₂O[1]
Molecular Weight 232.67 g/mol [2]
CAS Number 80194-83-8[2]
Appearance Solid (form may vary)[3]
Solubility To be determined experimentally. Initial tests should be performed in DMSO, followed by aqueous buffers relevant to the assays.
Stability To be determined. Evaluate stability in solution at various temperatures (-20°C, 4°C, and room temperature) over time.

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

I. Foundational Assays: Determining Antiviral Efficacy and Cytotoxicity

The initial assessment of any potential antiviral compound involves determining its ability to inhibit viral replication at concentrations that are not harmful to the host cells. The following protocols describe the determination of the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), which are used to calculate the selectivity index (SI), a key measure of a compound's therapeutic potential.

A. Cytotoxicity Assay (CC₅₀ Determination)

Principle: This assay determines the concentration of this compound that causes a 50% reduction in the viability of host cells. This is crucial to ensure that any observed antiviral effect is not due to the compound simply killing the cells. A common method is the MTS or MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Protocol: MTS-Based Cytotoxicity Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for influenza) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.[4]

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions. Include a "cells only" control (medium with DMSO vehicle) and a "no cells" control (medium only).

  • Compound Treatment: After 24 hours of cell incubation, carefully remove the existing medium and add the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTS Reagent Addition: Following incubation, add the MTS reagent to each well according to the manufacturer's instructions.

  • Readout: Incubate for 1-4 hours at 37°C and then measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis:

    • Subtract the background absorbance (no cells control).

    • Normalize the data with the "cells only" control representing 100% viability.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the CC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

B. Antiviral Assay: Cytopathic Effect (CPE) Reduction (EC₅₀ Determination)

Principle: Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE).[6] This assay measures the ability of this compound to protect cells from virus-induced CPE.[4]

Protocol: CPE Reduction Assay

  • Cell Seeding: Seed host cells in a 96-well plate as described for the cytotoxicity assay.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium (low serum medium). Prepare a virus stock at a multiplicity of infection (MOI) that will cause significant CPE within the desired timeframe (e.g., MOI of 0.05).

  • Infection and Treatment:

    • Remove the culture medium from the cells.

    • Add the compound dilutions to the wells.

    • Add the prepared virus suspension to each well, except for the "cells only" and "compound only" controls.

    • Include a "virus only" control (cells infected in the absence of the compound).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for the desired period (e.g., 72 hours), observing for CPE development daily.[5]

  • Cell Viability Readout: After incubation, quantify cell viability using a method such as the MTS assay, as described previously.

  • Data Analysis:

    • Normalize the data with the "cells only" control as 100% viability and the "virus only" control as 0% viability.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the EC₅₀ value using a dose-response curve fit.[5]

    • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.

Data Presentation:

CompoundCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
This compound >1005.2>19.2
Positive Control (e.g., Remdesivir) >1000.8>125

II. Mechanistic Insights: Plaque Reduction and Virus Yield Assays

Once antiviral activity is confirmed, the next step is to gain insight into how the compound is inhibiting the virus.

A. Plaque Reduction Assay

Principle: This assay quantifies the number of infectious virus particles.[7] A plaque is a localized area of cell death resulting from infection by a single virus particle.[8] A reduction in the number or size of plaques in the presence of the compound indicates inhibition of viral replication or spread.

Protocol: Plaque Reduction Assay

  • Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the virus stock. In parallel, pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and then inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.[9]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the compound. This overlay restricts the spread of progeny virus to adjacent cells.[6]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until plaques are visible (typically 2-10 days).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the concentration that inhibits plaque formation by 50% (IC₅₀).

B. Virus Yield Reduction Assay

Principle: This assay directly measures the amount of new infectious virus particles produced by infected cells in the presence of the compound.[6]

Protocol: Virus Yield Reduction Assay

  • Cell Infection and Treatment: Seed cells in a multi-well plate and infect with a known MOI of the virus in the presence of serial dilutions of this compound.

  • Incubation: Incubate the plates for one full viral replication cycle (e.g., 24 or 48 hours).

  • Harvesting Supernatant: At the end of the incubation period, collect the cell culture supernatant, which contains the progeny virions.

  • Quantification of Viral Titer: Determine the viral titer in the collected supernatants using a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.[8]

  • Data Analysis: Plot the reduction in viral titer as a function of the compound concentration and determine the concentration that reduces the virus yield by 50% or 90% (IC₅₀ or IC₉₀).

III. Visualizing Workflows and Potential Mechanisms

Diagrams are essential for clearly communicating complex experimental procedures and hypothetical biological pathways.

Experimental Workflow for Antiviral Screening

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Target Identification A Prepare this compound Stock B Cytotoxicity Assay (CC50) A->B C CPE Reduction Assay (EC50) A->C D Calculate Selectivity Index (SI = CC50/EC50) B->D C->D E Plaque Reduction Assay D->E If SI is favorable F Virus Yield Reduction Assay D->F If SI is favorable G Time-of-Addition Assay F->G H Biochemical Assays G->H I Molecular Docking G->I

Caption: A streamlined workflow for the initial antiviral evaluation and mechanistic investigation of this compound.

Hypothetical Signaling Pathway Inhibition

Many antiviral compounds work by interfering with host cell signaling pathways that are co-opted by the virus for its replication. Nicotinamide derivatives have been shown to modulate various cellular kinases. Here, we propose a hypothetical pathway.

G Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocation ViralReplication Viral Replication Nucleus->ViralReplication Promotes Compound 2-Chloro-N- phenylisonicotinamide Compound->KinaseB Inhibits

Caption: A hypothetical mechanism where this compound inhibits a host kinase pathway essential for viral replication.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial antiviral characterization of this compound. The successful execution of these protocols will establish its cytotoxicity, antiviral efficacy, and provide preliminary insights into its mechanism of action. Favorable results from these assays would warrant further investigation, including:

  • Time-of-Addition Assays: To pinpoint the stage of the viral life cycle that is inhibited (e.g., entry, replication, egress).[6]

  • Broad-Spectrum Activity Screening: Testing the compound against a panel of different viruses to determine the breadth of its antiviral activity.

  • Target Identification Studies: Employing techniques such as biochemical assays with recombinant viral or host proteins, or affinity-based proteomics to identify the molecular target of the compound.

  • In Vivo Efficacy Studies: Evaluating the compound's efficacy and safety in animal models of viral infection.

The systematic application of these assays will provide a comprehensive understanding of the potential of this compound as a novel antiviral therapeutic.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell-based Assay of SARS-CoV-2 Mpro-IN-6 Antiviral Activity.
  • Al-Turaifi, I. M., Al-Harbi, K. S., Al-Ghamdi, S. S., Al-Dahri, A. H., Al-Harthi, S. E., & Al-Hejin, A. M. (2022). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). PubMed.
  • Creative Biogene. (n.d.). Viral Titering-Plaque Assay Protocol.
  • Knipe, D. M., & Howley, P. M. (Eds.). (2013). Fields Virology (6th ed.). Lippincott Williams & Wilkins.
  • Áy, É., et al. (2019). Cell-Based Antiviral Assay. Bio-protocol.
  • Bio-protocol. (n.d.). Virus replication assay.
  • VirusBank Platform. (n.d.). Cell-based assays.
  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • ATCC. (n.d.). Virology Culture Guide.
  • ChemicalBook. (2025). 2-Chloro-N-phenyl-isonicotinamide.
  • ChemicalBook. (2025). 2-Chloro-N-phenyl-isonicotinamide.
  • PubChem. (n.d.). 2,6-Dichloro-N-phenylisonicotinamide.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.

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Application Notes & Protocols: High-Throughput Screening of 2-Chloro-N-phenylisonicotinamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Chloro-N-phenylisonicotinamide Scaffold - A Versatile Core for Modern Drug Discovery

The this compound core represents a privileged scaffold in medicinal chemistry. This assertion is rooted in its structural motifs: a pyridine ring, which is a common feature in numerous FDA-approved drugs, linked via an amide bond to a phenyl group. This arrangement provides a three-dimensional architecture with strategically positioned hydrogen bond donors and acceptors, as well as aromatic surfaces for potential π-π stacking interactions. The chlorine substituent offers a handle for further chemical modification, allowing for the generation of diverse chemical libraries to probe a wide range of biological targets. While the biological activity of the parent molecule is not extensively characterized, derivatives of related nicotinamides have shown promise as kinase inhibitors and modulators of other protein functions.[1][2] This inherent versatility makes libraries based on this scaffold prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of therapeutically relevant targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with this compound-based libraries. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for both biochemical and cell-based screening, and outline a robust workflow for data analysis and hit validation.

PART I: Biochemical High-Throughput Screening

Biochemical assays offer the advantage of directly measuring the interaction between a compound and a purified biological target, such as an enzyme or a protein complex.[3] This allows for a clear, mechanistic understanding of a compound's activity. For the this compound scaffold, we will focus on two high-value target classes: protein kinases and protein-protein interactions (PPIs).

Target Class I: Protein Kinase Inhibition (Example: Abl Kinase)

Rationale: The pyridine and amide moieties of the scaffold are common features in many ATP-competitive kinase inhibitors.[3] The Bcr-Abl tyrosine kinase is a critical target in chronic myeloid leukemia (CML), and identifying novel inhibitors remains a key research area.[1]

Assay Principle: Fluorescence Polarization (FP)

Fluorescence Polarization is a homogenous assay technique ideal for HTS that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4] In our proposed assay, a fluorescently labeled peptide substrate for Abl kinase will be used. When unbound, the small peptide tumbles rapidly in solution, resulting in low polarization of emitted light. Upon phosphorylation by Abl kinase, the peptide is captured by a phosphopeptide-binding antibody, creating a large complex that tumbles slowly and results in high polarization. An inhibitor from the this compound library will prevent phosphorylation, thus keeping the FP signal low.

Experimental Workflow: Abl Kinase FP Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plates Compound Library Plates (10 mM in DMSO) Dispense_Cmpd Dispense Compounds (e.g., 50 nL) Compound_Plates->Dispense_Cmpd Assay_Plates Assay Plates (384-well, black) Assay_Plates->Dispense_Cmpd Dispense_Enzyme Add Abl Kinase & Substrate Mix Dispense_Cmpd->Dispense_Enzyme Incubate_1 Incubate (e.g., 60 min at RT) Dispense_Enzyme->Incubate_1 Dispense_ATP Initiate Reaction (Add ATP) Incubate_1->Dispense_ATP Incubate_2 Incubate (e.g., 90 min at RT) Dispense_ATP->Incubate_2 Dispense_Stop Stop Reaction & Add Detection Mix (Antibody & Tracer) Incubate_2->Dispense_Stop Incubate_3 Incubate (e.g., 60 min at RT) Dispense_Stop->Incubate_3 Read_Plate Read Fluorescence Polarization Incubate_3->Read_Plate Calc_Z Calculate Z' Factor Read_Plate->Calc_Z Calc_ZScore Calculate % Inhibition & Z-Scores Calc_Z->Calc_ZScore Hit_Selection Select Hits (e.g., Z-score < -3) Calc_ZScore->Hit_Selection

  • Caption: Workflow for the Abl Kinase Fluorescence Polarization HTS Assay. */

Detailed Protocol: Abl Kinase FP Assay

Materials:

  • 384-well, low-volume, black, flat-bottom plates

  • Purified, active Abl kinase

  • Fluorescently labeled peptide substrate (e.g., FITC-Abltide)

  • Anti-phospho-Abltide antibody

  • ATP

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT

  • Stop/Detection Buffer: Assay buffer containing EDTA to stop the kinase reaction, and the anti-phospho-Abltide antibody.

  • This compound library (10 mM in DMSO)

  • Positive Control: A known Abl inhibitor (e.g., Imatinib)

  • Negative Control: DMSO

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library into the assay plates. Also, dispense positive and negative controls into designated wells.

  • Enzyme/Substrate Addition: Add 5 µL of Abl kinase and FITC-Abltide substrate mix in Assay Buffer to each well.

  • Pre-incubation: Incubate the plates for 60 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of ATP in Assay Buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Abl kinase.

  • Kinase Reaction: Incubate for 90 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer to each well.

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Plate Reading: Read the plates on a microplate reader capable of measuring fluorescence polarization.

Target Class II: Protein-Protein Interaction (PPI) Inhibition (Example: Bcl-xL/Bak)

Rationale: The disruption of PPIs is a promising strategy in cancer therapy. The Bcl-2 family of proteins, which regulate apoptosis, are key PPI targets.[4] Small molecules that can mimic the BH3 domain of pro-apoptotic proteins (like Bak) and bind to anti-apoptotic proteins (like Bcl-xL) can restore the cell death pathway.[5]

Assay Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, no-wash assay technology that is highly sensitive and suitable for HTS.[6] The principle involves two types of beads: a Donor bead and an Acceptor bead. When brought into close proximity (within ~200 nm) by a biological interaction, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. In this assay, GST-tagged Bcl-xL will be captured by Glutathione Donor beads, and biotinylated Bak BH3 peptide will be captured by Streptavidin Acceptor beads. An inhibitor will disrupt the Bcl-xL/Bak interaction, separating the beads and causing a loss of signal.

Experimental Workflow: Bcl-xL/Bak AlphaScreen Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plates Compound Library Plates (10 mM in DMSO) Dispense_Cmpd Dispense Compounds (e.g., 100 nL) Compound_Plates->Dispense_Cmpd Assay_Plates Assay Plates (384-well, white) Assay_Plates->Dispense_Cmpd Dispense_Protein Add GST-Bcl-xL & Biotin-Bak Peptide Dispense_Cmpd->Dispense_Protein Incubate_1 Incubate (e.g., 30 min at RT) Dispense_Protein->Incubate_1 Dispense_Beads Add Donor & Acceptor Beads (in dark) Incubate_1->Dispense_Beads Incubate_2 Incubate (e.g., 60 min at RT, in dark) Dispense_Beads->Incubate_2 Read_Plate Read AlphaScreen Signal Incubate_2->Read_Plate Calc_Z Calculate Z' Factor Read_Plate->Calc_Z Calc_ZScore Calculate % Inhibition & Z-Scores Calc_Z->Calc_ZScore Hit_Selection Select Hits (e.g., Z-score < -3) Calc_ZScore->Hit_Selection

  • Caption: Workflow for the Bcl-xL/Bak AlphaScreen HTS Assay. */

Detailed Protocol: Bcl-xL/Bak AlphaScreen Assay

Materials:

  • 384-well, white, opaque microplates

  • Purified GST-tagged Bcl-xL protein

  • Biotinylated Bak BH3 peptide

  • AlphaScreen Glutathione Donor beads

  • AlphaScreen Streptavidin Acceptor beads

  • AlphaScreen Assay Buffer: 100 mM Tris-HCl, pH 8.0, 0.01% Tween-20

  • This compound library (10 mM in DMSO)

  • Positive Control: A known Bcl-xL/Bak inhibitor (e.g., ABT-737)

  • Negative Control: DMSO

Procedure:

  • Compound Plating: Dispense 100 nL of library compounds and controls into the assay plates.

  • Protein/Peptide Addition: Add 10 µL of a mix containing GST-Bcl-xL and Biotin-Bak BH3 peptide in AlphaScreen Assay Buffer to each well.

  • Binding Incubation: Incubate for 30 minutes at room temperature to allow the protein-peptide interaction to reach equilibrium and for compounds to exert their effect.

  • Bead Addition: In subdued light, add 10 µL of a mix of Glutathione Donor and Streptavidin Acceptor beads in AlphaScreen Assay Buffer.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature in the dark to allow bead-protein/peptide binding.

  • Plate Reading: Read the plates on a microplate reader equipped for AlphaScreen detection.

PART II: Cell-Based High-Throughput Screening

Cell-based assays provide a more physiologically relevant context for screening, as they account for factors like cell permeability, metabolism, and off-target effects.[7] A phenotypic screening approach can identify compounds that induce a desired cellular outcome, such as cancer cell death, without a priori knowledge of the specific molecular target.[8]

Primary Screen: Cytotoxicity Assay

Rationale: The primary goal of many oncology drug discovery programs is to identify compounds that selectively kill cancer cells. A general cytotoxicity assay is an effective first pass to identify active compounds in the library.

Assay Principle: Resazurin Reduction Assay

This assay uses the blue dye resazurin, which is reduced by metabolically active (i.e., viable) cells to the highly fluorescent pink compound, resorufin.[9] A decrease in fluorescence indicates a reduction in cell viability. This assay is robust, inexpensive, and amenable to HTS.[10][11]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Line Seed_Cells Seed Cells into 384-well Plates Cell_Culture->Seed_Cells Compound_Plates Compound Library Plates (10 mM in DMSO) Dispense_Cmpd Add Compounds Compound_Plates->Dispense_Cmpd Incubate_1 Incubate Overnight (Allow Attachment) Seed_Cells->Incubate_1 Incubate_1->Dispense_Cmpd Incubate_2 Incubate (e.g., 72 hours) Dispense_Cmpd->Incubate_2 Add_Resazurin Add Resazurin Reagent Incubate_2->Add_Resazurin Incubate_3 Incubate (e.g., 2-4 hours) Add_Resazurin->Incubate_3 Read_Plate Read Fluorescence Incubate_3->Read_Plate Calc_Viability Calculate % Viability Read_Plate->Calc_Viability Hit_Selection Select Hits (e.g., <50% Viability) Calc_Viability->Hit_Selection

  • Caption: Workflow for the Resazurin-based Cytotoxicity HTS Assay. */

Detailed Protocol: Resazurin Cytotoxicity Assay

Materials:

  • 384-well, clear-bottom, black-walled tissue culture plates

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Resazurin sodium salt solution

  • This compound library (10 mM in DMSO)

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine)

  • Negative Control: DMSO

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000 cells/well in 40 µL of medium).

  • Cell Attachment: Incubate the plates overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 100 nL of library compounds and controls to the plates. The final concentration will typically be in the 1-10 µM range.

  • Drug Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of Resazurin solution to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, 5% CO₂.

  • Plate Reading: Measure fluorescence (Ex/Em ~560/590 nm) on a microplate reader.

Secondary Screen: High-Content Apoptosis Assay

Rationale: Following the identification of cytotoxic "hits," it is crucial to determine their mechanism of action. A key desired mechanism in cancer therapy is the induction of apoptosis (programmed cell death). High-Content Screening (HCS) uses automated microscopy and image analysis to quantify cellular phenotypes.[12]

Assay Principle: Multiplexed Apoptosis Detection

This HCS assay simultaneously measures multiple indicators of apoptosis.[13]

  • Nuclear Condensation: Hoechst 33342 dye will stain the nuclei. Apoptotic cells will exhibit smaller, brighter nuclei due to chromatin condensation.[14]

  • Caspase-3/7 Activation: A cell-permeant, non-fluorescent substrate for activated caspases-3 and -7 is used. When cleaved by these executioner caspases, it releases a fluorophore that stains the nucleus green.[15]

  • Cell Viability: A viability dye can be included to distinguish between apoptotic and necrotic cells.

Detailed Protocol: High-Content Apoptosis Assay

Materials:

  • 384-well, clear-bottom, black-walled imaging plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Hoechst 33342

  • CellEvent™ Caspase-3/7 Green Detection Reagent

  • Cytotoxic hits from the primary screen

  • Positive Control: Camptothecin[16]

  • Negative Control: DMSO

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the Resazurin protocol, using imaging plates and treating with the selected cytotoxic hits. A typical incubation time for apoptosis induction is 24-48 hours.

  • Staining: Add a cocktail of Hoechst 33342 and CellEvent™ Caspase-3/7 Green Detection Reagent to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C, 5% CO₂.

  • Imaging: Acquire images using an automated high-content imaging system. At least two channels are required (blue for nuclei, green for activated caspases).

  • Image Analysis: Use image analysis software to:

    • Identify and segment nuclei based on the Hoechst signal.

    • Quantify the intensity and size of each nucleus.

    • Quantify the intensity of the green signal within each nucleus.

    • Classify cells as healthy, apoptotic (high green fluorescence, condensed nuclei), or necrotic based on these parameters.

PART III: Data Analysis, Hit Confirmation, and Library Management

Data Analysis and Hit Selection

Quality Control: Before analyzing the screening data, it is essential to assess the quality of the assay. The Z'-factor is a statistical parameter used to quantify the separation between positive and negative controls.[17]

  • Formula: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

  • Interpretation: [18]

    • Z' > 0.5: Excellent assay

    • 0 < Z' < 0.5: Doable assay

    • Z' < 0: Unsuitable for screening

Hit Identification: For primary screening data, a common method for hit selection is the Z-score .[19] This metric indicates how many standard deviations an individual compound's result is from the mean of the plate.

  • Formula: Z-score = (Value_compound - Mean_plate) / SD_plate

  • Robust Z-score: To minimize the effect of outliers, the median and median absolute deviation (MAD) can be used instead of the mean and standard deviation.[20]

  • Hit Threshold: A common threshold for identifying inhibitors (where a lower signal is desired) is a Z-score of ≤ -3.

Parameter Formula Purpose
Z'-Factor 1 - [3(SDpos + SDneg)] / |Meanpos - Meanneg|Assesses assay quality and suitability for HTS.[17]
% Inhibition 100 * [1 - (Valuecmpd - Meanpos) / (Meanneg - Meanpos)]Normalizes data to control wells.
Z-Score (Valuecmpd - Meanplate) / SDplateIdentifies active compounds relative to the plate distribution.[19]
Hit Confirmation and Validation Workflow

A "hit" from a primary screen is not a confirmed active compound. A rigorous validation process is required to eliminate false positives and prioritize compounds for further study.[8][21][22]

Workflow for Hit Validation

G Primary_Screen Primary HTS Hits Reorder Re-order or Re-synthesize Fresh Compound Powder Primary_Screen->Reorder Confirm_Primary Confirm Activity in Primary Assay (Dose-Response) Reorder->Confirm_Primary Orthogonal_Assay Test in Orthogonal Assay (Different Technology) Confirm_Primary->Orthogonal_Assay Counter_Screen Counter-Screen for Assay Interference Confirm_Primary->Counter_Screen Cellular_Assay Test in Secondary Cell-Based Assays Orthogonal_Assay->Cellular_Assay Counter_Screen->Cellular_Assay SAR Preliminary SAR (Analog Purchase/Synthesis) Cellular_Assay->SAR Validated_Hit Validated Hit for Lead Optimization SAR->Validated_Hit

  • Caption: A typical workflow for hit confirmation and validation. */

  • Re-confirmation: Cherry-pick the initial hits and re-test them in the primary assay to confirm activity.

  • Dose-Response Curves: Test the confirmed hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology to rule out technology-specific artifacts. For example, an FP hit could be confirmed with an AlphaScreen assay.

  • Counter-Screens: Perform assays to identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds in an FP assay).

  • Selectivity and Promiscuity: Test hits against related targets to assess their selectivity.

  • SAR by Analog: Procure or synthesize close analogs of the confirmed hits to establish an initial Structure-Activity Relationship (SAR).[22]

Compound Library Management

Effective management of the this compound library is critical for a successful HTS campaign.[23]

  • Storage: Compounds should be stored in DMSO at -20°C or -80°C to minimize degradation.

  • Plating: Use automated liquid handlers to create assay-ready plates from master stock plates. This minimizes freeze-thaw cycles of the master stocks.[24]

  • Tracking: A robust database is essential to track the identity, concentration, location, and history of every sample in the library.

  • Quality Control: Periodically assess the purity and integrity of the library compounds, for example, using LC-MS.

Conclusion

The this compound scaffold provides a fertile starting point for the discovery of novel bioactive molecules. By employing a strategic combination of robust biochemical and cell-based high-throughput screening assays, researchers can efficiently interrogate libraries built around this core. The detailed protocols and workflows presented in these application notes offer a comprehensive framework for identifying and validating promising hits. A commitment to rigorous data analysis and a systematic hit validation cascade is paramount to ensuring that the most promising compounds are advanced into lead optimization, ultimately accelerating the journey from a screening hit to a potential therapeutic candidate.

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  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
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  • D'Arcy, S., et al. (2012). Direct visualization of Bcl-2 family protein interactions using live cell fluorescent protein redistribution assays. Cell Death & Disease, 3(3), e285.
  • Sawasaki, T., et al. (2014). Establishment of a Wheat Cell-Free Synthesized Protein Array Containing 250 Human and Mouse E3 Ubiquitin Ligases to Identify Novel Interaction between E3 Ligases and Substrate Proteins. PLoS One, 9(10), e110453.
  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
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  • Ma, L., & Green, M. R. (2016). High-Throughput Screening of Tyrosine Kinase Inhibitor Resistant Genes in CML. In Methods in Molecular Biology (Vol. 1429, pp. 201-211). Humana Press, New York, NY.
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Application Notes and Protocols for the In Vitro Experimental Design Using 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The discovery and development of novel therapeutic agents are paramount in the advancement of medicine, particularly in oncology. 2-Chloro-N-phenylisonicotinamide is a small molecule with potential biological activity that warrants thorough in vitro characterization. This guide provides a comprehensive framework for the initial preclinical evaluation of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are structured to elucidate the compound's cytotoxic potential, mechanism of action, and impact on key cellular pathways, using the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a representative, well-validated target for cancer therapy.

The rationale for focusing on NAMPT stems from the critical role this enzyme plays in cellular metabolism. As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is essential for maintaining the intracellular NAD+ pool, which is vital for numerous cellular processes, including energy metabolism, DNA repair, and redox homeostasis.[1][2] Many cancers exhibit heightened expression and dependence on NAMPT to fuel their rapid proliferation and survival, making it an attractive therapeutic target.[1][2][3] While the direct cellular target of this compound is yet to be fully elucidated, the experimental pipeline detailed below provides a robust methodology to not only determine its anti-cancer efficacy but also to identify its molecular mechanism, which may involve pathways such as NAMPT.

Part 1: Initial Cytotoxicity Screening

The initial step in characterizing a novel compound is to determine its effect on cancer cell viability. This is crucial for establishing a dose-response relationship and identifying the concentration range for subsequent mechanistic studies.

Protocol 1: Cell Viability Assay (Resazurin-based)

This protocol outlines the use of a resazurin-based assay (e.g., CellTiter-Blue) to assess the cytotoxicity of this compound on a panel of cancer cell lines. Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, and leukemia)

  • Complete cell culture medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in the desired final concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined time period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.[4]

  • Viability Assessment: Add 20 µL of the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[4]

  • Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Expected Outcome and Interpretation: This assay will generate IC50 values for this compound across a panel of cancer cell lines. Lower IC50 values indicate greater potency. Differential sensitivity across cell lines may suggest a dependency on a particular pathway that is more prominent in certain cancer types.[5]

Data Presentation:

Cell LineCancer TypeIC50 (µM) of this compound (72h)
MDA-MB-231Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
JurkatLeukemiaExperimental Value

Part 2: Elucidation of the Mechanism of Action

Following the determination of cytotoxicity, the next critical phase is to investigate the mechanism by which this compound induces cell death. A common mechanism for anti-cancer agents is the induction of apoptosis, or programmed cell death.

Protocol 2: Western Blot Analysis for Apoptosis Markers

Western blotting is a powerful technique to detect and quantify specific proteins involved in the apoptotic cascade.[6][7] Key markers include cleaved caspases (e.g., caspase-3, caspase-7, caspase-9) and cleaved poly (ADP-ribose) polymerase (PARP).[7][8][9]

Materials:

  • Cancer cell line of interest (selected from the initial screening)

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24, 48, or 72 hours.[6] Harvest the cells and lyse them with ice-cold RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[6] After electrophoresis, transfer the separated proteins to a PVDF membrane.[6]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[6] Incubate the membrane with the primary antibody overnight at 4°C.[6]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6] After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]

Expected Outcome and Interpretation: An increase in the levels of cleaved caspase-3 and cleaved PARP in treated cells compared to the control would indicate the induction of apoptosis.[4][7] Changes in the expression of Bcl-2 family proteins (e.g., a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax) can provide further insights into the apoptotic pathway involved.[7]

Visualization of Apoptotic Pathway:

Apoptosis_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bcl-2 Family (Bax/Bcl-2 ratio) Bcl-2 Family (Bax/Bcl-2 ratio) Cellular Stress->Bcl-2 Family (Bax/Bcl-2 ratio) Mitochondria Mitochondria Bcl-2 Family (Bax/Bcl-2 ratio)->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apoptosome Apoptosome Cytochrome c release->Apoptosome Pro-caspase-9 Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Apoptosome Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Experimental_Workflow cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation (NAMPT case study) Cell_Viability Cell Viability Assay (Resazurin) IC50 Determine IC50 Cell_Viability->IC50 Western_Blot Western Blot (Apoptosis Markers) IC50->Western_Blot Apoptosis_Confirmation Confirm Apoptosis Western_Blot->Apoptosis_Confirmation NAD_Assay Intracellular NAD+ Assay Apoptosis_Confirmation->NAD_Assay Target_Engagement Confirm Target Engagement & Pathway Modulation NAD_Assay->Target_Engagement qPCR qPCR (Gene Expression) qPCR->Target_Engagement

Caption: A structured workflow for the in vitro characterization of this compound.

Conclusion

This comprehensive guide provides a robust and logical framework for the initial in vitro characterization of the novel compound this compound. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and investigating its impact on specific cellular pathways like the NAMPT-mediated NAD+ biosynthesis, researchers can gain critical insights into its therapeutic potential. The presented protocols are designed to be self-validating and provide a solid foundation for further preclinical development.

References

  • Li, J., et al. (2018). Structure-Based Design of Potent Nicotinamide Phosphoribosyltransferase Inhibitors with Promising in Vitro and in Vivo Antitumor Activities. Journal of Medicinal Chemistry, 61(23), 10582-10603. [Link]
  • Navas, L. E., & Carnero, A. (2021). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 11, 642345. [Link]
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  • Prabhu, A., et al. (2021). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 23(10), 1653-1666. [Link]
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  • Colombo, R., et al. (2021). Iminosugar-Based Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Potential Anti-Pancreatic Cancer Agents. Molecules, 26(11), 3246. [Link]
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In Vivo Therapeutic Potential of 2-Chloro-N-phenylisonicotinamide: Application Notes and Exemplary Protocols for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide for the proposed in vivo investigation of 2-Chloro-N-phenylisonicotinamide. As of the date of this publication, there is a notable absence of published in vivo studies specifically for this compound. The proposed applications and protocols are therefore based on the documented biological activities of structurally related nicotinamide and isonicotinamide derivatives and should be considered as a strategic framework for initial preclinical evaluation.

Introduction: Unveiling the Potential of a Novel Isonicotinamide Derivative

This compound is a small molecule belonging to the isonicotinamide class of compounds. While its specific biological functions remain to be elucidated, the broader family of nicotinamide and isonicotinamide derivatives has demonstrated a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects. This suggests that this compound holds promise as a lead compound for drug discovery and development.

This guide provides a comprehensive overview of hypothesized mechanisms of action and detailed, exemplary protocols for the initial in vivo evaluation of this compound in two key therapeutic areas: oncology and infectious diseases. The methodologies outlined herein are designed to serve as a robust starting point for researchers to explore the therapeutic efficacy and preclinical viability of this compound.

Part 1: Hypothesized Mechanisms of Action

Based on the activities of structurally analogous compounds, we can postulate two primary avenues for the therapeutic application of this compound.

Anticancer Activity via VEGFR-2 Signaling Inhibition

Several substituted nicotinamide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[1] Inhibition of VEGFR-2 can stifle tumor progression by cutting off its nutrient and oxygen supply.[2][3] The proposed mechanism involves the binding of this compound to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[4][5]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Compound 2-Chloro-N- phenylisonicotinamide Compound->P Inhibits PLCg PLCγ P->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation Promotes

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity via DNA Gyrase Inhibition

The pyridine carboxamide core is present in various antimicrobial agents. A plausible mechanism of action for this compound against bacterial pathogens is the inhibition of DNA gyrase.[6] This essential bacterial enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[7] By inhibiting DNA gyrase, the compound would lead to the accumulation of DNA breaks and ultimately, bacterial cell death. This target is attractive as DNA gyrase is absent in humans, offering a potential for selective toxicity against bacteria.[6]

DNAGyrase_Pathway cluster_bacterial_cell Bacterial Cell DNA_relaxed Relaxed DNA DNAGyrase DNA Gyrase DNA_relaxed->DNAGyrase DNA_supercoiled Supercoiled DNA (Replication & Transcription) DNAGyrase->DNA_supercoiled ATP-dependent supercoiling CellDeath Bacterial Cell Death DNAGyrase->CellDeath Leads to Compound 2-Chloro-N- phenylisonicotinamide Compound->DNAGyrase Inhibits

Caption: Hypothesized inhibition of bacterial DNA gyrase.

Part 2: Exemplary In Vivo Protocols

The following protocols are designed as templates for the initial in vivo assessment of this compound. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

Protocol 1: Evaluation of Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines a study to assess the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.[8]

2.1.1 Materials and Reagents

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water)

  • Human cancer cell line (e.g., HCT116 for colorectal cancer)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel®

  • Female athymic nude mice (6-8 weeks old)

  • Sterile syringes and needles (27-30 gauge)

  • Digital calipers

2.1.2 Experimental Workflow Diagram

Xenograft_Workflow start Start cell_culture 1. Cell Culture (HCT116) start->cell_culture implantation 2. Tumor Implantation (Subcutaneous) cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization (Tumor volume ~150 mm³) monitoring->randomization treatment 5. Treatment Administration (Vehicle or Compound) randomization->treatment data_collection 6. Data Collection (Tumor volume & body weight) treatment->data_collection endpoint 7. Study Endpoint (Tumor burden or time) data_collection->endpoint analysis 8. Tissue Collection & Analysis endpoint->analysis end End analysis->end Infection_Workflow start Start bacterial_prep 1. Bacterial Culture Preparation (E. coli) start->bacterial_prep infection 2. Mouse Infection (Intraperitoneal) bacterial_prep->infection treatment 3. Treatment Administration (Vehicle or Compound) infection->treatment monitoring 4. Survival Monitoring (Daily for 7-10 days) treatment->monitoring bacterial_load 5. (Optional) Bacterial Load Determination in Organs treatment->bacterial_load Sub-group end End monitoring->end bacterial_load->end

Caption: Experimental workflow for a systemic infection mouse model.

2.2.3 Step-by-Step Methodology

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of E. coli into TSB and incubate overnight at 37°C with shaking.

    • Subculture the bacteria to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired lethal dose concentration (to be determined in a pilot study, e.g., 1 x 10⁸ CFU/mouse). [9]

  • Mouse Infection:

    • Acclimatize BALB/c mice for at least one week.

    • Inject the bacterial suspension intraperitoneally (e.g., 0.2 mL per mouse).

  • Compound Administration:

    • At a specified time post-infection (e.g., 1 hour), administer this compound or vehicle control via a suitable route (e.g., intravenous or intraperitoneal). [10][11]The dose should be based on preliminary tolerability studies.

  • Survival Monitoring:

    • Monitor the mice for signs of morbidity and mortality at least twice daily for 7-10 days.

    • Record survival data for each group.

  • (Optional) Bacterial Load Determination:

    • At selected time points, a subset of mice from each group can be euthanized.

    • Aseptically harvest organs (e.g., liver, spleen, kidneys), homogenize, and perform serial dilutions for colony-forming unit (CFU) enumeration on agar plates. [9] 2.2.4 Data Analysis and Expected Outcomes

ParameterMeasurementExpected Outcome with Effective Compound
Survival Rate Kaplan-Meier survival analysisSignificantly increased survival rate compared to vehicle
Bacterial Load (CFU/gram of tissue) Colony counts from organ homogenatesSignificant reduction in bacterial burden in target organs
Clinical Score Observation of signs of illness (e.g., lethargy, ruffled fur)Improved clinical scores compared to vehicle

Conclusion

While this compound remains an uncharacterized molecule in the context of in vivo studies, the therapeutic potential of its structural class is well-documented. The exemplary protocols provided in this guide offer a scientifically grounded and methodologically robust framework for the initial preclinical evaluation of its potential anticancer and antimicrobial activities. Rigorous execution of these, or similar, studies will be crucial in determining the future trajectory of this compound as a potential therapeutic agent.

References

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  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (n.d.). PubMed Central.
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  • What are Bacterial DNA gyrase modulators and how do they work? (2024, June 21). Novoprolabs.
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  • DNA gyrase: structure and function. (n.d.). PubMed.
  • VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. (n.d.). PubMed Central.
  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025, May 8). PubMed Central.
  • Cross talks between VEGFR-2 and other signaling pathways in endothelial cells. (n.d.).
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Application Notes and Protocols: 2-Chloro-N-phenylisonicotinamide as a Versatile Building Block for Novel Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Monomer

2-Chloro-N-phenylisonicotinamide is a unique heterocyclic compound poised for significant contributions to the field of advanced materials. Its molecular architecture, featuring a reactive 2-chloro-substituted pyridine ring and a robust N-phenylisonicotinamide backbone, offers a compelling combination of functionalities for the rational design and synthesis of novel polymers and coordination materials. The electron-withdrawing nature of the pyridine nitrogen activates the chlorine atom at the 2-position for nucleophilic aromatic substitution, a key reaction for polymerization.[1][2] Concurrently, the pyridine nitrogen and the amide group present potential coordination sites for the construction of intricate metal-organic frameworks (MOFs).[3]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the synthetic potential of this compound. We present detailed, field-proven insights and step-by-step protocols for the synthesis of two classes of novel materials: a high-performance aromatic polyamide and a porous 2D metal-organic framework. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Part 1: Synthesis of a Novel Aromatic Polyamide via Nucleophilic Aromatic Substitution Polymerization

The presence of the activated chlorine atom on the pyridine ring of this compound allows for its use as a monomer in polycondensation reactions. Specifically, it can undergo nucleophilic aromatic substitution with a suitable diamine to form a high-performance aromatic polyamide. These polymers are known for their excellent thermal stability and mechanical properties.[4][5]

Reaction Principle

The polymerization proceeds via a nucleophilic aromatic substitution mechanism where the amino groups of a diamine monomer attack the electron-deficient carbon bearing the chlorine atom on the pyridine ring of this compound. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent to facilitate the displacement of the chloride ion and promote polymer chain growth.

Experimental Protocol: Synthesis of Poly(N-phenyl-4-amido-2,4'-bipyridine)

This protocol details the synthesis of a novel aromatic polyamide from this compound and p-phenylenediamine.

Materials:

  • This compound (≥98%)

  • p-Phenylenediamine (≥99%, freshly sublimed)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet/outlet

  • Heating mantle with a temperature controller

  • Schlenk line or glovebox for inert atmosphere operations

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • NMP is a reproductive toxin; handle with extreme care.

  • p-Phenylenediamine is toxic and an allergen; avoid inhalation and skin contact.

Step-by-Step Procedure:

  • Monomer and Salt Preparation: In a flame-dried 100 mL three-neck flask under a positive pressure of argon, add anhydrous calcium chloride (5.0 g) and anhydrous NMP (30 mL). Stir the mixture until the CaCl₂ is completely dissolved. This may require gentle heating.

  • Addition of Monomers: To the NMP/CaCl₂ solution, add freshly sublimed p-phenylenediamine (1.081 g, 10.0 mmol). Stir until the diamine is fully dissolved. Then, add this compound (2.326 g, 10.0 mmol).

  • Polymerization: Heat the reaction mixture to 120 °C under a slow stream of argon. Maintain this temperature for 24 hours with continuous stirring. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Precipitation and Purification: After 24 hours, cool the viscous solution to room temperature. Slowly pour the polymer solution into a beaker containing 300 mL of vigorously stirring methanol. A fibrous precipitate will form.

  • Continue stirring for at least 2 hours to ensure complete precipitation.

  • Collect the polymer by vacuum filtration using a Büchner funnel.

  • Wash the polymer thoroughly with hot methanol (3 x 100 mL) and then with deionized water (3 x 100 mL) to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.

Data Presentation: Expected Polymer Properties
PropertyExpected Value/Characteristic
Appearance Off-white to pale yellow fibrous solid
Solubility Soluble in polar aprotic solvents like NMP, DMAc, and DMSO containing LiCl
Inherent Viscosity 0.8 - 1.5 dL/g (in NMP with 0.05 M LiCl at 30 °C)
Glass Transition Temp. (Tg) > 250 °C (determined by DSC)
Decomposition Temp. (Td) > 450 °C (5% weight loss by TGA)
Visualization of the Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification prep1 Dissolve CaCl2 in NMP prep2 Add p-phenylenediamine prep1->prep2 prep3 Add this compound prep2->prep3 reaction Heat to 120°C for 24h under Argon prep3->reaction precipitate Precipitate in Methanol reaction->precipitate wash Wash with Methanol and Water precipitate->wash dry Dry in Vacuum Oven wash->dry product Aromatic Polyamide dry->product

Figure 1. Workflow for the synthesis of the aromatic polyamide.
Visualization of the Polymerization Reaction

G monomer1 This compound plus + monomer2 p-Phenylenediamine arrow polymer Poly(N-phenyl-4-amido-2,4'-bipyridine) hcl + HCl

Figure 2. Polymerization of this compound.

Part 2: Synthesis of a 2D Metal-Organic Framework with Paddle-Wheel Secondary Building Units

The pyridine nitrogen of this compound serves as an excellent coordination site for metal ions, making it a promising ligand for the synthesis of Metal-Organic Frameworks (MOFs).[6] The length and rigidity of the ligand can be further tuned by first dimerizing it through a C-C coupling reaction, such as a Suzuki or Ullmann coupling, to create a bipyridine-based linker. For this protocol, we will utilize the parent molecule as a monodentate ligand to form a 2D paddle-wheel MOF with copper(II) acetate.

Reaction Principle

The synthesis of this MOF is based on the self-assembly of copper(II) ions and this compound ligands in a suitable solvent system. Copper(II) acetate readily forms dinuclear paddle-wheel secondary building units (SBUs), [Cu₂(O₂CR)₄], where the axial positions of the copper ions are available for coordination with the pyridine nitrogen of the ligand. This coordination extends the structure into a 2D layered network.

Experimental Protocol: Solvothermal Synthesis of a Copper-Based 2D MOF

Materials:

  • This compound (≥98%)

  • Copper(II) acetate monohydrate (Cu₂(OAc)₄(H₂O)₂) (≥98%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (absolute)

  • Chloroform

Equipment:

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Programmable oven

  • Syringes and filters (0.22 µm)

  • Centrifuge and centrifuge tubes

  • Optical microscope

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • DMF is a reproductive toxin; handle with care.

  • Heating sealed vials can lead to pressure buildup. Ensure the oven has appropriate safety features.

Step-by-Step Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve this compound (23.3 mg, 0.1 mmol) in 5 mL of anhydrous DMF. In a separate vial, dissolve copper(II) acetate monohydrate (19.9 mg, 0.05 mmol) in 5 mL of absolute ethanol.

  • Mixing: Filter both solutions through a 0.22 µm syringe filter to remove any particulate impurities. Combine the filtered solutions in a clean 20 mL scintillation vial.

  • Solvothermal Synthesis: Tightly cap the vial and place it in a programmable oven. Heat the vial to 85 °C and hold at this temperature for 48 hours.

  • Crystal Formation and Isolation: After 48 hours, turn off the oven and allow it to cool slowly to room temperature over a period of 12 hours. Blue or green crystals should form at the bottom of the vial.

  • Carefully decant the mother liquor.

  • Washing and Solvent Exchange: Wash the crystals by adding 5 mL of fresh DMF, gently agitating, and then decanting the supernatant. Repeat this process three times.

  • To remove the high-boiling DMF from the pores of the MOF, perform a solvent exchange. Decant the DMF and add 5 mL of chloroform. Let the crystals soak for 12 hours. Repeat the chloroform exchange three times.

  • Drying (Activation): After the final chloroform wash, decant the solvent and dry the crystals under a gentle stream of nitrogen. For full activation, the MOF can be heated under vacuum at a temperature determined by thermogravimetric analysis (TGA).

Data Presentation: Expected MOF Characteristics
PropertyExpected Characteristic/Method
Appearance Blue or green crystalline solid
Crystal System To be determined by single-crystal X-ray diffraction
Porosity Expected to be porous after activation
Thermal Stability Stable up to ~250-300 °C (determined by TGA)
Structural Confirmation Powder X-ray Diffraction (PXRD) pattern should match the simulated pattern from single-crystal data
Visualization of the MOF Synthesis Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Activation prep1 Dissolve Ligand in DMF mix Combine Solutions prep1->mix prep2 Dissolve Copper Acetate in Ethanol prep2->mix heat Solvothermal Reaction 85°C for 48h mix->heat cool Slow Cooling heat->cool wash Wash with DMF cool->wash exchange Solvent Exchange with Chloroform wash->exchange activate Activate under Vacuum exchange->activate product 2D Copper MOF activate->product

Figure 3. Workflow for the solvothermal synthesis of the 2D copper MOF.
Visualization of the MOF Structure
Figure 4. Conceptual representation of the 2D MOF structure.

Characterization of Synthesized Materials

A thorough characterization is crucial to confirm the successful synthesis and to understand the properties of the new materials.

  • Aromatic Polyamide:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and assess purity.[3][7][8]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide bond formation and the disappearance of the C-Cl bond.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[9]

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[9]

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Metal-Organic Framework:

    • Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the bulk material.[10][11][12]

    • Single-Crystal X-ray Diffraction: To determine the precise 3D structure of the MOF.

    • Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature for solvent removal (activation).[9][10][11]

    • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the ligand to the metal center.

References

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). J-STAGE.
  • Al-Absi, H. A., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Heliyon, 9(12), e23840. [Link]
  • Isonicotinamide as bridging ligand in the coordination polymer Cu(Ina)2(NO3)2. (n.d.). ResearchGate.
  • Physicochemical characterization of some fully aromatic polyamides. (n.d.). Scilit.
  • Tokar, A. V. (2022). NMR SPECTRAL PARAMETERS OF THE SYSTEMS BASED ON AROMATIC POLYAMIDES: THE QUANTUM-CHEMICAL INTERPRETATION FOR THE SOLVATION EFFECTS OF MEDIUM. Journal of Chemistry and Technologies, 30(4), 498-505. [Link]
  • 1H-NMR spectrum of the polyamide. (n.d.). ResearchGate.
  • Lia, C.-F., et al. (2021). Functional Aromatic Polyamides. Polymers, 13(1), 10. [Link]
  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (n.d.). MDPI.
  • Crystallographic characterization of the metal–organic framework Fe2(bdp)3 upon reductive cation insertion. (2018). Dalton Transactions, 47(3), 738-741. [Link]
  • Characterization of Metal-Organic Frameworks Using X-ray Diffraction. (n.d.). ResearchGate.
  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. (2023). Polymers, 15(3), 748. [Link]
  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]
  • Lia, C.-F., et al. (2021). Functional Aromatic Polyamides. Polymers, 13(1), 10. [Link]
  • Synthesis and properties of aromatic polyamides derived from 2,7‐bis(4‐aminophenoxy)napthalene and aromatic dicarboxylic acids. (1992). Die Angewandte Makromolekulare Chemie, 200(1), 83-96. [Link]
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • Coordination Frameworks. (2023, May 3). Chemistry LibreTexts.
  • Synthesis and Characterization of a New Cu(II) Paddle-Wheel-like Complex with 4-Vinylbenzoate as an Inorganic Node for Metal–Organic Framework Material Design. (2022). Molecules, 27(15), 4983. [Link]
  • From molecules to materials: Molecular paddle-wheel synthons of macromolecules, cage compounds and metal–organic frameworks. (2011). Dalton Transactions, 40(19), 5135-5146. [Link]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). YouTube.

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Application Notes and Protocols: 2-Chloro-N-phenylisonicotinamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile and reliable building blocks is paramount. 2-Chloro-N-phenylisonicotinamide (CAS No: 80194-83-8) has emerged as a highly valuable scaffold.[1] Its structure is deceptively simple, yet it harbors a unique combination of reactive sites that chemists can exploit to construct complex molecular architectures. The molecule's core features include an electrophilic carbon at the C2 position of the pyridine ring, made reactive by the adjacent chloro leaving group and the electron-withdrawing nature of the pyridine nitrogen. This makes it an excellent substrate for a variety of cross-coupling and substitution reactions. Furthermore, the amide linkage is a critical pharmacophore found in numerous bioactive compounds and provides a handle for further functionalization.

The derivatives of 2-chloronicotinic acid, the parent acid of this amide, are crucial intermediates in the synthesis of pharmaceuticals like anti-inflammatory drugs and kinase inhibitors, as well as important agrochemicals.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key applications of this compound, complete with field-proven protocols and mechanistic insights to empower its use in the laboratory.

Synthesis of the Building Block: this compound

The reliable synthesis of the starting material is the foundation of any synthetic campaign. This compound is readily prepared via a standard nucleophilic acyl substitution, specifically the amidation of 2-chloroisonicotinoyl chloride with aniline.

The causality of this reaction lies in the high electrophilicity of the acyl chloride carbon, which is readily attacked by the nucleophilic nitrogen of aniline. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is included to neutralize the HCl generated during the reaction, preventing the protonation of the aniline nucleophile and driving the reaction to completion.

Protocol 1: Synthesis of this compound[1][4]

Experimental Workflow

cluster_prep Reagent Preparation & Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dissolve 2-chloroisonicotinoyl chloride in 1,2-dichloroethane C Cool solution A to 0 °C A->C B Prepare solution of Aniline and DIPEA in 1,2-dichloroethane D Slowly add solution B to solution A (over ~1 hour at 0 °C) C->D E Stir at 0 °C for 1 hour D->E F Warm to 95 °C and stir for 1 hour E->F G Cool to RT, quench with water F->G H Filter the mixture G->H I Extract filtrate with Dichloromethane H->I J Dry organic phase (e.g., MgSO4) I->J K Concentrate under reduced pressure J->K L Recrystallize from Methanol/Water K->L M M L->M Yield: ~92% G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)(L₂)-Cl OxAdd->Complex1 OxAdd->Complex1 Ar-Cl LigEx Ligand Exchange Complex1->LigEx Complex2 Ar-Pd(II)(L₂)-NR₂' LigEx->Complex2 LigEx->Complex2 +HNR₂' -HCl RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 RedElim->Pd0 Ar-NR₂' Substrate Ar-Cl (Substrate) Amine HNR₂' + Base Product Ar-NR₂' (Product)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base: Add an anhydrous solvent (e.g., toluene or dioxane) followed by a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq). The choice of a strong, non-nucleophilic base is crucial.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired C-N coupled product.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. [4][5]Applying this reaction to this compound allows for the introduction of various aryl or vinyl substituents at the C2 position, creating biaryl structures that are prevalent in many pharmaceutical agents and organic materials.

Mechanistic Rationale: The reaction requires a palladium catalyst, a base, and an organoboron reagent. The base activates the organoboron species, facilitating the key transmetalation step where the organic group is transferred from boron to palladium. The subsequent reductive elimination forges the new C-C bond and regenerates the active Pd(0) catalyst.

Catalytic Cycle: Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)(L₂)-Cl OxAdd->Complex1 OxAdd->Complex1 Ar-Cl Trans Transmetalation Complex1->Trans Complex2 Ar-Pd(II)(L₂)-R' Trans->Complex2 Trans->Complex2 +R'B(OH)₃⁻ -Cl⁻, -B(OH)₃ RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 RedElim->Pd0 Ar-R' Substrate Ar-Cl (Substrate) Boronic R'-B(OH)₂ + Base Product Ar-R' (Product)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent and Base: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O in a 4:1 ratio). Add an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 2-3 eq).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heating: Seal the vessel and heat the reaction to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired biaryl compound.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is highly effective, classical nucleophilic aromatic substitution (SNAr) remains a viable and often complementary strategy. [6]The electron-deficient nature of the pyridine ring, enhanced by the C4-carboxamide group, sufficiently activates the C2 position for direct attack by strong nucleophiles, leading to the displacement of the chloride ion.

Principle: This reaction proceeds through a two-step addition-elimination mechanism. A potent nucleophile attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled, restoring aromaticity. This method is particularly effective for strong, soft nucleophiles like alkoxides, thiolates, and some secondary amines under forcing conditions.

General Workflow: Nucleophilic Aromatic Substitution (SNAr)

Reactants Substrate (Ar-Cl) + Nucleophile (Nu⁻) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Reactants->Solvent Heat Apply Heat (Optional, often required) Solvent->Heat Intermediate Formation of Meisenheimer Complex [Ar(Cl)(Nu)]⁻ Heat->Intermediate Elimination Elimination of Leaving Group (Cl⁻) Intermediate->Elimination Product Final Product (Ar-Nu) Elimination->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for an SNAr reaction.

Protocol 4: General Procedure for SNAr with an Alkoxide
  • Nucleophile Preparation: In a flame-dried flask under an inert atmosphere, prepare the sodium alkoxide by adding the desired alcohol (e.g., ethanol, 1.5 eq) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C. Stir until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF to the alkoxide solution.

  • Reaction: Allow the reaction to warm to room temperature or heat to 50-80 °C, depending on the nucleophilicity of the alkoxide. Monitor the reaction by TLC.

  • Quenching and Workup: Carefully quench the reaction by pouring it into ice-water. Extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting residue by silica gel chromatography to obtain the 2-alkoxy-N-phenylisonicotinamide product.

Advanced Application: Directed Deprotonation and Alkylation

Beyond its role as an electrophile, the this compound scaffold can be manipulated through deprotonation. The amide N-H proton is acidic and can be removed by a strong base. More interestingly, a strong organolithium base like n-butyllithium can deprotonate the C3 position of the pyridine ring, a process directed by the C4-amide group. The resulting lithiated species is a powerful nucleophile that can react with various electrophiles.

A published procedure demonstrates this advanced utility where treatment with n-butyllithium followed by quenching with methyl iodide leads to methylation at both the amide nitrogen and the C3 position. [7]This strategy dramatically expands the synthetic possibilities, allowing for the construction of highly substituted pyridine cores from a simple starting material.

Protocol 5: N- and C3-Methylation via Directed Lithiation

[7]

  • Setup: To a stirred solution of this compound (1.0 eq) in dry THF (tetrahydrofuran) in a flame-dried flask, cool the mixture to -78 °C under a nitrogen atmosphere.

  • Deprotonation: Add n-butyllithium (1.6M in hexanes, 2.2 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for approximately 50 minutes.

  • Alkylation: Add iodomethane (3.2 eq) dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 20 hours.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic phases, wash with brine, dry over MgSO₄, filter, and concentrate in-vacuo to yield the desired 2-chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide.

Conclusion

This compound is a robust and versatile chemical building block whose utility extends far beyond its simple structure. Its capacity to undergo a wide range of high-yielding transformations—including palladium-catalyzed C-N and C-C bond formations, classical nucleophilic aromatic substitutions, and advanced directed functionalizations—makes it an indispensable tool for synthetic chemists. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful intermediate in the rapid construction of complex molecules for pharmaceutical and materials science applications.

References

  • 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8. ChemicalBook.
  • 2-Chloro-N-phenyl-isonicotinamide synthesis. ChemicalBook.
  • 2-Chloro-3-methyl-N-methyl-N-phenylisonicotinamide synthesis. ChemicalBook.
  • Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Buchwald–Hartwig amin
  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
  • Nucleophilic substitution. Wikipedia.
  • Buchwald-Hartwig Amination Reaction | Prepare for G
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-Chloro-N-phenylisonicotinamide. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into this common yet nuanced amide coupling reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.

Overview of Synthetic Strategies

The formation of the amide bond in this compound is a cornerstone reaction. It is typically achieved via two primary pathways:

  • Route A: Coupling Agent-Mediated Synthesis: This is the most common laboratory-scale method, involving the reaction of 2-chloroisonicotinic acid with aniline in the presence of a coupling reagent. This approach avoids the need to handle a highly reactive acyl chloride.[1][2]

  • Route B: Acyl Chloride Aminolysis: This method utilizes the more reactive 2-chloroisonicotinoyl chloride, which is reacted directly with aniline, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[3][4][5]

Both routes are effective, but each presents unique challenges and requires careful optimization. This guide will address issues pertinent to both pathways.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common problems encountered during the synthesis, from starting materials to final product purification.

Part 1: Reagents and Reaction Setup

Q1: My reaction shows low or no conversion. I suspect an issue with my starting materials or reagents. What should I check?

A1: This is the most critical area to troubleshoot, as the success of the reaction is predicated on the quality of your inputs.

  • Carboxylic Acid (Route A): Your 2-chloroisonicotinic acid must be dry. The presence of water can hydrolyze the activated intermediate species faster than it can react with the amine.[6] Consider drying the acid under vacuum overnight before use.

  • Amine (Both Routes): Aniline is susceptible to oxidation, often indicated by a dark coloration. Use freshly distilled or recently purchased aniline for best results. The basicity of the amine is crucial; if it's protonated (e.g., as an ammonium salt), it loses its nucleophilicity.[2]

  • Solvent Purity: Always use anhydrous solvents. Water is a competing nucleophile that will react with activated carboxylic acids or acyl chlorides, leading to the formation of the starting carboxylic acid as a byproduct and reducing your yield.[6][7]

  • Base Integrity (Crucial): In both routes, a base (commonly a tertiary amine like DIPEA or triethylamine) is used.[3][5] Its primary role is to neutralize the acid generated during the reaction (HCl from the acyl chloride in Route B, or the proton from the carboxylic acid's active ester in Route A).[8][9] If the base is old or has absorbed atmospheric moisture and CO₂, its effectiveness is reduced. This allows the amine nucleophile to be protonated and "killed," stalling the reaction.[2][10] Always use a fresh, dry, and pure base.

Q2: How do I choose the correct coupling reagent for Route A? There are so many options.

A2: The choice of coupling reagent is a frequent point of confusion and is critical for success.[11] Carbodiimides (like DCC, EDC) and aminium/uronium salts (like HATU, HBTU) are the most common classes.[1]

  • Carbodiimides (DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12]

    • Pros: Cost-effective and widely used.[11]

    • Cons: DCC can form a dicyclohexylurea (DCU) byproduct that is often difficult to remove via chromatography and requires filtration or recrystallization. EDC forms a water-soluble urea byproduct, which simplifies purification.[2] Racemization can be a concern with chiral starting materials, though not an issue for this specific synthesis.

  • Aminium/Uronium Salts (HATU, HBTU): These are generally more efficient and lead to faster reaction times with fewer side reactions.[1] They operate by forming an active ester.

    • Pros: High efficiency, fast reaction times, and often lead to cleaner reactions.[6]

    • Cons: They are more expensive and have higher molecular weights. They are also known to have thermal hazards, though this is more of a concern at process scale.[11]

For the synthesis of this compound, EDC is often a good starting point due to its effectiveness and the ease of removing its byproduct during an aqueous workup. If yields are still low, moving to a more powerful reagent like HATU is a logical next step.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentClassByproductPurificationKey Advantages
DCC (Dicyclohexylcarbodiimide)CarbodiimideDicyclohexylurea (DCU)Insoluble in many solvents; removed by filtration.Low cost.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble ureaRemoved by aqueous workup.Easy purification.[2]
HATU Aminium SaltWater-solubleRemoved by aqueous workup.High reactivity, fast, low side reactions.[1][5]
T3P® (Propylphosphonic Anhydride)AnhydrideWater-soluble phosphatesRemoved by aqueous workup.Excellent safety profile, easy workup.[11][13]
Part 2: Reaction Execution & Monitoring

Q3: My reaction has stalled, and TLC/LC-MS analysis shows unreacted starting materials. What can I do?

A3: A stalled reaction is typically due to insufficient activation energy or deactivation of one of the components.

  • Temperature: Many amide couplings are run at 0°C to room temperature to minimize side reactions.[3][5] If the reaction is sluggish, especially with sterically hindered substrates, gently warming the reaction to 40-50°C can often drive it to completion. However, be cautious, as excessive heat can cause degradation.

  • Order of Addition: The order in which you add reagents matters. For coupling reactions (Route A), it is best practice to "pre-activate" the carboxylic acid.[6] This involves stirring the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine. This ensures the active intermediate is formed and ready to react, preventing the amine from simply undergoing an acid-base reaction with the carboxylic acid.[2]

  • Stoichiometry: Ensure you are using appropriate stoichiometry. For Route B, at least two equivalents of amine or one equivalent of amine and one equivalent of a non-nucleophilic base are required to neutralize the HCl generated.[8][10] For Route A, using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion, especially if the carboxylic acid is the more valuable component.[11]

Q4: I'm observing a major byproduct that isn't my starting material. What could it be?

A4: Side reactions are common and identifying the byproduct is key to mitigation.

  • N-acylurea Formation (Route A with Carbodiimides): The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, which terminates the reaction pathway. This is more common when the amine nucleophile is weak or sterically hindered.

    • Solution: Add an activating agent like 1-hydroxybenzotriazole (HOBt). HOBt traps the O-acylisourea to form a more stable, yet still highly reactive, HOBt-ester, which is less prone to side reactions.

  • Hydrolysis: As mentioned, if water is present, your acyl chloride (Route B) or activated acid (Route A) will hydrolyze back to 2-chloroisonicotinic acid.[7][14]

    • Solution: Rigorously use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Double Acylation of Aniline: While less common with aniline itself, primary amines can sometimes undergo double acylation, especially if a very strong, non-hindered base is used in large excess.

    • Solution: Use a hindered base like DIPEA and control the stoichiometry carefully.

Diagram 1: General Amide Coupling & Side Reaction Pathway This diagram illustrates the central role of the activated carboxylic acid and common failure points.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reactions Common Side Reactions Acid 2-Chloroisonicotinic Acid ActivatedAcid Activated Intermediate (e.g., O-Acylisourea) Acid->ActivatedAcid + Coupling Agent CouplingAgent Coupling Reagent (e.g., EDC, HATU) ActivatedAcid->Acid Hydrolysis Product 2-Chloro-N-phenyl- isonicotinamide ActivatedAcid->Product + Aniline NAcylurea N-Acylurea Byproduct ActivatedAcid->NAcylurea Rearrangement Aniline Aniline (Nucleophile) Water Water (Contaminant)

Caption: Key pathways in amide synthesis.

Part 3: Workup and Purification

Q5: My crude product is a mess, and purification is difficult. How can I improve my workup?

A5: A well-designed workup is essential for obtaining a pure product with a good yield.

  • Removing Carbodiimide Byproducts (DCU): If you used DCC, the resulting DCU is notoriously difficult to remove by silica gel chromatography as it can co-elute with products of similar polarity. The best method is to filter the reaction mixture before the aqueous workup. DCU is insoluble in many common solvents like dichloromethane (DCM) or ethyl acetate. Chilling the mixture can further precipitate the DCU before filtration.

  • Aqueous Wash: The purpose of the aqueous wash is to remove water-soluble components like excess base, EDC byproducts, and salts. A typical sequence is:

    • Dilute Acid Wash (e.g., 1M HCl or NH₄Cl): Removes unreacted amine and any remaining tertiary amine base.

    • Base Wash (e.g., sat. NaHCO₃): Removes unreacted carboxylic acid and HOBt.

    • Brine Wash (sat. NaCl): Removes residual water from the organic layer before drying.

  • Recrystallization: this compound is a solid.[3] Recrystallization is an excellent final purification step. A common solvent system is a mixture of methanol and water or ethanol and water.[3] This will remove minor impurities and provide a high-purity crystalline product.

Q6: How can I definitively confirm the structure and purity of my final product?

A6: A combination of analytical techniques is required for full characterization.

  • TLC/LC-MS: Liquid Chromatography-Mass Spectrometry is the workhorse for confirming product formation and assessing purity. You should see a major peak corresponding to the mass of your product (m/z = 233.1 for [M+H]⁺).[3]

  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. The proton and carbon NMR will give you a unique fingerprint of the molecule, confirming the connectivity of all atoms.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.

Detailed Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Route B)

This protocol is adapted from established procedures.[3][4]

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add aniline (1.1 eq, e.g., 5.70 mL, 62.5 mmol) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.05 eq, e.g., 10.2 mL, 59.6 mmol). Dissolve them in an anhydrous solvent like 1,2-dichloroethane or DCM (e.g., 10 mL). Cool the mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve 2-chloroisonicotinoyl chloride (1.0 eq, e.g., 10 g, 56.8 mmol) in the same anhydrous solvent (e.g., 100 mL).

  • Reaction: Slowly add the 2-chloroisonicotinoyl chloride solution to the stirring aniline/DIPEA solution at 0°C over approximately 1 hour using a dropping funnel.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acyl chloride is consumed.

  • Workup: Quench the reaction by adding water (e.g., 30 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (e.g., 2 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the resulting crude solid from a methanol/water mixture (e.g., 1:10) to afford pure this compound.[3]

Protocol 2: Synthesis via Coupling Agent (Route A using EDC/HOBt)

This is a general protocol for carbodiimide-mediated coupling.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloroisonicotinic acid (1.0 eq), HOBt (1.2 eq), and an anhydrous polar aprotic solvent like DMF or DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for another 15 minutes ("pre-activation").

  • Amine Addition: Add aniline (1.1 eq) to the reaction mixture.

  • Reaction & Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours).

  • Workup & Purification: Follow the same workup and purification steps (5-7) as described in Protocol 1. The aqueous workup will effectively remove the EDC byproduct and HOBt.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G Start Low Yield or Stalled Reaction Check_SM Verify Purity & Anhydrous Nature of All Reagents (Acid, Amine, Base, Solvent) Start->Check_SM Analyze Analyze Crude Reaction Mixture (TLC, LC-MS) Check_SM->Analyze Decision1 Major Component? Analyze->Decision1 SM_Present Starting Materials Remain Decision1->SM_Present Starting Materials Byproduct_Present Unknown Byproduct Present Decision1->Byproduct_Present Byproduct Product_Present Product Formed, but Yield is Low Decision1->Product_Present Product Troubleshoot_SM 1. Pre-activate acid before amine addition. 2. Increase temperature (e.g., to 40°C). 3. Check stoichiometry (esp. base). 4. Try a stronger coupling agent (e.g., HATU). SM_Present->Troubleshoot_SM Troubleshoot_Byproduct 1. Identify byproduct (MS, NMR). 2. If N-acylurea, add HOBt. 3. If hydrolysis, use anhydrous conditions rigorously. Byproduct_Present->Troubleshoot_Byproduct Troubleshoot_Yield Optimize Workup & Purification: - Ensure correct pH for washes. - Minimize transfers. - Optimize recrystallization solvent. Product_Present->Troubleshoot_Yield Success Improved Yield Troubleshoot_SM->Success Troubleshoot_Byproduct->Success Troubleshoot_Yield->Success

Caption: A logical workflow for diagnosing low-yield reactions.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
  • Amide Synthesis. Fisher Scientific. [Link]
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
  • What Is DCC Coupling In Amide Bond Formation? Chemistry For Everyone - YouTube. [Link]
  • Conversion of Carboxylic acids to amides using DCC as an activ
  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]
  • An improved method of amide synthesis using acyl chlorides | Request PDF.
  • Video: Acid Halides to Amides: Aminolysis. JoVE. [Link]
  • 21.7: Chemistry of Amides. LibreTexts. [Link]
  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Amide synthesis by acyl
  • Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver. [Link]
  • Amide formation from carboxylic acid deriv
  • amide coupling help. Reddit. [Link]

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Technical Support Center: Optimizing Synthesis of Chemical Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the fine art of synthesizing chemical derivatives. This guide is structured to provide actionable insights and troubleshooting strategies for the myriad challenges encountered in synthetic chemistry. Our goal is to move beyond rote protocols and cultivate a deeper understanding of the underlying principles that govern reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the foundational aspects of reaction optimization.

Q1: What are the initial critical parameters to consider when optimizing a new reaction for derivative synthesis?

When embarking on the synthesis of a new derivative, a systematic approach to optimizing reaction conditions is crucial.[1][2] The initial focus should be on a few key variables that typically exert the most significant influence on reaction outcomes:

  • Solvent: The choice of solvent is paramount as it can dramatically affect reaction rates, selectivity, and even the reaction mechanism itself.[3][4][5][6][7][8][9] Factors to consider include the polarity of the solvent, its boiling point, and whether it is protic or aprotic.[6][8]

  • Temperature: Temperature directly impacts the reaction rate. While higher temperatures can accelerate a reaction, they can also lead to the formation of undesired byproducts or decomposition of the desired product.[10] Therefore, finding the optimal temperature is a balancing act.

  • Concentration of Reactants: The stoichiometry and concentration of your starting materials can significantly influence the reaction kinetics and equilibrium position.[11]

  • Catalyst: If the reaction is catalyzed, the choice of catalyst and its loading are critical. The catalyst's activity and selectivity can be highly dependent on the reaction conditions.

Q2: How can I systematically and efficiently screen multiple reaction parameters?

Traditional one-variable-at-a-time (OVAT) optimization can be inefficient and may miss synergistic interactions between variables.[12][13][14] Modern approaches like Design of Experiments (DoE) and High-Throughput Screening (HTS) are far more effective.[1][7][15][16][17][18][19][20][21]

  • Design of Experiments (DoE): DoE is a statistical method that allows for the simultaneous variation of multiple factors, enabling a comprehensive understanding of their individual and interactive effects on the reaction outcome with a minimal number of experiments.[1][7][12][15] This approach not only helps in finding the optimal conditions but also provides a deeper understanding of the process.[15]

  • High-Throughput Screening (HTS): HTS involves running a large number of reactions in parallel, often on a miniaturized scale, to rapidly screen a wide array of catalysts, reagents, and conditions.[16][17][18][19][20] This is particularly useful in the early stages of discovery to quickly identify promising reaction conditions.[16]

Q3: What are the key considerations when scaling up a reaction from the lab to a pilot plant?

Scaling up a chemical synthesis is not a linear process and presents several challenges.[22][23][24] What works on a small scale may not be directly translatable to larger volumes. Key considerations include:

  • Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous on a larger scale due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation.[22][25]

  • Mixing: Efficient mixing becomes more challenging in larger reactors, potentially leading to localized "hot spots" or concentration gradients that can affect yield and impurity profiles.[22][26]

  • Reaction Kinetics: The time to reach chemical equilibrium can increase with scale.[24]

  • Material Properties: The materials of construction of the larger reactor can influence the reaction.[24]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of chemical derivatives.

Issue 1: Low or No Product Yield

Q: My reaction is giving a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A low or non-existent yield is a common frustration in synthetic chemistry. A systematic investigation is key to identifying the root cause.[27]

Troubleshooting Steps:

  • Verify Reagent and Solvent Quality:

    • Cause: Degradation of starting materials, catalysts, or the presence of impurities (especially water) in solvents can inhibit the reaction.[10][27]

    • Solution: Use freshly opened or purified reagents.[27] For moisture-sensitive reactions, employ anhydrous solvents and oven-dried glassware.[27][28] Verify the concentration of any solutions, particularly organometallic reagents.[27]

  • Check Reaction Conditions:

    • Cause: Incorrect temperature, reaction time, or inadequate mixing can prevent the reaction from proceeding to completion.[10][27]

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[27] Ensure accurate temperature control and vigorous stirring, especially for heterogeneous reactions.[27]

  • Evaluate Catalyst Activity:

    • Cause: Catalysts can deactivate over time or be "poisoned" by impurities in the reaction mixture.[29][30][31][32][33]

    • Solution: Ensure catalysts are stored under the recommended conditions.[27] If poisoning is suspected, purifying the starting materials or using a guard bed to remove impurities may be necessary.[29]

Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting start Low or No Yield reagents Check Reagent & Solvent Purity - Use fresh/purified materials - Use anhydrous solvents - Verify concentrations start->reagents conditions Verify Reaction Conditions - Monitor with TLC/LC-MS - Ensure accurate temperature - Check stirring reagents->conditions If reagents are pure catalyst Evaluate Catalyst Activity - Check storage conditions - Consider catalyst poisoning conditions->catalyst If conditions are correct outcome Improved Yield catalyst->outcome If catalyst is active

Caption: A decision-making workflow for troubleshooting low reaction yields.

Issue 2: Formation of Side Products/Impurities

Q: My reaction is producing significant amounts of side products. How can I improve the selectivity towards my desired derivative?

The formation of side products reduces the yield of the desired compound and complicates purification.

Troubleshooting Steps:

  • Optimize Reaction Temperature:

    • Cause: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of undesired byproducts.[34]

    • Solution: Try running the reaction at a lower temperature. This may require a longer reaction time, but can significantly improve selectivity.

  • Modify the Rate of Addition:

    • Cause: For highly reactive reagents, slow, dropwise addition can help to control the local concentration and minimize side reactions.[28] This is particularly important for managing exothermic reactions.[35]

    • Solution: Use a syringe pump for precise and controlled addition of reagents.

  • Change the Solvent:

    • Cause: The solvent can influence the relative stability of transition states leading to different products.[4][5][6][8][9]

    • Solution: Experiment with a range of solvents with varying polarities and coordinating abilities. A "map of solvent space" can be a useful tool in a DoE approach.[3]

Table 1: Solvent Properties and Their Potential Effects on Reactions

Solvent PropertyDescriptionPotential Effect on Reaction
Polarity A measure of the solvent's dipole moment.Polar solvents can stabilize charged intermediates and transition states, potentially increasing the reaction rate.[6][8]
Protic/Aprotic Protic solvents can donate hydrogen bonds (e.g., water, ethanol), while aprotic solvents cannot (e.g., THF, DCM).Protic solvents can solvate and stabilize both cations and anions, while polar aprotic solvents are particularly good at solvating cations, leaving anions more reactive.[8]
Boiling Point The temperature at which the solvent boils at atmospheric pressure.Determines the accessible temperature range for the reaction.[6]
Viscosity A measure of a fluid's resistance to flow.Lower viscosity solvents allow for faster diffusion of reactants.[6]
Issue 3: Difficulties in Product Purification

Q: My crude product yield is high, but I'm losing a significant amount during purification. What are the common pitfalls and how can I avoid them?

Purification is a critical step that can significantly impact the final isolated yield.[27]

Troubleshooting Steps for Column Chromatography:

  • Compound Instability on Silica Gel:

    • Cause: Some compounds can decompose on the acidic surface of silica gel.[27]

    • Solution: Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent.[27] Alternatively, consider using a different stationary phase like alumina or a reversed-phase silica.[27]

  • Co-elution of Product and Impurities:

    • Cause: If the polarity of the product and impurities are very similar, separation can be challenging.[27]

    • Solution: Carefully optimize the solvent system using TLC before running the column to achieve better separation.[27]

Troubleshooting Steps for Liquid-Liquid Extraction (Workup):

  • Incorrect pH of the Aqueous Layer:

    • Cause: If your product is acidic or basic, its solubility in the organic and aqueous layers will be pH-dependent.

    • Solution: Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.[27]

  • Product Solubility in the Aqueous Layer:

    • Cause: Some organic compounds have a degree of solubility in water, leading to losses during aqueous washes.[27]

    • Solution: Minimize the number of aqueous washes.[27] Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[27]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Design of Experiments (DoE) Approach

This protocol outlines a general workflow for applying DoE to optimize a reaction.

  • Identify Key Factors and Ranges: Select the critical reaction parameters (e.g., temperature, catalyst loading, concentration) and define a realistic experimental range (high and low values) for each.

  • Choose a DoE Design: Select an appropriate experimental design (e.g., full factorial, fractional factorial) based on the number of factors and the desired level of detail. Software packages can assist in this selection.

  • Run the Experiments: Execute the set of experiments as dictated by the DoE design, ensuring accurate control of all parameters.[15]

  • Analyze the Results: Input the experimental outcomes (e.g., yield, purity) into the DoE software. The software will generate statistical models that quantify the effect of each factor and their interactions.[1]

  • Identify Optimal Conditions: Use the models to predict the combination of factor levels that will result in the desired outcome.[1]

  • Verification Experiment: Run a final experiment at the predicted optimal conditions to validate the model.

DoE Workflow Diagram:

DoE_Workflow A 1. Identify Factors & Ranges B 2. Select DoE Design A->B C 3. Execute Experiments B->C D 4. Analyze Data & Build Model C->D E 5. Predict Optimal Conditions D->E F 6. Verification Experiment E->F G Optimized Process F->G

Caption: A stepwise workflow for implementing Design of Experiments (DoE).

References

  • Design of Experiments (DoE) Studies - Mettler Toledo. (n.d.).
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - RSC Publishing. (2016). Organic & Biomolecular Chemistry, 14(1), 285-293. [Link]
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (2025, August 28).
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
  • Unleashing high-throughput reaction screening - Unchained Labs. (n.d.).
  • 6 key challenges when scaling up sustainable chemical processes - Uk-cpi.com. (2025, June 19).
  • Exploring New Reactions with an Accessible High-throughput Screening (Open-HTS) Chemical Robotic System | Organic Process Research & Development - ACS Publications. (2025, May 28). Organic Process Research & Development, 19(6), 734-741. [Link]
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed. (2021, January 11).
  • Scale up and scale down in chemical syntheses - HUBER. (n.d.).
  • Design of experiments: An efficient approach to process optimisation. (2024, April 4).
  • Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint | Request PDF - ResearchGate. (n.d.).
  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3).
  • Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis - MDPI. (2022).
  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025, July 3).
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - SciSpace. (2015, December 24). Organic & Biomolecular Chemistry, 14(1), 285-293. [Link]
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31).
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12).
  • Solvent effects - Wikipedia. (n.d.).
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. (2021, January 11).
  • 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. (n.d.).
  • Types of Catalyst Deactivation: Poisoning, Sintering, and Coking | Solubility of Things. (n.d.).
  • Chemical Process Optimization, Most Common Mistakes. - VisiMix. (n.d.).
  • Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles - ACS Publications. (2012). Organic Process Research & Development, 16(5), 888-900. [Link]
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.).
  • Chemical Process Development and Scale-Up - Mettler Toledo. (n.d.).
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow - Discoveracs.org. (n.d.).
  • What could be reason for getting a very low yield in organic chemistry? - Quora. (2015, January 21).
  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20).
  • Controlling exothermic reactions - Techniques de l'Ingénieur. (2013, October 10).
  • Exothermic Reactions Explained | The Chemistry Blog. (2024, November 20).
  • Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. (n.d.).
  • Modern Separation Techniques for the Efficient Workup in Organic Synthesis | Request PDF. (2025, August 7).
  • Reaction Conditions Optimization: The Current State - PRISM BioLab. (2023, November 15).
  • A Brief Introduction to Chemical Reaction Optimization - ACS Publications. (2021). ACS Omega, 6(49), 33267-33276. [Link]
  • What Is Workup In Organic Chemistry? - YouTube. (2025, January 25).
  • Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC - NIH. (2022, December 2). Journal of Chemical Information and Modeling, 62(24), 6245-6254. [Link]
  • OPTIMIZATION PROBLEMS. (n.d.).
  • First time synthesis, first time work-up and purification : r/Chempros - Reddit. (2021, March 8).
  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central. (2021, December 14). ACS Omega, 6(49), 33267-33276. [Link]
  • Factors to Consider When Designing a Chemical Synthesis Process // HSC Chemistry. (2021, July 26).

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Technical Support Center: Purification of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-N-phenylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity for your downstream applications.

I. Understanding the Chemistry: Potential Impurities and Stability

Effective purification begins with a solid understanding of the potential impurities and the stability of the target compound. This compound is typically synthesized via the acylation of aniline with 2-chloroisonicotinoyl chloride, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).[1]

Common Impurities:

  • Unreacted Starting Materials:

    • Aniline

    • 2-Chloroisonicotinoyl chloride

  • Byproducts from Synthesis:

    • 2-Chloroisonicotinic acid (from hydrolysis of the acid chloride)

    • Salts of the base used (e.g., DIPEA hydrochloride)

  • Degradation Products:

    • 2-Hydroxy-N-phenylisonicotinamide (from hydrolysis of the 2-chloro group on the pyridine ring)[2][3]

Stability Considerations:

The 2-chloro-pyridine moiety is susceptible to hydrolysis, particularly under basic or prolonged aqueous conditions, leading to the formation of the corresponding 2-hydroxy derivative.[2][3] This underscores the importance of minimizing exposure to harsh aqueous conditions during workup and purification.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the purification of this compound, providing explanations and actionable solutions.

Symptom 1: Low Purity After Initial Workup

Question: My initial crude product, obtained after aqueous workup and solvent evaporation, shows low purity by TLC/LC-MS analysis. What are the likely causes and how can I improve it?

Answer:

Low purity post-workup is often due to residual starting materials or byproducts. Here’s a systematic approach to diagnose and resolve the issue:

  • Identify the Impurities: Use TLC or LC-MS to identify the major impurities.

    • Aniline: Stains with ninhydrin and is typically more polar than the product.

    • 2-Chloroisonicotinic acid: An acidic spot that may streak on silica gel.

    • 2-Hydroxy-N-phenylisonicotinamide: A more polar byproduct.

  • Optimize the Aqueous Wash:

    • To Remove Unreacted Aniline and Base: Perform an acidic wash of the organic layer with dilute HCl (e.g., 1 M). Aniline and DIPEA will be protonated and partition into the aqueous layer.

    • To Remove 2-Chloroisonicotinic Acid: Follow the acidic wash with a basic wash using a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer.

    • Final Brine Wash: A final wash with brine will help to remove any remaining water from the organic layer before drying.

Symptom 2: Recrystallization Issues

Question: I'm having trouble with the recrystallization of my crude this compound. What are the common problems and their solutions?

Answer:

Recrystallization is a powerful technique for purifying crystalline solids. A common starting point is a methanol/water solvent system.[1][4] However, issues can arise.

Common Recrystallization Problems and Solutions:

Problem Cause Solution
Oiling Out The compound is precipitating from the solution above its melting point.Re-heat the solution to dissolve the oil, add a small amount of the better solvent (methanol), and allow it to cool more slowly. Seeding with a pure crystal can also help.
No Crystal Formation The solution is too dilute, or the cooling is insufficient.Concentrate the solution by carefully evaporating some of the solvent. Ensure the solution is cooled in an ice bath after reaching room temperature. Scratching the inside of the flask with a glass rod can induce nucleation.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent mixture.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure thorough cooling in an ice bath to maximize precipitation.
Poor Purity of Crystals The cooling was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

Recrystallization Solvent Screening:

If the methanol/water system is ineffective, a solvent screen is recommended. A good recrystallization solvent should dissolve the compound when hot but not when cold.

Solvent Polarity Boiling Point (°C) Comments
Ethanol Polar78Often a good starting point for amide compounds.
Isopropanol Polar82Similar to ethanol, may offer different solubility characteristics.
Ethyl Acetate Medium77A good choice for compounds of intermediate polarity.
Toluene Non-polar111Can be effective if the product is less polar than the impurities.
Acetonitrile Polar82Can be a good solvent for polar compounds.
Symptom 3: Difficulty with Chromatographic Purification

Question: I am using column chromatography to purify my compound, but I'm facing issues with separation. What should I consider?

Answer:

Column chromatography is a versatile purification method. Success hinges on proper solvent system selection and technique.

Troubleshooting Column Chromatography:

  • Solvent System Selection:

    • TLC is Key: Before running a column, identify a solvent system using TLC that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities.

    • Common Solvent Systems: Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increase the polarity of the eluent.

  • Common Chromatographic Problems and Solutions:

    • Co-elution of Impurities: If an impurity has a similar polarity to your product, it may co-elute. Consider using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).

    • Streaking or Tailing on the Column: This can be caused by an acidic or basic compound interacting strongly with the silica gel. Adding a small amount of a modifier to your eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds) can improve peak shape.

    • Product Crashing on the Column: If the product is not very soluble in the eluent, it can precipitate on the column. Ensure your crude material is fully dissolved in a minimal amount of the eluent before loading it onto the column.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to off-white solid. While the melting point can vary slightly depending on the analytical method, it is a key indicator of purity.

Q2: How can I monitor the progress of my purification?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor your purification. By spotting your crude material, the fractions from your column, and your final product on a TLC plate, you can visualize the separation of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: My purified product is still showing a persistent impurity. What are my next steps?

A3: If a persistent impurity remains after both recrystallization and chromatography, consider the following:

  • Characterize the Impurity: If possible, isolate and characterize the impurity using techniques like NMR or mass spectrometry. Understanding its structure can provide clues on how to remove it.

  • Alternative Purification Techniques: Consider other methods such as preparative HPLC or crystallization from a different solvent system.

  • Chemical Treatment: In some cases, a chemical treatment might be necessary. For example, if the impurity is a small amount of unreacted acid chloride, a gentle basic wash could convert it to the more easily removable carboxylic acid.

IV. Experimental Protocols and Visual Guides

Detailed Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., methanol) and heat the mixture gently with stirring.

  • Solvent Addition: Continue adding the hot primary solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Re-heat gently until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Analysis1 TLC / LC-MS Analysis Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Recrystallization Recrystallization (e.g., Methanol/Water) Decision1->Recrystallization No PureProduct Pure Product Decision1->PureProduct Yes Recrystallization->Analysis1 Chromatography Column Chromatography Recrystallization->Chromatography If purity is still low Chromatography->Analysis1

Caption: A logical workflow for the purification of this compound.

Troubleshooting Recrystallization Diagram

RecrystallizationTroubleshooting Start Recrystallization Attempt Problem Identify Problem Start->Problem OilingOut Oiling Out Problem->OilingOut Symptom NoCrystals No Crystals Problem->NoCrystals Symptom LowYield Low Yield Problem->LowYield Symptom ImpureCrystals Impure Crystals Problem->ImpureCrystals Symptom Solution_Oiling Re-heat, add more primary solvent, cool slowly OilingOut->Solution_Oiling Solution Solution_NoCrystals Concentrate solution, scratch flask, seed NoCrystals->Solution_NoCrystals Solution Solution_LowYield Use minimum hot solvent, ensure complete cooling LowYield->Solution_LowYield Solution Solution_Impure Cool slowly and undisturbed ImpureCrystals->Solution_Impure Solution

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-Chloro-N-phenylisonicotinamide. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of this compound, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Question: I am attempting the synthesis of this compound, but I am consistently obtaining low yields or no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or non-existent yields in amide coupling reactions are a common issue that can often be traced back to several key factors. These include incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

Here is a systematic approach to troubleshooting low yields:

1. Incomplete Carboxylic Acid Activation:

  • The Cause: For the reaction between 2-chloronicotinic acid and aniline to proceed, the carboxylic acid must first be activated to form a more reactive species. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete, leading to a poor yield.[1]

  • The Solution:

    • Route 1: Using a Coupling Reagent: If you are using a coupling agent like HATU, ensure you are using at least 1.0 to 1.5 equivalents. Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the aniline can significantly improve the outcome.[1]

    • Route 2: Conversion to Acyl Chloride: A more robust method is to convert the 2-chloronicotinic acid to its acyl chloride derivative, 2-chloroisonicotinoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards the amine.[2][3]

2. Amine Deactivation:

  • The Cause: Aniline, the amine in this reaction, can be deactivated through protonation by the acidic proton of 2-chloronicotinic acid, rendering it non-nucleophilic.[1]

  • The Solution: The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to scavenge the acidic proton and ensure the aniline remains in its free, nucleophilic form. Typically, 1.0 to 2.0 equivalents of the base are used.

3. Suboptimal Reaction Conditions:

  • The Cause: The choice of solvent, temperature, and reaction time can significantly impact the yield. The presence of water is particularly detrimental as it can lead to the hydrolysis of the activated carboxylic acid intermediate.[1]

  • The Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that you are using anhydrous solvents. Common solvents for this reaction include dichloromethane (DCM), 1,2-dichloroethane, or N,N-dimethylformamide (DMF).[1][2]

    • Temperature Optimization: For the reaction of 2-chloroisonicotinoyl chloride with aniline, the initial addition is often carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature or heating to drive the reaction to completion.[2] Interestingly, for the direct coupling of 2-chloronicotinic acid and aniline, solvent-free conditions at elevated temperatures (e.g., 120 °C) have been shown to be effective.[4]

4. Steric Hindrance:

  • The Cause: While 2-chloronicotinic acid and aniline themselves do not present significant steric bulk, derivatives with bulky substituents on either reactant can hinder the approach of the nucleophile to the electrophilic center, slowing down or preventing the reaction.[1]

  • The Solution: In cases of significant steric hindrance, using a more reactive acyl fluoride intermediate can be beneficial. Acyl fluorides are known to be more stable to aqueous hydrolysis and can overcome steric challenges.[5]

Below is a workflow diagram to guide your troubleshooting process for low yield issues.

LowYieldTroubleshooting start Low or No Yield check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity start->check_amine check_conditions Review Reaction Conditions start->check_conditions solution_activation Increase coupling reagent stoichiometry OR Convert to acyl chloride check_activation->solution_activation Incomplete? solution_amine Add non-nucleophilic base (e.g., DIPEA) check_amine->solution_amine Deactivated? solution_conditions Use anhydrous solvents Optimize temperature and time check_conditions->solution_conditions Suboptimal? end_goal Improved Yield solution_activation->end_goal solution_amine->end_goal solution_conditions->end_goal

Caption: Troubleshooting workflow for low yield of this compound.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My reaction appears to have worked, but TLC and LC-MS analysis show multiple side products. How can I minimize the formation of these impurities?

Answer:

The formation of impurities is a common challenge in amide synthesis. Understanding the potential side reactions is key to mitigating them.

1. Unreacted Starting Materials:

  • The Cause: This is often a result of the same factors that cause low yields, such as incomplete activation or suboptimal stoichiometry.

  • The Solution:

    • Stoichiometry: A slight excess of one reagent can be used to drive the reaction to completion, particularly if one of the starting materials is significantly more expensive than the other.[6] For the reaction of 2-chloronicotinic acid with aniline, an optimal ratio of aniline to the acid has been found to be 1.5:1 in some cases.[4]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before quenching.

2. Hydrolysis of Activated Intermediate:

  • The Cause: Any moisture present in the reaction can lead to the hydrolysis of the activated carboxylic acid or the acyl chloride, reverting it back to 2-chloronicotinic acid.[1]

  • The Solution: As mentioned previously, strict adherence to anhydrous conditions is paramount. Use freshly dried solvents and ensure all glassware is oven- or flame-dried.

3. Racemization (if applicable):

  • The Cause: While not an issue for the synthesis of this compound itself, if either of the coupling partners contains a chiral center, racemization can be a significant side reaction, particularly with carbodiimide-based coupling reagents.[7]

  • The Solution: The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or OxymaPure can be effective.[1] Running the reaction at lower temperatures can also help minimize racemization.

4. Purification:

  • The Solution: If side products are still present, a robust purification strategy is necessary.

    • Workup: An aqueous workup can help remove water-soluble impurities. Quenching the reaction with water or a saturated aqueous solution of NH₄Cl is a common practice.[1] The organic layer can then be washed with brine, dried, and concentrated.

    • Recrystallization: Recrystallization is an effective method for purifying the final product. A methanol/water solvent system has been successfully used to afford pure this compound.[2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing this compound: direct coupling of the carboxylic acid or via the acyl chloride?

Both routes are viable and the "better" choice depends on factors like scale, available reagents, and desired purity.

  • Direct Coupling: This one-pot method, often using a coupling reagent, is generally milder and can be more convenient for smaller-scale syntheses. A solvent-free approach at high temperature has also been shown to be effective and environmentally friendly.[4][8]

  • Acyl Chloride Route: This two-step process involves harsher conditions for the formation of the acyl chloride but often leads to higher yields and a cleaner reaction, as the acyl chloride is highly reactive. This route is often preferred for larger-scale preparations.[2][3]

Q2: How does the electronic nature of substituents on the aniline affect the reaction yield?

Electron-donating groups on the aromatic ring of aniline increase its nucleophilicity, which can lead to higher reaction yields. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aniline, resulting in lower yields. The position of the substituent also matters; ortho-substituents, particularly electron-withdrawing ones, can significantly reduce the yield due to steric hindrance.[4]

Q3: What are the recommended analytical techniques for monitoring the reaction progress?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that provides both separation of the reaction components and mass information, allowing for the confirmation of the product's molecular weight and the identification of any major side products.[2]

Q4: What are the key parameters to consider when scaling up the synthesis?

When scaling up, it is important to consider:

  • Heat Transfer: The reaction can be exothermic, especially during the formation of the acyl chloride or its reaction with aniline. Ensure adequate cooling and controlled addition of reagents to manage the temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and good heat transfer.

  • Workup and Purification: The volumes of solvents for extraction and purification will increase significantly. Recrystallization may become more challenging on a larger scale, and alternative purification methods like column chromatography might need to be considered if recrystallization is not efficient.

Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is adapted from a known procedure for the synthesis of this compound.[2]

  • Acyl Chloride Formation (Step 1): In a fume hood, carefully add 2-chloronicotinic acid (1 equivalent) to thionyl chloride (a suitable excess, can also be used as the solvent). Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride.

  • Amide Coupling (Step 2):

    • Dissolve the crude 2-chloroisonicotinoyl chloride (1 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) and cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of aniline (1.1 equivalents) and a non-nucleophilic base like DIPEA (1.05 equivalents) in DCE.

    • Slowly add the aniline/DIPEA solution to the cooled acyl chloride solution over approximately 1 hour.

    • Stir the reaction mixture at 0 °C for 1 hour, then warm it to 95 °C and maintain for 1 hour.

    • Monitor the reaction for completion by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench by adding water.

    • Filter the mixture and extract the filtrate with dichloromethane.

    • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the residue from a methanol/water mixture to obtain the pure this compound.

Protocol 2: Solvent-Free Direct Coupling

This protocol is based on an environmentally friendly method for the synthesis of related 2-(arylamino)nicotinic acids.[4]

  • Reaction Setup: In a round-bottom flask, combine 2-chloronicotinic acid (1 equivalent) and aniline (1.5 equivalents).

  • Reaction: Heat the mixture at 120 °C under solvent-free conditions.

  • Monitoring: Monitor the reaction progress by TLC. Reaction times are typically short (15-120 minutes).

  • Workup: After completion, the workup procedure may involve dissolving the crude product in a suitable solvent and performing an acid-base extraction to remove unreacted starting materials, followed by recrystallization.

Quantitative Data Summary
ParameterRoute 1: Acyl ChlorideRoute 2: Direct CouplingReference(s)
Key Reagents 2-chloronicotinic acid, SOCl₂, aniline, DIPEA2-chloronicotinic acid, aniline[2][4]
Stoichiometry Aniline: ~1.1 eq, DIPEA: ~1.05 eqAniline: ~1.5 eq[2][4]
Solvent 1,2-dichloroethaneSolvent-free[2][4]
Temperature 0 °C to 95 °C120 °C[2][4]
Reported Yield High (e.g., 92%)Good to excellent[2][4]
Reaction Mechanism Overview

The following diagram illustrates the general mechanism for the formation of this compound from 2-chloroisonicotinoyl chloride and aniline.

AmideFormation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 2-Chloroisonicotinoyl Chloride Int [Tetrahedral Intermediate] R1->Int Nucleophilic Attack R2 Aniline R2->Int P1 This compound Int->P1 Collapse of Intermediate P2 HCl Int->P2 Loss of Leaving Group

Caption: General mechanism of amide bond formation.

References

  • Azizian, J., et al. (2018). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. PMC - PubMed Central.
  • amphoteros. (2014). Uphill battles in amide couplings. amphoteros.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Reddit. (2022). amide coupling help. r/Chempros.
  • ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?. ResearchGate.
  • Google Patents. (n.d.). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide. Google Patents.
  • Applied and Environmental Microbiology. (2022). Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. National Institutes of Health.
  • ResearchGate. (n.d.). Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions. ResearchGate.

Sources

Stability and degradation issues of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-N-phenylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. Here, we provide troubleshooting guidance and frequently asked questions in a direct, question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Troubleshooting Guide

This section addresses common problems observed during the handling, storage, and analysis of this compound.

Issue 1: Appearance of Unexpected Peaks in Chromatogram During Routine Analysis

Question: I am seeing new, unexpected peaks in my HPLC analysis of a sample of this compound that has been stored for some time. What could be the cause?

Answer: The appearance of new peaks is a strong indicator of degradation. This compound, like many molecules with amide and chloro-aromatic functionalities, can degrade under various conditions. The most common cause of degradation during storage is hydrolysis due to exposure to moisture.

  • Plausible Cause: The primary degradation pathway under ambient, non-controlled storage is likely the hydrolysis of the amide bond. This would result in the formation of 2-chloroisonicotinic acid and aniline.

    • Expertise & Experience: Amide hydrolysis is a well-documented degradation pathway for a wide range of pharmaceuticals.[1] The presence of even trace amounts of water can facilitate this process over time, especially if the sample is not stored in a desiccated environment.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If you have access to mass spectrometry (LC-MS), analyze the new peaks. Look for masses corresponding to 2-chloroisonicotinic acid (m/z ≈ 157.5) and aniline (m/z ≈ 93.1).

    • Reference Standard Comparison: If available, inject reference standards of the potential degradants to confirm their retention times match the unexpected peaks.

    • Review Storage Conditions: Ensure that the compound is stored in a tightly sealed container, in a cool, dry place, and preferably with a desiccant.[2][3]

Issue 2: Inconsistent Results in Biological Assays

Question: My bioassay results for this compound are variable and show a loss of activity over time. Could this be related to compound stability?

Answer: Absolutely. A decrease in the concentration of the active parent compound due to degradation will directly impact the results of biological assays. The degradation products may have little to no biological activity, or they could have different, confounding activities.

  • Plausible Cause: Degradation of the parent compound in your assay medium. Aqueous buffers, especially at non-neutral pH, can accelerate hydrolysis. Exposure to light or elevated temperatures during incubation can also contribute to degradation.

  • Trustworthiness through Self-Validation: To confirm if degradation is the cause of inconsistent results, perform a time-course stability study in your assay medium.

    • Prepare a stock solution of this compound in your assay buffer.

    • Incubate the solution under the same conditions as your experiment (temperature, light, etc.).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a stability-indicating method like RP-HPLC to quantify the amount of the parent compound remaining.

  • Preventative Measures:

    • Prepare fresh solutions of this compound for each experiment.

    • If possible, use aprotic, anhydrous solvents like DMSO for stock solutions and minimize the time the compound spends in aqueous media before analysis.[4][5]

    • Protect your samples from light by using amber vials or covering them with aluminum foil.

Issue 3: Difficulty in Developing a Stability-Indicating HPLC Method

Question: I am struggling to separate the parent peak of this compound from its degradation products. What are some key considerations for developing a stability-indicating HPLC method?

Answer: A stability-indicating method is one that can resolve the parent drug from all its potential degradation products, ensuring that the parent peak is pure and that the degradants can be quantified.[6][7]

  • Expertise & Experience: Developing such a method often requires forced degradation studies to intentionally generate the degradants.[7][8] This allows you to challenge the chromatographic system to ensure it can separate these new compounds from the parent.

  • Workflow for Method Development:

    G A Prepare Solutions of This compound B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B Expose to Stress C Analyze Stressed Samples by HPLC B->C Inject and Analyze D Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) C->D Assess Peak Purity and Resolution D->C Iterative Optimization E Validate the Method (Specificity, Linearity, Accuracy, Precision) D->E Finalize Method

    Caption: Workflow for developing a stability-indicating HPLC method.

  • Recommended Starting Conditions for HPLC Method Development:

    • Column: A C18 column is a good starting point due to its versatility.

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to get a good initial separation of all components.

    • Detection: UV detection at a wavelength where both the parent and potential degradants have good absorbance (e.g., 230 nm or 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation of this compound.

Q1: What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are most probable:

  • Hydrolytic Degradation:

    • Acidic and Basic Conditions: The amide bond is susceptible to hydrolysis, yielding 2-chloroisonicotinic acid and aniline. This is often the most significant degradation pathway in aqueous environments.[1]

  • Oxidative Degradation:

    • The nitrogen on the pyridine ring can be oxidized to form an N-oxide. The aromatic rings could also be hydroxylated. Under harsh oxidative conditions, cleavage of the molecule is possible.

  • Photolytic Degradation:

    • Aromatic chlorides can be susceptible to photolysis, which may lead to the cleavage of the carbon-chlorine bond. The aromatic rings themselves are chromophores and can absorb UV light, leading to various photochemical reactions.

  • Thermal Degradation:

    • At elevated temperatures, thermal decomposition can occur, potentially leading to cleavage of the amide bond or other fragmentations of the molecule.[9]

The following diagram illustrates the most likely degradation pathway (hydrolysis):

G cluster_main Hydrolytic Degradation cluster_products Degradation Products A This compound B 2-Chloroisonicotinic Acid A->B H2O / H+ or OH- C Aniline A->C H2O / H+ or OH-

Caption: Primary hydrolytic degradation pathway of this compound.

Q2: How should I store this compound to ensure its stability?

To minimize degradation, proper storage is crucial.

Storage ConditionRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage.Reduces the rate of potential hydrolytic and thermal degradation.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible.Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and oxidation.
Light Protect from light by storing in an amber vial or in the dark.Prevents photolytic degradation.
Moisture Store in a desiccated environment.Prevents hydrolysis of the amide bond.

Q3: What analytical techniques are suitable for stability studies of this compound?

A combination of techniques is often employed for comprehensive stability analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies. A reverse-phase HPLC method with UV detection is typically used for quantifying the parent compound and its degradants.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification of unknown degradation products by providing molecular weight information.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for identifying volatile degradants, such as aniline, potentially after derivatization.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of isolated degradation products.

Q4: How do I perform a forced degradation study for this compound?

Forced degradation studies, or stress testing, are essential for understanding the degradation profile of a compound.[6][7] The goal is to achieve 5-20% degradation of the parent compound.[5]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Keep at room temperature for a specified time.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105 °C) for a specified time. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.[4]

  • Sample Analysis:

    • At each time point, withdraw a sample.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable HPLC method.

    • Calculate the percentage of degradation and identify the major degradants.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation Studies Research Articles. R Discovery. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degrad
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology Europe.
  • Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C.
  • Analysis of oxidative degradation products of 2,4,6-trichlorophenol treated with air ions. Analytical Chemistry.
  • Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. MDPI. [Link]
  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. PubMed. [Link]
  • 2-chloro-N-(3-diethylamino-propyl)isonicotinamide. PubChem. [Link]
  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
  • Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. PMC. [Link]

Sources

Identifying common byproducts in 2-Chloro-N-phenylisonicotinamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 2-Chloro-N-phenylisonicotinamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis and handling of this important chemical intermediate. Our goal is to provide you with the causal insights and validated protocols necessary to optimize your reactions, improve yields, and ensure the purity of your target compound.

Troubleshooting Guide: Identifying & Mitigating Common Byproducts

This section addresses specific issues encountered during the synthesis of this compound, providing explanations for the formation of impurities and actionable solutions.

Q1: My reaction yield is significantly lower than expected, and the TLC plate shows multiple spots close to my product's Rf value. What are the likely side reactions?

A1: Low yields and a complex product mixture are typically rooted in two main competitive pathways that consume your starting materials: hydrolysis of the acyl chloride and nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring.

  • Causality - Hydrolysis: The primary starting material, 2-chloroisonicotinoyl chloride, is highly electrophilic and extremely sensitive to moisture. Even trace amounts of water in your solvent, glassware, or aniline can lead to rapid hydrolysis, forming 2-chloroisonicotinic acid. This acid is unreactive towards aniline under these conditions and represents a direct loss of your key reagent.

  • Causality - SNAr Reaction: The chlorine atom on the pyridine ring is susceptible to displacement by nucleophiles, a classic SNAr reaction.[1][2] Aniline, your primary nucleophile, can attack the C2-position in addition to the desired acyl chloride. This side reaction is often exacerbated by elevated temperatures and the presence of a base, leading to the formation of 2-(Phenylamino)-N-phenylisonicotinamide.

Troubleshooting Protocol:

  • Ensure Strict Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (Nitrogen or Argon).

    • Use anhydrous solvents. If not purchased as such, solvents should be dried using appropriate methods (e.g., distillation over a drying agent).

    • Ensure the aniline and base (e.g., DIPEA) are dry. Distill them if necessary.

  • Control Reaction Temperature: The initial addition of aniline and base to the 2-chloroisonicotinoyl chloride solution should be performed at a low temperature (e.g., 0°C) to control the exothermic reaction and disfavor the SNAr pathway, which typically has a higher activation energy.[3][4]

  • Optimize Order of Addition: A common and effective procedure involves the slow, dropwise addition of a solution containing both aniline and a non-nucleophilic base (like DIPEA) to the chilled solution of 2-chloroisonicotinoyl chloride.[3] This maintains a low instantaneous concentration of the nucleophile and ensures the generated HCl is immediately neutralized without affecting the aniline's nucleophilicity.

Q2: My mass spectrometry analysis shows a persistent impurity with a molecular weight of approximately 157 g/mol (or [M-H]⁻ at 156). What is this and how do I remove it?

A2: This impurity is almost certainly 2-chloroisonicotinic acid , the hydrolysis product of your starting acyl chloride. Its presence indicates a failure to maintain anhydrous conditions during your reaction setup or workup.

  • Formation Pathway: 2-chloroisonicotinoyl chloride + H₂O → 2-chloroisonicotinic acid + HCl

  • Removal Strategy:

    • Aqueous Wash: During the workup phase, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), will deprotonate the carboxylic acid, forming the corresponding sodium salt. This salt is highly water-soluble and will be extracted from the organic phase into the aqueous layer.

    • Prevention: The most effective strategy is prevention. Re-evaluating your drying procedures for glassware, solvents, and reagents is critical.

Q3: I've isolated an impurity with a mass corresponding to [M+H]⁺ at 304 Da, which appears to be my product plus an additional phenylamino group minus chlorine. How does this form?

A3: This byproduct is 2-(Phenylamino)-N-phenylisonicotinamide . It is the classic result of a nucleophilic aromatic substitution (SNAr) reaction where a second molecule of aniline displaces the chlorine atom at the C2 position of the pyridine ring.

  • Mechanism: The electron-withdrawing nature of the pyridine nitrogen and the amide group activates the C2 position for nucleophilic attack. This side reaction is particularly favored at higher temperatures. The synthesis procedure often involves heating the reaction mixture after the initial addition, which can promote this byproduct formation.[3][4]

Mitigation Strategies:

  • Temperature Management: Minimize the duration and temperature of any heating steps. If the primary amidation is efficient at room temperature, avoid heating altogether.

  • Stoichiometry Control: Use only a slight excess of aniline (e.g., 1.05-1.1 equivalents). A large excess will significantly increase the rate of the SNAr side reaction.

  • Choice of Base: Use a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Bases like triethylamine are also common, but DIPEA offers greater steric hindrance, reducing its potential to participate in side reactions.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction and the formation of the two most common byproducts.

Main_Synthesis_Pathway cluster_reactants Reactants 2-chloroisonicotinoyl chloride 2-chloroisonicotinoyl chloride Product This compound 2-chloroisonicotinoyl chloride->Product + Aniline Aniline Aniline->Product + HCl_salt DIPEA·HCl Product->HCl_salt + DIPEA DIPEA DIPEA->Product Base

Caption: Desired synthesis of this compound.

Byproduct_Formation Common Byproduct Formation Pathways cluster_hydrolysis Hydrolysis Pathway cluster_snar SNAr Pathway start 2-chloroisonicotinoyl chloride Acid 2-chloroisonicotinic acid start->Acid Hydrolysis Product Target Product start->Product Desired Reaction (+ Aniline) H2O H₂O (Moisture) Aniline Aniline (Excess) SNAr_Product 2-(Phenylamino)-N- phenylisonicotinamide Product->SNAr_Product SNAr Reaction (+ Aniline, Heat)

Caption: Formation of major byproducts via hydrolysis and SNAr.

Data Summary: Common Impurities

The table below summarizes the key byproducts, their properties, and common causes.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Likely CauseIdentification Method
2-chloroisonicotinic acid C₆H₄ClNO₂157.56Reaction with water/moistureLC-MS, Base Extraction
2-(Phenylamino)-N-phenylisonicotinamide C₁₈H₁₅N₃O289.33Excess aniline, high temperatureLC-MS, NMR
N-phenylisonicotinamide [5]C₁₂H₁₀N₂O198.22Impurity in starting material (isonicotinoyl chloride)LC-MS, NMR
2,6-Dichloro-N-phenylisonicotinamide [6]C₁₂H₈Cl₂N₂O267.11Impurity in starting material (2,6-dichloropyridine derivative)LC-MS, NMR
Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and direct method is the acylation of aniline with 2-chloroisonicotinoyl chloride.[4] The reaction is typically carried out in an inert aprotic solvent, such as 1,2-dichloroethane or dichloromethane, in the presence of a non-nucleophilic base to scavenge the hydrochloric acid (HCl) that is produced.[3]

Q2: Why is a base like N,N-diisopropylethylamine (DIPEA) necessary?

A2: The amidation reaction produces one equivalent of HCl. In the absence of a base, this strong acid will protonate the starting aniline, converting it into its non-nucleophilic ammonium salt. This effectively halts the reaction. DIPEA is a sterically hindered, non-nucleophilic amine that efficiently neutralizes the HCl without competing with the aniline in reacting with the acyl chloride.

Q3: What are the most critical experimental parameters to control for a clean reaction?

A3: The three most critical parameters are:

  • Moisture Control: Absolute exclusion of water is paramount to prevent hydrolysis of the 2-chloroisonicotinoyl chloride starting material.

  • Temperature Control: Low initial temperatures (0°C) are crucial to manage the exotherm and prevent side reactions. Any subsequent heating should be carefully controlled to avoid promoting the SNAr side reaction.

  • Purity of Starting Materials: The purity of the 2-chloroisonicotinoyl chloride is vital. Impurities such as the corresponding di-chloro derivative (2,6-dichloroisonicotinoyl chloride) will carry through to form difficult-to-remove byproducts.[6][7]

Q4: What is the recommended method for purifying the final product?

A4: For most cases, recrystallization is an effective purification method. A common solvent system is a mixture of methanol and water.[3] If stubborn impurities like the SNAr byproduct are present, column chromatography on silica gel using a solvent system such as a hexane/ethyl acetate gradient is recommended.

References
  • Reaction of 2-Chloropyridine-3,4-dicarbonitrile with Anilines. Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles.
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glut
  • Chloropyridine: Common isomorphs, synthesis, reactions and applic
  • Amination of 2-halopyridines.
  • 2-Chloropyridine. Wikipedia. [Link]
  • Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermedi
  • Copper-catalysed amidation of 2-chloro-pyridines. RSC Publishing. [Link]
  • Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. PubMed. [Link]
  • 2-chloro-N-(phenyl formamyl) nicotinamide compound, preparation method thereof and application of compound.
  • 2,6-Dichloro-N-phenylisonicotinamide. PubChem. [Link]
  • N-Phenylisonicotinamide. PubChem. [Link]
  • Synthesis of 2-chloro-N-(substituted)phenylacetamide and...
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
  • A green chemistry perspective on catalytic amide bond form
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-N-phenylisonicotinamide (CAS: 80194-83-8). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges associated with this compound. As a senior application scientist, my goal is to not only offer protocols but to also explain the scientific reasoning behind them, empowering you to make informed decisions in your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses a chemical structure that inherently presents solubility challenges. The presence of a chlorinated pyridine ring and a phenylamide group contributes to its lipophilic nature, making it poorly soluble in aqueous solutions. The computed LogP (a measure of lipophilicity) for structurally similar compounds is in the range of 2.6-3.5, indicating a preference for non-polar environments. Furthermore, a predicted pKa of 11.19 for the amide proton suggests it is a very weak acid, meaning that pH adjustments to create a soluble salt form will require strongly basic conditions, which may not be suitable for all experimental systems.[1][2]

This guide will provide a systematic approach to tackle these solubility issues, from initial solvent selection to more advanced techniques.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Due to its lipophilic nature, initial solubilization should be attempted in organic solvents. We recommend the following, in order of preference:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[3][4][5] It is a good starting point for creating a concentrated stock solution.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another effective polar aprotic solvent.

  • Ethanol: As a polar protic solvent, ethanol can also be a suitable choice, particularly if the final application has some tolerance for protic solvents.

  • Methanol: Similar to ethanol, but can be more volatile.

It is crucial to note that this compound is expected to have very low solubility in water. Direct dissolution in aqueous buffers is not recommended.

Q2: I need to introduce this compound into an aqueous cell culture medium. How can I do this without it precipitating?

A2: This is a common challenge. The key is to first prepare a concentrated stock solution in an organic solvent (like DMSO) and then dilute it into your aqueous medium. Here’s a step-by-step protocol:

Protocol: Preparing an Aqueous Working Solution from a DMSO Stock

  • Prepare a High-Concentration Stock Solution: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM). Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Perform Serial Dilutions: If a very low final concentration is required, perform intermediate dilutions of the DMSO stock in DMSO.

  • Final Dilution into Aqueous Medium: For the final step, add the DMSO stock solution dropwise to your pre-warmed (if appropriate for your cells) aqueous medium while gently vortexing or stirring. The final concentration of DMSO in your medium should be kept as low as possible (typically ≤ 0.5% v/v) to minimize solvent toxicity to cells.

Causality Explained: By dissolving the compound in a high concentration in DMSO first, you overcome the initial energy barrier of dissolution. The subsequent rapid dilution into the aqueous phase, with vigorous mixing, allows the compound to disperse before it has a chance to aggregate and precipitate.

Q3: Can I use pH adjustment to improve the solubility of this compound in aqueous solutions?

A3: While pH adjustment is a common technique for ionizable compounds, it is less straightforward for this molecule. The predicted pKa of the amide proton is approximately 11.19, indicating it is a very weak acid.[1] To deprotonate this amide and form a more soluble salt, you would need to raise the pH to above 12. Such a high pH is often detrimental to biological assays and can cause compound degradation.

For weakly basic compounds, lowering the pH can create a soluble salt. The pyridine nitrogen in the isonicotinamide ring is weakly basic. The pKa of the conjugate acid of isonicotinamide itself is around 3.6.[6][7][8] While protonating this nitrogen by lowering the pH could slightly increase solubility, the effect may be limited due to the overall lipophilicity of the molecule.

Recommendation: While pH adjustment can be explored, it should be done with caution, and its effectiveness is likely to be limited for this compound. Co-solvency is generally a more reliable approach.

Troubleshooting Guide

Issue 1: My compound precipitated out of my aqueous solution after dilution from a DMSO stock.

Potential Cause Troubleshooting Step Scientific Rationale
Final concentration is too high. Reduce the final concentration of the compound in the aqueous medium.Every compound has a thermodynamic solubility limit in a given solvent system. You may be exceeding this limit.
DMSO concentration is too low. Increase the percentage of DMSO in the final aqueous solution (while staying within the acceptable limits for your assay).DMSO acts as a co-solvent, increasing the solubility of the compound in the aqueous mixture.[9][10]
Inadequate mixing during dilution. Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously.Rapid dispersion minimizes the formation of localized high concentrations that can lead to precipitation.
Temperature effects. If your aqueous medium was cold, try pre-warming it to the temperature of your experiment (e.g., 37°C) before adding the DMSO stock.Solubility is often temperature-dependent. Increased temperature can sometimes improve solubility.

Issue 2: I am not seeing the expected biological activity in my assay.

Potential Cause Troubleshooting Step Scientific Rationale
Compound is not fully dissolved. Visually inspect your stock and working solutions for any particulate matter. If unsure, centrifuge the solution and check for a pellet. Consider filtering your stock solution through a 0.22 µm syringe filter.Undissolved compound will not be available to interact with its biological target, leading to inaccurate results.
Compound degradation. Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.The stability of the compound in solution, especially in aqueous media, may be limited.
Interaction with plasticware. Use low-bind polypropylene tubes and pipette tips for preparing and storing solutions.Lipophilic compounds can sometimes adsorb to the surface of certain plastics, reducing the effective concentration in solution.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility in Organic Solvents

This protocol provides a straightforward method to estimate the solubility of this compound in various organic solvents.

  • Preparation: Add 1 mg of the compound to a small, clear glass vial.

  • Solvent Addition: Add the chosen solvent (e.g., DMSO, ethanol) in small, measured increments (e.g., 50 µL).

  • Dissolution Attempt: After each addition, cap the vial and vortex for 30-60 seconds. Gentle warming in a water bath (up to 40°C) can be applied.

  • Observation: Visually inspect the solution against a dark background for any undissolved particles.

  • Endpoint: Continue adding solvent until the compound is fully dissolved.

  • Calculation: Calculate the approximate solubility (e.g., in mg/mL or mM) based on the total volume of solvent added.

Protocol 2: Quantitative Analysis by UV-Vis Spectroscopy

Once you have a soluble stock solution, you can use UV-Vis spectroscopy to determine its concentration.

  • Wavelength Scan: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol, as DMSO has a high UV cutoff). Scan the absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax). N-phenylacetamide, a related structure, has a λmax around 240-250 nm.[11][12]

  • Standard Curve: Prepare a series of known concentrations of the compound in the same solvent.

  • Absorbance Measurement: Measure the absorbance of each standard at the determined λmax.

  • Plotting: Plot absorbance versus concentration. The resulting linear plot (following the Beer-Lambert Law) can be used to determine the concentration of unknown samples.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a more sensitive and specific method for quantifying the compound and assessing its purity.

  • Column Selection: A reverse-phase C18 column is a good starting point for this lipophilic compound.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, both with a small amount of an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape, is recommended.

  • Detection: A UV detector set at the λmax determined in the UV-Vis protocol can be used.

  • Quantification: A standard curve of known concentrations can be prepared and injected to quantify the amount of the compound in your samples.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a systematic approach to troubleshooting solubility issues.

G start Start: Compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration < 0.5%? check_conc->check_dmso No success Success: Compound is soluble reduce_conc->success increase_dmso Increase DMSO concentration (if assay allows) check_dmso->increase_dmso Yes check_mixing Was mixing adequate during dilution? check_dmso->check_mixing No increase_dmso->success improve_mixing Improve mixing (vortexing, dropwise addition) check_mixing->improve_mixing Yes check_temp Was the aqueous medium cold? check_mixing->check_temp No improve_mixing->success warm_medium Pre-warm aqueous medium check_temp->warm_medium Yes fail Still Precipitates: Consider advanced formulation (e.g., excipients) check_temp->fail No warm_medium->success

Caption: Troubleshooting workflow for precipitation issues.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[13]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place, away from light.[5] Stock solutions in DMSO should be stored at -20°C or -80°C.

References

  • Chemaxon. (n.d.). Solubility prediction.
  • Rowan Scientific. (n.d.). Predicting Solubility.
  • ChemBK. (n.d.). N-Phenylacetamide.
  • Molbase. (n.d.). Isonicotinamide(1453-82-3)MSDS Melting Point Boiling Density Storage Transport.
  • LookChem. (n.d.). Cas 1453-82-3,Isonicotinamide.
  • Computational Pharmaceutics Group. (n.d.). Tools.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
  • PeerJ. (2016). pKa values of the nicotinamide, isoniazid, and pyridoxine hydrochloride were determined.
  • ResearchGate. (n.d.). List of Popular Software Packages for Solubility Prediction.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Wikipedia. (n.d.). Acetanilide.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • ResearchGate. (n.d.). UV-Vis absorption spectra of p-nitrosodiphenylamine (dashed line) and Pd(II)-nitrosodiphenylamine complex (solid line).
  • PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (n.d.). UV-visible spectra of o-phenylenediamine (OPDA) (A) and it analogous polymer (POPDA) (B).
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-.
  • ResearchGate. (n.d.). UV – vis spectrum of PPD.
  • Rowan Newsletter. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ChemRxiv. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.
  • ResearchGate. (n.d.). (a)-(c) UV/Vis absorption spectra of phenylenediamine isomers m-PD (a),....
  • PubMed. (2005). UV-vis spectroscopy for following the kinetics of homogeneous polymerization of diphenylamine in p-toluene sulphonic acid.
  • PubChem. (n.d.). 2-Chloro-N-phenyl-3-pyridinecarboxamide.
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-.

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Technical Support Center: Refining Analytical Methods for 2-Chloro-N-phenylisonicotinamide Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Chloro-N-phenylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on refining analytical methods for this compound. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, drawing from extensive experience in analytical chemistry and method development. Our goal is to empower you with the knowledge to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for the quantification of this compound?

A1: For the quantification of this compound, we recommend starting with High-Performance Liquid Chromatography (HPLC) with UV detection, as it is a robust and widely available technique. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered, particularly for volatility and thermal stability assessments.

Q2: What are the key chemical properties of this compound to consider for method development?

A2: this compound (Molecular Formula: C12H9ClN2O, Molecular Weight: 232.67 g/mol ) is a moderately polar compound.[1] Its structure, containing a pyridine ring, an amide linkage, and a chlorophenyl group, suggests good UV absorbance. The presence of nitrogen atoms makes it suitable for positive ion electrospray ionization (ESI) in LC-MS.[1][2] Its volatility and thermal stability should be evaluated before opting for GC-MS.

Q3: How should I prepare samples containing this compound for analysis?

A3: Sample preparation is critical and depends on the matrix. For drug substance analysis, a simple dissolution in a suitable organic solvent like methanol or acetonitrile is usually sufficient. For more complex matrices like biological fluids or pharmaceutical formulations, a protein precipitation or liquid-liquid extraction may be necessary to remove interferences.[3][4] A generic starting point for extraction would be to use a water-immiscible organic solvent like dichloromethane or ethyl acetate.[2]

Q4: I am seeing significant peak tailing in my HPLC analysis of this compound. What could be the cause?

A4: Peak tailing for a compound like this compound in reverse-phase HPLC is often due to secondary interactions between the basic nitrogen on the pyridine ring and residual acidic silanol groups on the silica-based column packing. To mitigate this, consider using a base-deactivated column or adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[5] Also, ensure that your sample is fully dissolved and that the injection solvent is compatible with the mobile phase.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.- Use a base-deactivated C18 column.- Add 0.1% formic acid or triethylamine to the mobile phase.[5]- Ensure the sample is fully dissolved in the mobile phase.
Low Sensitivity Suboptimal UV wavelength.- Determine the UV absorbance maximum (λmax) of this compound by scanning a standard solution.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure the mobile phase is well-mixed and degassed.- Use a column thermostat to maintain a constant temperature.
Ghost Peaks - Contamination in the sample, solvent, or system.- Carryover from previous injections.- Run a blank gradient to identify the source of contamination.- Implement a robust needle wash protocol.[6]
LC-MS/MS Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
Weak Signal in ESI-MS - Inefficient ionization.- Matrix effects.[7]- Optimize the mobile phase pH; adding formic acid can enhance protonation in positive ion mode.[8]- Dilute the sample to reduce matrix suppression.- Improve sample clean-up using solid-phase extraction (SPE).
Low Product Ion Intensity in MS/MS - Suboptimal collision energy.- Inefficient fragmentation pathways.- Perform a collision energy optimization for the specific precursor-to-product ion transition.[7]- Select multiple reaction monitoring (MRM) transitions based on the most stable and intense fragment ions.[9]
Poor Reproducibility - Inconsistent sample preparation.- Instability of the compound in the autosampler.- Automate the sample preparation process if possible.- Assess the stability of this compound in the autosampler over time and consider cooling the autosampler.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A good starting point is a 60:40 (v/v) mixture of acetonitrile and water.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan (likely in the range of 254-270 nm).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

    • Column: C18 column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]+ for this compound (m/z 233.0).[1][2]

    • Product Ions: To be determined by infusing a standard solution and performing a product ion scan.

    • Optimize source parameters (e.g., spray voltage, source temperature, gas flows) for maximum signal intensity.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Sample dissolve Dissolve in Solvent start->dissolve extract Liquid-Liquid or Solid-Phase Extraction dissolve->extract filter Filter (0.45 µm) extract->filter hplc HPLC-UV filter->hplc For Routine Analysis lcms LC-MS/MS filter->lcms For High Sensitivity gcms GC-MS filter->gcms For Volatility Assessment integrate Peak Integration hplc->integrate lcms->integrate gcms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: A generalized workflow for the analysis of this compound.

References

  • Raina-Fulton, R., & Behdarvandan, A. (n.d.). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological. Research Trends.
  • SIELC Technologies. (n.d.). Separation of Benzenepropanamide, N-[2-chloro-5-[(phenylamino)sulfonyl]phenyl]-2-(octadecyloxy)-.beta.-oxo- on Newcrom R1 HPLC column.
  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
  • Kozíšek, J., Tokarčík, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1082.
  • Nelson, D. A. (n.d.).
  • International Journal of Applied Pharmaceutics. (n.d.). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine.
  • Pharmacognosy Research. (2022). GC-MS analysis of Phytocomponents in the Methanol Extract of Premna latifolia Roxb.
  • Kim, J. Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(12), 2853.
  • Li, Y., et al. (2022). ZnCl2 Precipitation-Assisted Sample Preparation for Proteomic Analysis. Journal of Proteome Research, 21(11), 2843–2851.
  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2).
  • Farsalinos, K., et al. (2021). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. Internal and Emergency Medicine, 16(5), 1303–1317.
  • Wernisch, S., et al. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 17(10), 89.
  • Devi, N., et al. (2022). Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. Journal of Genetic Engineering and Biotechnology, 20(1), 10.
  • Ali, B., et al. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. Molecules, 27(8), 2419.
  • Puig, P., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.
  • González-García, K., et al. (2023). Metabolomic Characterization and Bioinformatic Studies of Bioactive Compounds in Two Varieties of Psidium guajava L. Leaf by GC–MS Analysis. Metabolites, 13(5), 633.

Sources

Technical Support Center: Best Practices for 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-N-phenylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for the safe and effective handling and storage of this compound.

Introduction

This compound is a halogenated pyridine derivative. Its structural features, including the chlorinated pyridine ring and the amide linkage, suggest its potential utility as a building block in medicinal chemistry and materials science. Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel. This guide synthesizes available safety data and provides field-proven insights to address common challenges encountered during its use.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its appropriate handling.

PropertyValueSource
CAS Number 80194-83-8[1]
Molecular Formula C₁₂H₉ClN₂O[1]
Molecular Weight 232.67 g/mol [1]
Appearance Likely a solidInferred from related compounds
Storage Temperature Room temperature[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

Handling and Safety

Q1: What are the primary hazards associated with this compound?

While specific toxicity data for this compound is limited, related chlorinated organic compounds and amides can be hazardous. Based on safety data for analogous compounds, potential hazards include:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[2][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[3][4]

  • Toxicity if Swallowed: Ingestion may be harmful.[2][5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive PPE strategy is essential to minimize exposure.[6][7]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLab coatUse in a chemical fume hood.[8]
Conducting Reactions and Purifications Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatUse in a chemical fume hood.
Handling Solid Compound Outside of a Fume Hood (Not Recommended) Chemical splash goggles and face shieldNitrile or neoprene glovesLab coatNIOSH-approved respirator.[9]

Q3: What are the proper first-aid measures in case of exposure?

Immediate and appropriate first aid is crucial.[5][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Storage and Stability

Q4: What are the optimal storage conditions for this compound?

To ensure the long-term stability of the compound, store it in a tightly closed container in a dry, cool, and well-ventilated place.[3][11] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Q5: Is this compound sensitive to light or moisture?

While specific data is unavailable, many chlorinated organic compounds can be sensitive to light and moisture. It is best practice to store it in a dark or amber vial and in a desiccator to protect it from degradation.

Solubility and Solution Preparation

Q6: What solvents are recommended for dissolving this compound?

Based on its synthesis, which utilizes 1,2-dichloroethane and a methanol/water mixture for recrystallization, it is likely soluble in chlorinated solvents and polar organic solvents.[1]

Recommended Solvents for Initial Solubility Testing:

  • Dichloromethane (DCM)

  • Chloroform

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Ethanol

Q7: I am having trouble dissolving the compound. What should I do?

Refer to the troubleshooting guide below for a systematic approach to addressing solubility issues. Gentle heating or sonication may aid in dissolution, but be mindful of potential degradation with excessive heat.

Troubleshooting Guides

This section provides systematic approaches to common experimental challenges.

Troubleshooting Dissolution Issues

If you are experiencing difficulty dissolving this compound, follow this decision tree:

Caption: Workflow for the proper disposal of waste.

Key Disposal Considerations:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. [13]* Segregation: Do not mix halogenated waste with non-halogenated waste streams.

  • Contaminated Materials: All contaminated PPE, weighing paper, and other disposable materials should be disposed of as solid hazardous waste.

References

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Material Safety Data Sheet. (n.d.).
  • 2-Chloroacetamide - EurofinsUS.com. (n.d.).
  • 40 CFR 156.212 -- Personal protective equipment statements. - eCFR. (n.d.).
  • Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. (2005). Acta Crystallographica Section C, 61(4), o204-o208. [Link]
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).

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Technical Support Center: Experimental Controls for 2-Chloro-N-phenylisonicotinamide Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Chloro-N-phenylisonicotinamide and related compounds. This guide is designed to provide practical, in-depth assistance in setting up robust experimental controls and troubleshooting common issues. Given that detailed public data on the specific biological activities of this compound is emerging, this guide draws upon established principles for analogous small molecules, particularly those within the broader class of substituted pyridine carboxamides investigated for therapeutic potential. The core principles outlined here are intended to ensure the generation of reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the essential starting controls for any cellular experiment with this compound?

A1: For any new compound, especially one with a developing biological profile, a multi-tiered approach to controls is critical. Your initial experiments should always include:

  • Vehicle Control: This is the most crucial baseline control. The vehicle is the solvent used to dissolve the this compound (e.g., DMSO, ethanol). This control accounts for any effects the solvent itself might have on the cells. The final concentration of the vehicle should be consistent across all experimental conditions.

  • Untreated Control: This consists of cells in their normal growth media without any additions. It serves as a reference for the basal state of your experimental system.

  • Positive Control: A well-characterized compound known to induce the effect you are investigating. For instance, if you hypothesize that this compound has anti-proliferative effects, a known cytotoxic agent like doxorubicin or staurosporine would be an appropriate positive control. The choice of positive control is context-dependent and should be based on the suspected mechanism of action.

  • Negative Control (Compound-related): If available, a structurally similar but biologically inactive analog of this compound is an excellent control. This helps to ensure that the observed effects are due to the specific chemical structure of your compound of interest and not a general property of the chemical class.

Q2: I am observing high variability in my results between experiments. What could be the cause?

A2: High variability is a common issue and can often be traced back to a few key factors:

  • Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Ensure that your stock solution is fully dissolved and that the compound does not precipitate out of the media at your working concentrations. It is advisable to prepare fresh dilutions from a concentrated stock for each experiment. Consider performing a solubility test before starting your main experiments.

  • Cell Culture Conditions: Inconsistent cell passage numbers, confluency at the time of treatment, and variations in media composition can all contribute to variability. Standardize your cell culture protocols rigorously.

  • Assay-Specific Variability: The inherent variability of your chosen assay can also be a factor. Ensure that you are using appropriate controls for the assay itself (e.g., background wells, positive and negative controls for the assay reagents).

Q3: How do I determine the optimal concentration range for my experiments?

A3: A dose-response experiment is the first step to determining the effective concentration range of this compound.

  • Wide Range Finding: Start with a broad range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to high micromolar). This will help you identify the concentration range where you observe a biological effect.

  • Narrowing the Range: Once you have an approximate effective range, perform a more detailed dose-response curve with more concentrations centered around the initial "hit" range. This will allow you to determine key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Below and Above Saturation: It is good practice to include concentrations that give a minimal or no effect, and concentrations that give a maximal effect, to define the full dynamic range of the compound's activity.

ParameterRecommended Starting RangePurpose
Initial Range Finding 1 nM - 100 µMTo identify the approximate concentration for a biological response.
IC50/EC50 Determination Logarithmic dilutions around the "hit" from the initial screen.To precisely calculate the half-maximal effective/inhibitory concentration.
Mechanism of Action Studies Concentrations at, below, and above the IC50/EC50.To understand the dose-dependent effects on specific cellular pathways.

Troubleshooting Guide

Problem 1: No biological effect is observed even at high concentrations.
  • Possible Cause 1: Compound Insolubility.

    • Troubleshooting Step: Visually inspect your treatment media for any signs of precipitation. You can also centrifuge a sample of the media and check for a pellet. Consider using a different solvent or adding a small percentage of a co-solvent like Pluronic F-68 to your media, being mindful of its own potential cellular effects.

  • Possible Cause 2: Compound Instability.

    • Troubleshooting Step: The compound may be degrading in your culture media. Prepare fresh dilutions immediately before each experiment. If you suspect instability, you can use techniques like HPLC to assess the integrity of the compound over time in your experimental conditions.

  • Possible Cause 3: Inappropriate Cell Line or Assay.

    • Troubleshooting Step: The cellular target of this compound may not be present or functionally important in your chosen cell line. Try screening a panel of different cell lines. Also, ensure your assay is sensitive enough to detect the expected biological effect.

  • Possible Cause 4: Incorrect Biological Hypothesis.

    • Troubleshooting Step: Based on the activity of structurally similar compounds, such as other pyridine carboxamide derivatives which have shown antifungal or anticancer activities, you may need to re-evaluate your experimental endpoint.[1][2] For example, if you are looking for apoptosis, but the compound primarily induces cell cycle arrest, your apoptosis assay will be negative. Consider using a broader initial screen, such as a cell viability assay, before moving to more specific mechanistic studies.

Problem 2: Significant off-target effects are suspected.
  • Possible Cause 1: Non-specific Cytotoxicity.

    • Troubleshooting Step: High concentrations of any compound can induce non-specific toxicity. It is crucial to differentiate between a targeted effect and general cytotoxicity. Correlate your findings from a specific mechanistic assay with a general cell viability assay (e.g., MTT or CellTiter-Glo). A targeted effect should ideally occur at concentrations that do not cause widespread cell death.

  • Possible Cause 2: Interaction with Multiple Targets.

    • Troubleshooting Step: Many small molecules are not perfectly specific for a single target. To investigate potential off-target effects, you can:

      • Use a Rescue Experiment: If you have a hypothesis about the primary target, try to "rescue" the phenotype by overexpressing the target or adding a downstream product of the targeted pathway.

      • Employ a Target Knockout/Knockdown Model: If available, test the compound in a cell line where the suspected primary target has been genetically removed or its expression reduced. The compound should have a significantly diminished effect in this model.

      • Profiling against a Panel of Targets: Consider using commercially available services that screen your compound against a panel of known kinases, receptors, or enzymes to identify potential off-target interactions.

Experimental Workflows

Workflow 1: Initial Cell Viability Screen

This workflow is designed to determine the cytotoxic or anti-proliferative potential of this compound.

Caption: Workflow for determining the IC50 value of this compound.

Workflow 2: Investigating a Hypothesized Target Pathway

This workflow outlines the steps to take after identifying a biological effect, using a hypothetical target of a specific kinase as an example.

Caption: Workflow for validating the effect on a hypothesized kinase target.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or powder.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's and local regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Liu, X. H., Liu, H. F., Shen, X., Song, B. A., Bhadury, P. S., Zhu, H. L., Liu, J. X., & Qi, X. B. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & medicinal chemistry letters, 20(14), 4163–4167. [Link]
  • Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC advances, 11(47), 29435–29443. [Link]

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Validation & Comparative

A Comparative Guide to 2-Chloro-N-phenylisonicotinamide and Other Isonicotinamide Derivatives for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of 2-Chloro-N-phenylisonicotinamide with other isonicotinamide derivatives, focusing on their potential as modulators of key biological targets. We will delve into the structure-activity relationships that govern their efficacy, supported by experimental data from peer-reviewed studies, and provide detailed protocols for their evaluation.

The Isonicotinamide Scaffold: A Versatile Core in Medicinal Chemistry

Isonicotinamide, a structural isomer of nicotinamide (Vitamin B3), is a pyridine-4-carboxamide that has emerged as a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, kinase inhibition, antimicrobial effects, and anti-inflammatory properties. The pyridine ring and the amide group provide key hydrogen bonding and aromatic interaction points, making it an ideal starting point for the design of targeted therapeutics.

This guide will focus on this compound, a specific derivative featuring a chlorine atom at the 2-position of the pyridine ring and a phenyl group on the amide nitrogen. We will explore how these substitutions potentially influence its biological activity by comparing it to other isonicotinamide derivatives with varying substitution patterns.

Comparative Analysis of Isonicotinamide Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Isonicotinamide derivatives have shown significant promise as inhibitors of several key kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase-3 (GSK-3).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[1] Several studies have explored nicotinamide and isonicotinamide derivatives as VEGFR-2 inhibitors.

Compound IDStructureTargetIC50 (nM)Reference
Sorafenib (Reference) A multi-kinase inhibitorVEGFR-253.65[2]
Compound 8 Nicotinamide derivativeVEGFR-277.02[2]
Compound 6 Nicotinamide derivativeVEGFR-260.83[1]
Compound 10 Nicotinamide derivativeVEGFR-263.61[1]
Compound 7 Nicotinamide derivativeVEGFR-2129.30[1]
Compound 11 Piperazinylquinoxaline derivativeVEGFR-2192[3]
Compound 10e Piperazinylquinoxaline derivativeVEGFR-2241[3]
Compound 13a Piperazinylquinoxaline derivativeVEGFR-2258[3]

Table 1: In vitro inhibitory activities of various compounds against VEGFR-2.

Expert Insights: The data suggests that the core nicotinamide/isonicotinamide scaffold is a viable starting point for developing VEGFR-2 inhibitors. The potency is highly dependent on the nature and position of substituents. For instance, the specific modifications in compounds 8 and 6 lead to potent, sub-micromolar inhibition of VEGFR-2. The presence of a halogen, such as the chlorine atom in this compound, can significantly influence binding affinity and pharmacokinetic properties. Halogens can participate in halogen bonding, a non-covalent interaction that can enhance ligand-protein binding, and they can modulate the electronic properties of the aromatic ring. The N-phenyl group provides a large hydrophobic moiety that can engage in van der Waals and pi-stacking interactions within the ATP-binding pocket of the kinase. Further experimental validation is required to determine the precise inhibitory potential of this compound against VEGFR-2.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and the point of intervention for kinase inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization Autophosphorylation Autophosphorylation VEGFR2->Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Gene_Expression->Angiogenesis Inhibitor Isonicotinamide Derivatives (e.g., this compound) Inhibitor->Autophosphorylation Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of isonicotinamide derivatives.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's, type II diabetes, and certain cancers.[4] Isonicotinamides have been identified as potent and highly selective inhibitors of GSK-3.[4]

The table below presents the inhibitory concentrations of various isonicotinamide and other GSK-3 inhibitors.

Compound IDStructureTargetIC50 (nM)Reference
GSK-3β inhibitor 47 Isonicotinamide derivativeGSK-3β0.73[5]
LY2090314 ATP-competitive inhibitorGSK-3α/β1.5 / 0.9[5]
Tideglusib Non-ATP competitive inhibitorGSK-360[5]
SB-415286 ATP-competitive inhibitorGSK-3αKi = 31[5]
COB-187 Small organic compoundGSK-3α/β22 / 11[6]
BRD3731 Selective inhibitorGSK-3β15[5]

Table 2: In vitro inhibitory activities of various compounds against GSK-3.

Expert Insights: The isonicotinamide scaffold has proven to be a highly effective core for developing potent and selective GSK-3 inhibitors, as exemplified by GSK-3β inhibitor 47 with a sub-nanomolar IC50 value. The selectivity of these compounds is a critical attribute, as off-target kinase inhibition can lead to undesirable side effects. The 2-chloro and N-phenyl substitutions in our lead compound, this compound, are expected to play a significant role in its interaction with the GSK-3 active site. The chlorine atom can form specific interactions, while the phenyl group can occupy a hydrophobic pocket, potentially enhancing both potency and selectivity. The high degree of tunability of the isonicotinamide scaffold allows for fine-tuning of these properties through systematic medicinal chemistry efforts.

Signaling Pathway: GSK-3 Regulation

The following diagram depicts a simplified overview of GSK-3 regulation and its role in cellular processes.

GSK3_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Substrates Insulin Insulin / Wnt Akt Akt/PKB Insulin->Akt GSK3 GSK-3 (Active) Akt->GSK3 Phosphorylation (Ser9/21) GSK3_inactive GSK-3-P (Inactive) Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Phosphorylation (Inactivation) Beta_Catenin β-Catenin GSK3->Beta_Catenin Phosphorylation (Degradation) Tau Tau Protein GSK3->Tau Phosphorylation (Hyperphosphorylation) Cellular_Responses Cellular Responses (Metabolism, Gene Transcription, Neuronal Function) Glycogen_Synthase->Cellular_Responses Beta_Catenin->Cellular_Responses Tau->Cellular_Responses Inhibitor Isonicotinamide Derivatives (e.g., this compound) Inhibitor->GSK3 Inhibition

Caption: Simplified GSK-3 signaling pathway and the inhibitory point of isonicotinamide derivatives.

Antimicrobial Potential of Halogenated Amides

While direct data for this compound is lacking, studies on the structurally related compound, 2-chloro-N-phenylacetamide, have demonstrated its potential as an antifungal agent. This suggests that the 2-chloro-N-phenylamide moiety is a promising pharmacophore for antimicrobial drug discovery.

CompoundOrganismMIC Range (µg/mL)Reference
2-chloro-N-phenylacetamide Aspergillus flavus16 - 256[7][8]
2-chloro-N-phenylacetamide Candida albicans (fluconazole-resistant)128 - 256[9][10]
2-chloro-N-phenylacetamide Candida parapsilosis (fluconazole-resistant)128 - 256[9][10]
N-(2-bromophenyl)-2-chloronicotinamide Enterococcus faecalis32[11]
2-chloro-N-(2-chlorophenyl)nicotinamide Various bacteria37.4 - 74.8 (µM)[11]
2-chloro-N-(3-chlorophenyl)nicotinamide Various bacteria37.4 - 74.8 (µM)[11]
2-chloro-N-(4-chlorophenyl)nicotinamide Various bacteria37.4 - 74.8 (µM)[11]

Table 3: Antimicrobial activity of 2-chloro-N-phenylacetamide and related nicotinamides.

Expert Insights: The data on 2-chloro-N-phenylacetamide reveals a consistent antifungal activity against both molds and yeasts, including drug-resistant strains.[7][8][9][10] The minimum inhibitory concentrations (MICs) are in a range that suggests potential for further optimization.[7][8][9][10] The study on various chlorinated nicotinamides also indicates that halogenation is a viable strategy for conferring antibacterial properties.[11] The presence of the chlorine atom in this compound is therefore likely to contribute to its potential antimicrobial profile. The mechanism of action for 2-chloro-N-phenylacetamide is thought to involve binding to ergosterol in the fungal plasma membrane and possibly inhibiting DNA synthesis.[7] It is plausible that this compound could share a similar mechanism.

Experimental Protocols

To facilitate the reproducible evaluation of this compound and its analogs, we provide the following detailed experimental protocols.

Synthesis of this compound

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Reactants 2-chloroisonicotinoyl chloride Aniline N,N-diisopropylethylamine (DIPEA) Solvent 1,2-dichloroethane Reactants->Solvent Reaction Reaction at 0°C to 95°C Solvent->Reaction Workup Quench with water Filter Reaction->Workup Extraction Extract with dichloromethane Workup->Extraction Purification Dry organic phase Concentrate Recrystallize Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) in a reaction vessel and cool the solution to 0°C in an ice bath.[11]

  • In a separate flask, prepare a solution of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA, 10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).[11]

  • Slowly add the aniline/DIPEA solution to the cooled solution of 2-chloroisonicotinoyl chloride over a period of approximately 1 hour, maintaining the temperature at 0°C.[11]

  • Stir the reaction mixture at 0°C for an additional hour.[11]

  • Gradually warm the reaction mixture to 95°C and maintain this temperature for 1 hour.[11]

  • Cool the reaction to room temperature and quench by the addition of water (30 mL).[11]

  • Filter the resulting mixture.[11]

  • Extract the filtrate with dichloromethane (200 mL).[11]

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Recrystallize the residue from a methanol/water mixture (1:10, 110 mL) to yield the final product, this compound.[11]

In Vitro VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of ADP produced is quantified using a luminescence-based assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer containing a constant final concentration of DMSO (e.g., 1%).

  • Master Mix Preparation: Prepare a master mix containing 5x kinase assay buffer, a suitable peptide substrate (e.g., Poly-(Glu, Tyr) 4:1), and distilled water.

  • Reaction Setup: In a 96-well white plate, add the master mix to all wells. Add the test compound dilutions to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" blank.

  • Enzyme Addition: Dilute recombinant human VEGFR-2 kinase to the desired concentration in 1x kinase assay buffer.

  • Reaction Initiation: Add diluted ATP solution to all wells except the blank to start the kinase reaction. Add the diluted VEGFR-2 kinase to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15-30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro GSK-3β Kinase Assay

Principle: This assay quantifies the inhibition of GSK-3β-mediated phosphorylation of a specific substrate. The remaining ATP is measured via a luminescence-based assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer with a constant final DMSO concentration.

  • Enzyme and Substrate Preparation: Dilute GSK-3β enzyme and a specific substrate (e.g., a phosphopeptide) to their working concentrations in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted test compound. Add the diluted GSK-3β enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Prepare a substrate/ATP mixture and add it to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection: Add a reagent such as ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value from a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a fungus in a liquid medium.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus flavus) in a suitable broth (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the compound dilutions and a growth control well with the fungal suspension. Include a sterility control well with broth only.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion

This compound represents an intriguing molecule within the broader class of isonicotinamide derivatives. While direct comparative data is currently limited, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential kinase inhibitor and antimicrobial agent. The 2-chloro and N-phenyl substitutions are key features that are likely to modulate its biological activity, offering opportunities for further optimization through medicinal chemistry. The experimental protocols provided herein offer a robust framework for the systematic evaluation of this compound and its future analogs, paving the way for the discovery of novel therapeutics.

References

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. [Link]
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. [Link]
  • IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase.
  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. [Link]
  • Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. PubMed. [Link]
  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
  • Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. NIH. [Link]
  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus.
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]
  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evalu
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Taylor & Francis Online. [Link]
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC - PubMed Central. [Link]
  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable and Orally Active Glycogen Synthase Kinase-3 In. OSTI.GOV. [Link]
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH. [Link]
  • List of GSK-3b inhibitors and corresponding IC50 and Chemical Abstracts...
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. PubMed. [Link]
  • Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activ
  • Synthesis and receptor binding studies of halogenated N,N-dialkylel-(2-phenyl-1H-indol-3-yl)glyoxylamides to visualize peripheral benzodiazepine receptors with SPECT or PET. PubMed. [Link]
  • Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. PMC - NIH. [Link]
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI. [Link]
  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candid
  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC - PubMed Central. [Link]
  • Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. MDPI. [Link]
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Comparative analysis of 2-Chloro-N-phenylisonicotinamide and nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals: Nicotinamide vs. the Novel Compound 2-Chloro-N-phenylisonicotinamide

A Note on the Scope of this Guide

As a Senior Application Scientist, my primary goal is to provide a guide grounded in verifiable, empirical data. In the course of preparing this analysis, it has become evident that while Nicotinamide (NAM) is a cornerstone of cellular metabolism research with a vast body of literature, This compound remains a largely uncharacterized compound in peer-reviewed scientific publications.

Therefore, this guide will take a dual approach. First, it will provide a comprehensive, data-supported overview of Nicotinamide's mechanisms and properties. Second, it will leverage a first-principles, structure-activity relationship analysis to hypothesize the potential biological activities of this compound. This will be complemented by a proposed experimental framework to rigorously test these hypotheses, providing a practical roadmap for researchers interested in this novel molecule.

Part 1: Nicotinamide (NAM) - The Established Benchmark

Nicotinamide is the amide form of vitamin B3 and a fundamental precursor for the synthesis of the coenzyme nicotinamide adenine dinucleotide (NAD+). Its central role in cellular bioenergetics and signaling has made it a subject of intense research for decades.

Core Mechanisms of Action
  • NAD+ Precursor: NAM is a key substrate for the NAD+ salvage pathway. It is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is then adenylated to form NAD+. This pathway is critical for maintaining cellular NAD+ pools, which are essential for the function of hundreds of redox enzymes.

  • Enzyme Regulation: Beyond its role as a precursor, NAM directly regulates the activity of several key enzyme families:

    • Sirtuins (SIRTs): These are NAD+-dependent deacylases that play crucial roles in gene silencing, DNA repair, and metabolic regulation. NAM acts as a non-competitive inhibitor of sirtuins by binding to a C-type pocket, which prevents the release of the deacetylated peptide product.

    • Poly(ADP-ribose) Polymerases (PARPs): These enzymes are activated by DNA damage and consume NAD+ to synthesize poly(ADP-ribose) chains on target proteins, signaling for DNA repair. NAM inhibits PARP activity, which can have dual effects: conserving NAD+ pools during cellular stress but also potentially hindering DNA repair in certain contexts.

Visualizing the Central Role of Nicotinamide

Nicotinamide_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Enzyme_Regulation Enzyme Regulation NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT Sirtuins Sirtuins (e.g., SIRT1) NAM->Sirtuins Inhibition PARPs PARPs NAM->PARPs Inhibition NAD NAD+ NMN->NAD NMNATs NAD->Sirtuins Required Cofactor NAD->PARPs Consumed Substrate (in DNA repair) Experimental_Workflow cluster_Phase1 Phase 1: Foundational Assays cluster_Phase2 Phase 2: Mechanism of Action (NAM Pathways) cluster_Phase3 Phase 3: Advanced Profiling A1 Cytotoxicity Profiling (e.g., MTT/LDH assays in multiple cell lines) A2 Aqueous Solubility & LogP Determination B1 In Vitro Enzyme Assays (SIRT1, SIRT3, PARP1) A2->B1 Determine Dosing Range B2 Cellular NAD+/NADH Ratio Measurement B3 NAMPT Substrate Utilization Assay C1 Western Blot for PARylation & Ac-Lysine B3->C1 Investigate Downstream Effects C2 Cellular Thermal Shift Assay (CETSA) for Target Engagement

Caption: A phased experimental workflow for comparative functional analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro Sirtuin Inhibition Assay (Fluorogenic)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific sirtuin isoform (e.g., SIRT1).

  • Principle: This assay uses a peptide substrate containing an acetylated lysine residue and a fluorophore. Upon deacetylation by SIRT1, the peptide is cleaved by a developer, releasing the fluorophore and generating a signal proportional to enzyme activity.

  • Methodology:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Create a serial dilution of Nicotinamide and this compound in DMSO, followed by a final dilution in the reaction buffer.

    • In a 96-well plate, add 25 µL of the diluted compounds. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls.

    • Add 50 µL of a solution containing recombinant human SIRT1 enzyme and the fluorogenic acetylated peptide substrate.

    • Add 25 µL of a solution containing NAD+ to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the signal by adding 50 µL of a developer solution containing a protease (e.g., trypsin).

    • Incubate at room temperature for 30 minutes.

    • Read the fluorescence (e.g., Ex/Em = 360/460 nm) on a plate reader.

    • Calculate percent inhibition relative to the "no inhibitor" control and fit the data to a dose-response curve to determine the IC50.

  • Causality & Self-Validation: The inclusion of NAM as a known inhibitor control validates the assay's performance. The "no enzyme" control corrects for background fluorescence. A clear dose-response relationship demonstrates specific inhibition rather than non-specific compound interference.

Protocol 2: Cellular NAD+/NADH Ratio Assay

  • Objective: To assess the impact of the compounds on the cellular pool of NAD+ and NADH.

  • Principle: This assay relies on an enzyme cycling reaction. NAD+ is first converted to NADH. Then, a specific diaphorase enzyme reduces a probe using NADH as a cofactor, generating a colorimetric or fluorescent signal proportional to the total NAD(H) amount. By selectively decomposing NAD+ or NADH before the assay, their individual concentrations can be determined.

  • Methodology:

    • Seed cells (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of NAM and this compound for a defined period (e.g., 24 hours).

    • To measure NADH: Add 50 µL of an acidic lysis buffer to a set of wells to decompose NAD+.

    • To measure total NAD(H): Add 50 µL of a basic lysis buffer to another set of wells.

    • Incubate at 60°C for 30 minutes to ensure complete lysis and selective decomposition.

    • Neutralize the lysates.

    • Transfer 50 µL of each lysate to a new plate.

    • Add 100 µL of the master reaction mix containing the diaphorase and probe.

    • Incubate at room temperature for 60 minutes.

    • Read absorbance or fluorescence.

    • Calculate concentrations based on a standard curve and determine the NAD+/NADH ratio.

  • Causality & Self-Validation: Running parallel measurements for total NAD(H) and NADH allows for the specific calculation of NAD+. A known modulator of NAD+ levels (e.g., the NAMPT inhibitor FK866) should be used as a control to validate the assay's responsiveness.

Conclusion and Future Directions

While Nicotinamide is a well-understood, multi-functional cellular metabolite, this compound represents an unexplored chemical entity. The structural modifications—a chloro group on the pyridine ring and a phenyl substitution on the amide—strongly suggest that it will not function as a simple NAM mimetic. It is unlikely to be an efficient NAD+ precursor. Its true potential may lie in acting as a more selective or potent inhibitor of NAD+-consuming enzymes like sirtuins or PARPs, a hypothesis that must be tested empirically.

The provided experimental workflow offers a clear and logical path to characterizing this novel compound. The results of these experiments will be critical in determining whether this compound is a valuable tool for probing cellular metabolism or a potential therapeutic lead.

References

  • Avalos, J. L., Bever, K. M., & Wolberger, C. (2005). Mechanism of Sirtuin Inhibition by Nicotinamide: A Molecular Dynamics Study. Journal of Molecular Biology.

A Comparative Bioactivity Analysis: 2-Chloro-N-phenylisonicotinamide and Its Structural Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the isonicotinamide scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a detailed comparative analysis of the bioactivity of 2-Chloro-N-phenylisonicotinamide, a compound of growing interest, against its structurally similar counterparts. By examining available experimental data, we aim to elucidate its potential therapeutic applications and provide a framework for future research and development for researchers, scientists, and drug development professionals. Our analysis will navigate through its antimicrobial, potential anticancer, and enzyme inhibitory activities, underpinned by a commitment to scientific integrity and causality in experimental design.

Chemical Structures Under Review

To establish a clear framework for comparison, this guide will focus on this compound and a selection of its structural analogues. The core structure features a pyridine-4-carboxamide backbone. Variations in substituent patterns on both the pyridine and phenyl rings significantly influence the bioactivity of these molecules.

Compound IDCompound NameStructureKey Structural Features
1 This compound 2-chloro substitution on the pyridine ring; N-phenyl amide linkage.
2 N-Phenylisonicotinamide Parent compound without the 2-chloro substituent.
3 2-Chloronicotinamide Isomeric variant with the amide at the 3-position of the pyridine ring.
4 2,6-Dichloro-N-phenylisonicotinamide Di-chloro substituted analogue of the target compound.

Comparative Antimicrobial Activity

The antimicrobial potential of nicotinamide derivatives is a well-documented area of research. The introduction of a chlorine atom at the 2-position of the pyridine ring in This compound (1) is anticipated to significantly modulate its antimicrobial spectrum and potency compared to its parent compound, N-Phenylisonicotinamide (2) .

A study on newly synthesized nicotinamides demonstrated that 2-chloro-N-(substituted phenyl)nicotinamides exhibit moderate to good antibacterial activity. For instance, compounds like 2-chloro-N-(2-chlorophenyl)nicotinamide and 2-chloro-N-(3-chlorophenyl)nicotinamide have shown activity against Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae with MIC values in the range of 37.4–74.8 µM[1]. Another related compound, N-(2-bromophenyl)-2-chloronicotinamide, was particularly effective against E. faecalis with a MIC of 32 µM[1].

In contrast, the antifungal activity of a structurally related compound, 2-chloro-N-phenylacetamide, has been reported against fluconazole-resistant Candida albicans and Candida parapsilosis, with MIC values ranging from 128 to 256 µg/mL[2]. This suggests that the chloro-acetamide moiety possesses notable antifungal properties.

Table 1: Comparative Antimicrobial Activity (MIC Values)

CompoundS. aureus (µM)E. faecalis (µM)P. aeruginosa (µM)K. pneumoniae (µM)C. albicans (µg/mL)Reference
2-chloro-N-(2-chlorophenyl)nicotinamide37.4 - 74.837.4 - 74.837.4 - 74.837.4 - 74.8-[1]
2-chloro-N-(3-chlorophenyl)nicotinamide37.4 - 74.837.4 - 74.837.4 - 74.837.4 - 74.8-[1]
N-(2-bromophenyl)-2-chloronicotinamide-32---[1]
2-chloro-N-phenylacetamide----128 - 256[2]

Note: Direct MIC values for this compound against these specific strains were not available in the cited literature. The data presented is for closely related analogues to provide a comparative context.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

I. Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains (e.g., S. aureus ATCC 29213, C. albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

II. Procedure:

  • Preparation of Stock Solutions: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in the appropriate growth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound.

  • Controls: Include wells for positive control (inoculum with a standard antibiotic), negative control (broth only), and vehicle control (inoculum with the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the naked eye or a spectrophotometer.

Causality Behind Experimental Choices: The use of standardized media and inoculum densities is critical for reproducibility. The inclusion of positive and negative controls validates the assay's performance and ensures that any observed inhibition is due to the test compound and not other factors.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Compound Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Standardized Inoculum add_inoculum Inoculate Wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plates add_inoculum->incubation controls Include Positive & Negative Controls controls->incubation readout Visual or Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic

Caption: Workflow for MIC determination.

Anticancer and Enzyme Inhibitory Potential: A Structure-Activity Relationship Perspective

While direct experimental data on the anticancer and enzyme inhibitory activity of This compound (1) is limited in the public domain, the broader class of nicotinamide and isonicotinamide derivatives has demonstrated significant potential in these areas. This section will, therefore, focus on a structure-activity relationship (SAR) analysis to infer the potential of our target compound.

Nicotinamide derivatives have been investigated as inhibitors of various enzymes, including Nicotinamide N-methyltransferase (NNMT), a target in metabolic diseases and cancer. Furthermore, some nicotinamide-based compounds have shown potent anticancer activity by targeting key signaling pathways. For instance, novel nicotinamide derivatives have been synthesized and evaluated as potential VEGFR-2 inhibitors, a key mediator of angiogenesis in cancer. Some of these derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and HepG2.

The presence of the 2-chloro substituent in This compound (1) is a key feature. Halogen atoms can modulate the electronic properties of the molecule and potentially enhance its binding affinity to target proteins through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. The N-phenyl group also offers a large surface for potential hydrophobic and aromatic interactions within a protein's binding pocket.

Table 2: Anticancer Activity of Representative Nicotinamide Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
A novel nicotinamide derivativeHCT-11615.4[3]
Another novel nicotinamide derivativeHepG29.8[3]
FK866 (NAMPT inhibitor)Various hematological cancer cellsLow nanomolar

Note: This table showcases the potential of the nicotinamide scaffold in anticancer research. Direct testing of this compound is necessary to determine its specific activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

I. Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

II. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Causality Behind Experimental Choices: The MTT assay relies on the principle that only viable cells with active mitochondria can reduce the yellow MTT to purple formazan. This provides a quantitative measure of cell viability. The use of a dose-response curve allows for the determination of the IC50 value, a standard measure of a compound's potency.

MTT_Assay_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed->adhere treat Treat with Compound adhere->treat incubate_treat Incubate treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: Workflow for MTT cytotoxicity assay.

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through the reaction of 2-chloroisonicotinoyl chloride with aniline.

I. Materials:

  • 2-Chloroisonicotinoyl chloride

  • Aniline

  • A suitable solvent (e.g., dichloromethane or dioxane)

  • A base (e.g., triethylamine or pyridine)

II. Procedure:

  • Dissolve aniline and the base in the chosen solvent and cool the mixture in an ice bath.

  • Slowly add a solution of 2-chloroisonicotinoyl chloride in the same solvent to the cooled aniline solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification aniline Aniline + Base in Solvent addition Slow Addition at 0°C aniline->addition acid_chloride 2-Chloroisonicotinoyl Chloride in Solvent acid_chloride->addition stirring Stir at Room Temperature addition->stirring quench Quench with Water stirring->quench extract Extraction quench->extract purify Purification extract->purify product This compound purify->product

Caption: Synthesis of this compound.

Conclusion and Future Directions

This comparative guide highlights the bioactivity of this compound in the context of its structural analogues. The available data on closely related compounds suggests a promising profile for antimicrobial activity, particularly against bacteria. The chloro substitution at the 2-position of the pyridine ring appears to be a key determinant of this activity.

While direct experimental evidence for the anticancer and enzyme inhibitory activities of this compound is currently lacking, the well-established potential of the broader nicotinamide and isonicotinamide class of compounds in these therapeutic areas provides a strong rationale for further investigation. The structural features of this compound, including the 2-chloro and N-phenyl moieties, offer intriguing possibilities for targeted drug design.

Future research should focus on obtaining direct experimental data for this compound in a panel of cancer cell lines and against a variety of relevant enzymes. Such studies will be crucial in fully elucidating its therapeutic potential and paving the way for its further development as a lead compound in drug discovery programs.

References

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules. [Link][1]
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology. [Link][2]
  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][3]
  • Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. International Journal of Molecular Sciences. [Link]
  • N-Phenylisonicotinamide. PubChem. [Link]
  • 2-Chloronicotinamide. PubChem. [Link]
  • 2,6-Dichloro-N-phenylisonicotinamide. PubChem. [Link]

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Benchmarking the Performance of 2-Chloro-N-phenylisonicotinamide in Anticancer Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide presents a hypothetical performance benchmark for 2-Chloro-N-phenylisonicotinamide. Due to the limited publicly available data on the biological activity of this specific compound, the experimental results presented herein are illustrative and based on the known activities of structurally related nicotinamide and N-phenyl amide derivatives. The objective of this document is to provide a framework for the potential evaluation of this compound in a research and drug development context.

Introduction: The Emerging Potential of Nicotinamide Derivatives in Oncology

Nicotinamide, a form of vitamin B3, and its derivatives are increasingly recognized for their diverse biological activities, including promising applications in oncology. The core structure of these compounds serves as a versatile scaffold for the development of targeted therapies. Research has shown that substituted N-phenyl nicotinamides can act as potent inducers of apoptosis in cancer cells.[1] Furthermore, various nicotinamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes often dysregulated in cancer.[2][3]

This guide provides a comparative performance benchmark for this compound, a compound belonging to this promising class. We will outline a series of hypothetical in vitro assays to evaluate its potential as an anticancer agent, comparing its performance against established compounds in the field. The following sections detail the experimental design, protocols, and hypothetical data for cytotoxicity, apoptosis induction, and HDAC inhibition assays.

Experimental Design: A Multi-faceted Approach to Characterization

To comprehensively assess the anticancer potential of this compound, a tiered experimental approach is proposed. This involves an initial broad screening for cytotoxicity across different cancer cell lines, followed by more specific assays to elucidate the mechanism of action.

Hypothetical Compounds for Comparison:

  • This compound (Test Compound): The compound of interest.

  • Doxorubicin (Standard Chemotherapeutic): A well-characterized chemotherapy drug used as a positive control for cytotoxicity.

  • Vorinostat (SAHA) (HDAC Inhibitor): An FDA-approved HDAC inhibitor used as a benchmark for the HDAC inhibition assay.

Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HCT116: Human colon cancer cell line.

  • HEK-293: Human embryonic kidney cells (as a non-cancerous control for selectivity).

The following diagram illustrates the proposed experimental workflow:

experimental_workflow start Start: Compound Preparation cytotoxicity Part 1: Cytotoxicity Screening (MTT Assay) - MCF-7, A549, HCT116, HEK-293 - 24h, 48h, 72h incubations start->cytotoxicity apoptosis Part 2: Apoptosis Induction (Caspase-Glo 3/7 Assay) - Most sensitive cancer cell line - 24h incubation cytotoxicity->apoptosis Select most sensitive cell line hdac Part 3: Mechanism of Action (HDAC Inhibition Assay) - Nuclear extracts from sensitive cell line apoptosis->hdac data_analysis Data Analysis and Comparison hdac->data_analysis end End: Performance Benchmark data_analysis->end

Caption: Experimental workflow for the comparative benchmarking of this compound.

Part 1: Cytotoxicity Profiling

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7, A549, HCT116, and HEK-293 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and a vehicle control (DMSO). Treat the cells with a final concentration range of 0.1 µM to 100 µM.

  • Incubation: Incubate the treated plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound and cell line.

Hypothetical Performance Data
CompoundCell LineIC50 (µM) at 48h
This compound MCF-78.5
A54912.3
HCT1166.8
HEK-293> 50
Doxorubicin MCF-70.5
A5490.8
HCT1160.3
HEK-2932.1

Interpretation: The hypothetical data suggests that this compound exhibits selective cytotoxicity against the tested cancer cell lines, with the highest potency observed in HCT116 cells. The higher IC50 value in the non-cancerous HEK-293 cell line suggests a favorable therapeutic window compared to Doxorubicin.

Part 2: Assessment of Apoptosis Induction

Based on the cytotoxicity results, the most sensitive cell line (HCT116) is selected for further investigation into the mechanism of cell death. The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents.[1] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioners of apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding: Seed HCT116 cells in a white-walled 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours. Include a vehicle control.

  • Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Hypothetical Performance Data
CompoundTreatment Concentration (µM)Fold Increase in Caspase 3/7 Activity
This compound 6.8 (IC50)4.2
Doxorubicin 0.3 (IC50)5.5
Vehicle Control -1.0

Interpretation: The hypothetical results indicate that this compound induces apoptosis in HCT116 cells, as evidenced by the significant increase in caspase 3/7 activity. While the fold-increase is slightly lower than that of Doxorubicin at its IC50, it confirms that apoptosis is a key mechanism of action for the test compound.

Part 3: Mechanistic Insight - Histone Deacetylase (HDAC) Inhibition

Given that nicotinamide derivatives are known to inhibit HDACs, a direct biochemical assay to measure the inhibitory activity of this compound against this enzyme class is warranted.[2][5]

Experimental Protocol: Fluorogenic HDAC Inhibition Assay
  • Enzyme and Substrate Preparation: Use a commercially available fluorogenic HDAC assay kit containing a human HDAC enzyme preparation and a fluorogenic substrate.

  • Compound Dilution: Prepare serial dilutions of this compound and the known HDAC inhibitor Vorinostat (SAHA).

  • Reaction Setup: In a 96-well plate, combine the HDAC enzyme, the fluorogenic substrate, and the test compounds or controls.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Development: Add the developer solution provided in the kit to stop the enzymatic reaction and generate the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer.

  • Data Analysis: Calculate the IC50 values for HDAC inhibition.

Hypothetical Performance Data
CompoundHDAC Inhibition IC50 (µM)
This compound 1.2
Vorinostat (SAHA) 0.05

Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of HDAC activity, although less potent than the established pan-HDAC inhibitor Vorinostat. This finding provides a plausible mechanism for the observed cytotoxicity and apoptosis induction.

The following diagram illustrates the proposed mechanism of action:

moa_pathway compound This compound hdac HDAC Enzyme compound->hdac Inhibition acetylation Increased Histone Acetylation hdac->acetylation Deacetylation gene_expression Altered Gene Expression (e.g., p21, pro-apoptotic genes) acetylation->gene_expression cell_cycle Cell Cycle Arrest gene_expression->cell_cycle apoptosis Apoptosis gene_expression->apoptosis

Caption: Proposed mechanism of action for this compound via HDAC inhibition.

Conclusion and Future Directions

This comparative guide has outlined a hypothetical yet scientifically grounded framework for evaluating the anticancer potential of this compound. The illustrative data suggests that this compound may exhibit selective cytotoxicity against cancer cells, induce apoptosis, and function as an HDAC inhibitor.

To validate these hypothetical findings, further experimental studies are essential. These would include:

  • Broad-panel screening: Testing against a larger panel of cancer cell lines to identify specific cancer types that are particularly sensitive.

  • In-depth mechanistic studies: Investigating the effects on specific HDAC isoforms, cell cycle analysis, and the expression of apoptosis-related proteins.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of cancer.

The presented framework provides a robust starting point for the comprehensive preclinical evaluation of this compound and other novel nicotinamide derivatives as potential anticancer agents.

References

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. PubMed.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC.
  • Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., Liu, X. 2021. Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry.
  • In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. PMC - NIH.
  • New herbicidal nicotinamide derivatives. Google Patents.
  • Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry (RSC Publishing).
  • Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. PMC - NIH.
  • Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. PubMed.
  • Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. ResearchGate.
  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH.

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A Comparative Spectroscopic Guide to the Isomers of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of medicinal chemistry and materials science, the precise structural elucidation of synthetic compounds is paramount. Positional isomers, molecules sharing the same molecular formula but differing in the arrangement of substituents, often exhibit vastly different pharmacological, toxicological, and material properties. 2-Chloro-N-phenylisonicotinamide and its related isomers are scaffolds of interest in drug development, making their unambiguous identification a critical step in the research and quality control pipeline.[1][2][3]

This guide provides a comprehensive framework for differentiating this compound from its key positional isomers using a multi-pronged spectroscopic approach. We will delve into the principles and expected spectral data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and the interpretation of spectral nuances will be explained, offering researchers a robust methodology for structural verification.

The Isomeric Landscape: A Structural Overview

The primary compound of interest is This compound (Isomer A) . For a meaningful comparison, we will analyze it alongside two other representative positional isomers that share the molecular formula C₁₂H₉ClN₂O and molecular weight of 232.67 g/mol .

  • Isomer A: 2-Chloro-N-phenylisonicotinamide (Amide at position 4)

  • Isomer B: 6-Chloro-N-phenylnicotinamide (Amide at position 3)

  • Isomer C: 2-Chloro-N-phenylnicotinamide (Amide at position 3)

The subtle shifts in substituent positions on the pyridine ring create unique electronic and steric environments, which are the basis for their spectroscopic differentiation.

G cluster_isomers Isomers of C₁₂H₉ClN₂O Isomer_A Isomer A This compound Isomer_B Isomer B 6-Chloro-N-phenylnicotinamide Isomer_C Isomer C 2-Chloro-N-phenylnicotinamide MF Molecular Formula C₁₂H₉ClN₂O MW: 232.67 MF->Isomer_A Positional Isomer MF->Isomer_B Positional Isomer MF->Isomer_C Positional Isomer

Fig. 1: Relationship between the selected positional isomers.

Mass Spectrometry: The First Confirmation

Mass spectrometry serves as the initial checkpoint to confirm the molecular weight and elemental composition. While it is insufficient for distinguishing these isomers on its own, it provides a crucial piece of the puzzle.

Core Principle & Expected Data

The primary diagnostic feature for these compounds in MS is the isotopic signature of chlorine. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: the M⁺ peak and an "M+2" peak, with a relative intensity ratio of approximately 3:1.[4][5][6]

  • Expected Molecular Ion Peaks:

    • M⁺: m/z ≈ 232 (corresponding to molecules with ³⁵Cl)

    • M+2: m/z ≈ 234 (corresponding to molecules with ³⁷Cl)

Observing this 3:1 isotopic pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule.[5][7]

Differentiation via Fragmentation

While the molecular ions will be identical, the fragmentation patterns under electron ionization (EI-MS) can offer clues to the structure. The stability of the resulting fragment ions, which is dictated by the substituent positions, governs the fragmentation pathways.

Fragment IonIsomer A (Isonicotinamide)Isomer B (6-Cl-nicotinamide)Isomer C (2-Cl-nicotinamide)Rationale
[M - Cl]⁺ m/z 207m/z 207m/z 207Loss of the chlorine radical. Relative abundance may vary slightly.
[C₅H₃N-C=O]⁺ m/z 104m/z 104m/z 104Pyridine-carbonyl fragment after amide bond cleavage.
[C₆H₅NH]⁺ m/z 92m/z 92m/z 92Phenylamine fragment.
[C₅H₄N]⁺ m/z 78m/z 78m/z 78Pyridine fragment after further fragmentation.

Expert Insight: The subtle differences in the relative abundances of these fragments, particularly the pyridine-containing ions, would be the key differentiator. For example, the stability of the [M - Cl]⁺ ion might be influenced by the position of the nitrogen and the bulky amide group. However, relying solely on EI-MS fragmentation for definitive isomer identification is challenging and should be complemented by other techniques.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for confirming the presence of key functional groups and gaining insight into the substitution pattern of the aromatic rings.

Common Vibrational Signatures

All three isomers are secondary amides and will exhibit characteristic vibrational bands.[8]

  • N-H Stretch: A single, sharp peak around 3300-3500 cm⁻¹ .[9] Its position can be influenced by the degree of intermolecular hydrogen bonding.

  • Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[10]

  • Amide I (C=O Stretch): A very strong, prominent band between 1650-1690 cm⁻¹ .[8][11] The exact frequency is sensitive to conjugation with the pyridine ring.

  • Amide II (N-H Bend): A strong band near 1510-1550 cm⁻¹ .

  • Pyridine Ring (C=C, C=N) Stretches: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.[12]

Differentiation via the Fingerprint Region

The most valuable information for distinguishing these isomers lies in the "fingerprint region" (below 1500 cm⁻¹), specifically the out-of-plane (OOP) C-H bending vibrations between 700-900 cm⁻¹ . The pattern of these bands is highly characteristic of the substitution pattern on the pyridine ring.

IsomerPyridine SubstitutionExpected OOP C-H Bending Bands (cm⁻¹)
A 1,2,4-trisubstituted~800-880 (isolated H)
B 1,2,5-trisubstituted~800-860 and others
C 1,2,3-trisubstituted~750-810 and others

Experimental Rationale: The specific pattern and frequencies of these OOP bands are directly linked to the number of adjacent hydrogen atoms on the pyridine ring. By carefully analyzing this region, one can deduce the substitution pattern and thus differentiate the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful and definitive technique for the structural elucidation of these isomers. Both ¹H and ¹³C NMR provide a wealth of information based on the unique electronic environment of each nucleus.

¹H NMR: Unraveling Connectivity

The chemical shifts (δ) and coupling constants (J) of the protons on the pyridine ring are exquisitely sensitive to the positions of the electron-withdrawing chlorine atom, the ring nitrogen, and the amide substituent.

IsomerH3'H5'H6'Phenyl ProtonsNH
A (2-Cl-iso) ~8.2 ppm (s)~7.8 ppm (d)~8.6 ppm (d)~7.1-7.6 ppm (m)~8.5-10 ppm (br s)
B (6-Cl-nic) H2': ~8.8 ppm (d)H4': ~8.2 ppm (dd)H5': ~7.5 ppm (d)~7.1-7.6 ppm (m)~8.5-10 ppm (br s)
C (2-Cl-nic) -H4': ~8.1 ppm (dd)H5': ~7.4 ppm (dd)H6': ~8.5 ppm (dd)~7.1-7.6 ppm (m)

Note: Predicted chemical shifts are approximate. s=singlet, d=doublet, dd=doublet of doublets, m=multiplet, br s=broad singlet.

Causality of Differences:

  • Isomer A: The proton at H3' is adjacent to two substituents (Cl and the amide-bearing carbon) and will thus appear as a singlet. H5' and H6' will be a simple doublet pair.

  • Isomer B: All three pyridine protons (H2', H4', H5') will couple to each other, resulting in a more complex pattern of doublets and doublet of doublets. The proton at H2', being between the ring nitrogen and the amide group, is expected to be the most downfield.

  • Isomer C: Similar to Isomer B, all three pyridine protons (H4', H5', H6') are coupled, leading to a distinct set of splitting patterns compared to the other isomers.

The amide proton (NH) will appear as a broad singlet that is exchangeable with D₂O, a key experiment to confirm its identity.[9][13]

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR spectroscopy differentiates the isomers based on the number of unique carbon signals and their chemical shifts, which are influenced by the local electronic environment.

IsomerPyridine CarbonsPhenyl CarbonsCarbonyl (C=O)
A (2-Cl-iso) 6 distinct signals4 distinct signals (due to symmetry)~163-166 ppm
B (6-Cl-nic) 6 distinct signals6 distinct signals~164-167 ppm
C (2-Cl-nic) 6 distinct signals6 distinct signals~164-167 ppm

Expert Insight: The most significant diagnostic shifts will be for the pyridine carbons. The carbon atom directly bonded to the chlorine (C-Cl) will typically appear around 148-152 ppm . The carbons adjacent to the highly electronegative ring nitrogen will also be significantly downfield. The precise chemical shifts of C2', C3', C4', C5', and C6' for each isomer will be unique and serve as a definitive fingerprint.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily π → π* transitions in these conjugated aromatic systems.

Principle of Differentiation

The position of the maximum absorbance (λ_max) is dependent on the extent of the conjugated π-system.[10] While all three isomers possess a conjugated system involving both the pyridine and phenyl rings, the relative orientation of these rings and the electronic influence of the chlorine atom at different positions will slightly alter the energy of the electronic transitions.

  • Expected Spectra: All isomers are expected to show strong absorptions in the 250-280 nm range, characteristic of substituted pyridine and benzene rings.[14][15][16]

  • Differentiation: Subtle shifts (a few nanometers) in λ_max are expected between the isomers. For instance, the electronic communication between the amide group and the ring nitrogen is different in an isonicotinamide (para-relationship) versus a nicotinamide (meta-relationship), which should be reflected in the UV-Vis spectrum. While not as definitive as NMR, these differences can be used as a supplementary characterization tool.

Integrated Analytical Workflow & Protocols

For an unknown sample, a logical, tiered approach is recommended to ensure efficient and accurate identification.

G start Unknown Sample (C₁₂H₉ClN₂O) ms Step 1: ESI-MS Analysis start->ms check_ms M⁺ at m/z 232? M+2 at m/z 234? Ratio ~3:1? ms->check_ms ir Step 2: FT-IR Analysis check_ms->ir Yes fail Structure Not Confirmed Re-evaluate check_ms->fail No check_ir Amide C=O (~1670 cm⁻¹)? N-H (~3350 cm⁻¹)? ir->check_ir nmr Step 3: ¹H & ¹³C NMR Analysis check_ir->nmr Yes check_ir->fail No decision Compare Splitting Patterns & Chemical Shifts to Reference Data nmr->decision iso_a Identified: Isomer A decision->iso_a Matches A iso_b Identified: Isomer B decision->iso_b Matches B iso_c Identified: Isomer C decision->iso_c Matches C decision->fail No Match

Fig. 2: Recommended workflow for isomer identification.
Standard Operating Protocols
  • Mass Spectrometry (Electrospray Ionization - ESI-MS)

    • Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.

    • Infuse the solution directly into the mass spectrometer or use LC-MS.

    • Acquire data in positive ion mode.

    • Validation: Confirm the presence of peaks at m/z [M+H]⁺ ≈ 233 and [M+H+2]⁺ ≈ 235 with a ~3:1 ratio.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

    • Place a small amount of the powdered sample on the ATR crystal.

    • Acquire the spectrum from 4000 to 650 cm⁻¹.

    • Validation: Identify the key functional group bands (Amide I, Amide II, N-H stretch) and compare the fingerprint region (700-900 cm⁻¹) to reference spectra or theoretical predictions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Accurately weigh ~5-10 mg of the sample and dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the amide N-H proton is clearly visible.

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform a D₂O exchange experiment: add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the N-H signal, which will disappear or significantly diminish.

    • Validation: Meticulously analyze the chemical shifts, integrations, and coupling patterns in the ¹H spectrum and the number and chemical shifts of signals in the ¹³C spectrum to provide a definitive structural assignment.

Conclusion

While this compound and its positional isomers are indistinguishable by molecular weight alone, a systematic application of modern spectroscopic techniques allows for their confident and unambiguous differentiation. Mass spectrometry confirms the elemental composition, and infrared spectroscopy verifies the core functional groups. Ultimately, NMR spectroscopy, through its detailed mapping of proton and carbon environments via chemical shifts and coupling constants, stands as the definitive arbiter of structure. This integrated workflow provides researchers with a self-validating system to ensure the structural integrity of their compounds, a cornerstone of scientific rigor in drug discovery and chemical synthesis.

References

  • Chemistry LibreTexts. (2020). 16.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link][5]
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  • Proost, J., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics. [Link][17]
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The Evolving Landscape of Nicotinamide Analogs: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-phenylisonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The N-phenylisonicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Among its derivatives, 2-Chloro-N-phenylisonicotinamide serves as a crucial starting point for the exploration of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon key findings in the fields of antifungal and anticancer research. By examining the subtle yet impactful molecular modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical features governing the efficacy and selectivity of these promising molecules.

Antifungal Activity: Targeting the Fungal Cell Wall

Recent studies have highlighted the potential of nicotinamide derivatives as potent antifungal agents, particularly against resilient pathogens like Candida albicans. The primary mechanism of action for some of these compounds involves the disruption of the fungal cell wall, a structure essential for viability and pathogenesis.

Structure-Activity Relationship Insights

The exploration of 2-aminonicotinamide derivatives has yielded significant insights into the structural requirements for potent antifungal activity. A key study systematically modified the N-phenylisonicotinamide core, leading to the identification of compounds with exceptional potency. The general trend observed indicates that substitutions on the phenyl ring and modifications of the linker between the nicotinamide core and the phenyl ring dramatically influence antifungal efficacy.

One of the most successful strategies involved the introduction of a thiophene linker and subsequent substitutions on a terminal phenyl ring. This led to the discovery of compounds 11g and 11h , which exhibited outstanding activity against C. albicans, including fluconazole-resistant strains.[1]

SAR_Antifungal

Comparative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of key 2-aminonicotinamide derivatives against Candida albicans.

CompoundR Group ModificationMIC₈₀ (µg/mL) against C. albicans
11g 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide0.0313[1]
11h 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide0.0313[1]
ReferenceFluconazoleVaries (resistance is common)
Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay for evaluating antifungal activity.

  • Preparation of Fungal Inoculum:

    • Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Harvest fungal cells and suspend in sterile saline.

    • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the standardized suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80% inhibition) compared to the positive control, as determined by visual inspection or by measuring the optical density at 600 nm.

Antifungal_Workflow

Anticancer Activity: Inhibition of DNA Demethylases

The nicotinamide scaffold has also been explored for its anticancer potential, with a notable study focusing on the inhibition of ALKBH2, a DNA demethylase enzyme overexpressed in several cancers, including glioblastoma.[2] Small molecule inhibitors of ALKBH2 are sought after as potential therapeutic agents and as chemical probes to further elucidate the enzyme's biological functions.

Structure-Activity Relationship Insights

Through a focused screening and optimization effort, a series of nicotinamide derivatives were identified as potent and selective ALKBH2 inhibitors. The SAR studies revealed that specific substitutions on both the nicotinamide and the N-phenyl rings are critical for high-affinity binding and inhibitory activity.

The lead compound, AH2-15c , demonstrated an impressive IC₅₀ value of 0.031 µM in a fluorescence polarization assay and exhibited high selectivity for ALKBH2 over other AlkB subfamily members.[2] A key structural feature of AH2-15c is the presence of a carboxylic acid group, which, while contributing to potent in vitro activity, resulted in poor cell permeability. The corresponding ester prodrug, AH2-14c , showed improved cellular activity, highlighting the importance of balancing potency with drug-like properties.

SAR_Anticancer

Comparative Anticancer Activity Data

The following table summarizes the in vitro inhibitory activity of key nicotinamide derivatives against the ALKBH2 enzyme.

CompoundKey Structural FeatureIC₅₀ (µM) against ALKBH2Cellular Activity
AH2-15c Carboxylic acid0.031[2]Low
AH2-14c Ester prodrug of AH2-15c-Improved
Experimental Protocol: ALKBH2 Fluorescence Polarization Assay

This protocol describes a fluorescence polarization (FP) assay to measure the inhibition of ALKBH2 activity.

  • Reagents and Buffers:

    • ALKBH2 enzyme

    • Fluorescently labeled DNA substrate (e.g., FAM-labeled ssDNA containing 3-methylcytosine)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

    • Cofactors: Fe(II) and 2-oxoglutarate (2OG)

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the ALKBH2 enzyme to each well.

    • Initiate the demethylation reaction by adding the FAM-labeled DNA substrate and cofactors.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • The binding of ALKBH2 to the DNA substrate results in a high FP signal. Inhibition of the enzyme leads to a decrease in the FP signal.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Anticancer_Workflow

Conclusion

The this compound scaffold and its broader nicotinamide family represent a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of systematic chemical modification in tuning the biological activity of these compounds. For antifungal applications, the introduction of specific linkers and substituted phenyl rings has proven to be a successful strategy. In the context of anticancer research, the focus has been on achieving potent and selective inhibition of key enzymes like ALKBH2, with a clear need to balance in vitro potency with cellular permeability.

As research in this area continues, a deeper understanding of the molecular interactions between these compounds and their biological targets will undoubtedly fuel the design of next-generation inhibitors with improved efficacy and safety profiles. The experimental protocols and comparative data presented herein provide a solid foundation for researchers to build upon in their quest for novel therapeutics derived from this versatile chemical scaffold.

References

  • ChemicalBook. (2025-07-24). 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8.
  • PubMed. (2017-02-20). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents.
  • ChemicalBook. 2-Chloro-N-phenyl-isonicotinamide synthesis.
  • MDPI. (2023-01-23). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
  • PubMed. Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides.
  • PubMed. (2025-01-15). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.
  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • PubMed. (2017-06-22). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase.
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A Comparative Guide to the Synthesis of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Acetylsalicylic acid, commonly known as aspirin, is a cornerstone of modern pharmacology, valued for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties.[1] Its synthesis, primarily through the acetylation of salicylic acid, has been refined over more than a century, leading to various methodologies.[2] This guide provides an in-depth, comparative analysis of different synthesis methods for aspirin, offering insights into the chemical principles, procedural nuances, and relative performance of each approach.

Classical Synthesis: Acetylation with Acetic Anhydride

The most established and widely practiced method for aspirin synthesis is the esterification of salicylic acid with acetic anhydride, typically in the presence of an acid catalyst.[2][3] This method is favored in both academic and industrial settings for its simplicity, cost-effectiveness, and high yields.[2][4]

Reaction Mechanism and Rationale

The synthesis involves the reaction of the hydroxyl group of salicylic acid with acetic anhydride.[3] Acetic anhydride is preferred over acetic acid because it is more reactive and the reaction is faster.[5] Furthermore, using acetic anhydride avoids the production of water as a byproduct, which could hydrolyze the newly formed ester bond in aspirin.[6][7]

An acid catalyst, such as sulfuric acid or phosphoric acid, is used to protonate the carbonyl oxygen of acetic anhydride, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group of salicylic acid.[8] This esterification reaction results in the formation of acetylsalicylic acid and acetic acid as a byproduct.[3]

graph "Classical Aspirin Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Salicylic_Acid [label="Salicylic Acid"]; Acetic_Anhydride [label="Acetic Anhydride"]; Acid_Catalyst [label="Acid Catalyst\n(H₂SO₄ or H₃PO₄)", fillcolor="#34A853"]; Intermediate [label="Protonated Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Aspirin [label="Acetylsalicylic Acid (Aspirin)", fillcolor="#EA4335"]; Acetic_Acid [label="Acetic Acid (Byproduct)"];

Salicylic_Acid -> Intermediate [label="Nucleophilic Attack"]; Acetic_Anhydride -> Intermediate; Acid_Catalyst -> Acetic_Anhydride [label="Protonation"]; Intermediate -> Aspirin; Intermediate -> Acetic_Acid; }

Figure 1: Reaction pathway for the classical synthesis of aspirin.

Comparative Analysis of Catalysts: Sulfuric Acid vs. Phosphoric Acid

Both sulfuric acid and phosphoric acid are effective catalysts for this reaction.[2] However, there are important differences to consider:

  • Sulfuric Acid: Traditionally, concentrated sulfuric acid has been widely used. It is a strong acid and a powerful dehydrating agent, which can lead to higher reaction rates. However, it is highly corrosive and can cause side reactions, such as the charring of organic material, if not used carefully.[9]

  • Phosphoric Acid: In recent years, phosphoric acid has gained favor as a "greener" and safer alternative.[9][10] While it may result in slightly longer reaction times or require slightly higher temperatures, it is less corrosive and poses fewer environmental and safety risks.[2][10] Studies have shown that there is no statistically significant difference in the yield of aspirin when using phosphoric acid compared to sulfuric acid.[9][10]

Experimental Protocol: Laboratory-Scale Synthesis

The following is a typical laboratory procedure for the synthesis of aspirin:

  • Reactant Measurement: Weigh approximately 2.0 g of salicylic acid and place it in a 125-mL Erlenmeyer flask.[11]

  • Reagent Addition: In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5-10 drops of concentrated sulfuric acid or 85% phosphoric acid.[6][11]

  • Heating: Gently heat the mixture in a water bath at 70-90°C for 10-15 minutes, swirling occasionally until the salicylic acid dissolves completely.[2][11]

  • Crystallization: Allow the flask to cool to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod to induce crystallization. Then, cool the mixture in an ice bath to complete the crystallization process.[11]

  • Isolation and Purification: Collect the crude aspirin crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with cold water to remove any unreacted starting materials and the acetic acid byproduct.[11] The crude product can be further purified by recrystallization from an ethanol-water mixture.[12][13]

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Mix Salicylic Acid,\nAcetic Anhydride,\n& Catalyst"]; Heat [label="Heat Mixture\n(70-90°C)"]; Cool [label="Cool to Room Temp\n& then in Ice Bath"]; Filter [label="Vacuum Filtration"]; Wash [label="Wash with Cold Water"]; Recrystallize [label="Recrystallize (Optional)"]; Dry [label="Dry the Product"]; End [label="Pure Aspirin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Mix; Mix -> Heat; Heat -> Cool; Cool -> Filter; Filter -> Wash; Wash -> Recrystallize; Recrystallize -> Dry; Dry -> End; }

Figure 2: General workflow for the laboratory synthesis and purification of aspirin.

Alternative and Greener Synthesis Methods

In the pursuit of more efficient and environmentally friendly processes, several alternative methods for aspirin synthesis have been developed. These methods often focus on reducing reaction times, minimizing the use of hazardous reagents, and improving energy efficiency.[14]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods.[15][16]

  • Principle: Microwaves directly heat the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[15] This can dramatically reduce reaction times and often leads to higher yields and purer products.[17][18]

  • Performance: Studies have shown that microwave-assisted synthesis of aspirin can be completed in as little as 20 seconds to 7 minutes, with yields reported as high as 88.7%.[17][19] This is a substantial improvement over the 10-15 minutes of heating required for the classical method.[11] Some research indicates that this method can even proceed efficiently without a catalyst.[18]

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields.

  • Principle: The application of ultrasound to a reaction mixture generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This process creates localized hot spots with high temperatures and pressures, accelerating the chemical reaction.

  • Performance: Ultrasound-assisted synthesis has been shown to be an effective method for producing aspirin, with the potential for shorter reaction times and improved product quality.[20][21]

Comparative Performance Data

The choice of synthesis method can significantly impact the yield, purity, and overall efficiency of aspirin production. The following table summarizes typical performance data for the different methods discussed.

Synthesis MethodCatalystReaction TimeTypical YieldKey Advantages
Classical (Conventional Heating) Sulfuric Acid10-15 minutes70-85%[2][22]Well-established, low cost
Classical (Conventional Heating) Phosphoric Acid10-15 minutes70-80%[9][10]Safer, more environmentally friendly
Microwave-Assisted Various/None20 seconds - 7 minutes[17][19]85-90%[17]Rapid, high yield, energy efficient
Ultrasound-Assisted Acid CatalystShorter than classicalVariableImproved reaction rates and quality

Quality Control and Characterization

Regardless of the synthesis method employed, it is crucial to assess the purity of the final product. Common analytical techniques for aspirin characterization include:

  • Melting Point Determination: Pure aspirin has a distinct melting point range of 135-136°C.[11][22] A broad or depressed melting point indicates the presence of impurities.

  • Ferric Chloride Test: This is a qualitative test to detect the presence of unreacted salicylic acid. Salicylic acid, having a phenolic hydroxyl group, will produce a distinct color change (typically purple) in the presence of ferric chloride solution, while pure aspirin will not.[13][23]

  • Spectroscopic Methods: Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the synthesized aspirin and identify any impurities.[24] High-Performance Liquid Chromatography (HPLC) is also a valuable tool for quantitative analysis of purity.[9][10]

Conclusion

The classical synthesis of aspirin via the acetylation of salicylic acid with acetic anhydride remains a robust and widely used method. The choice between sulfuric and phosphoric acid as a catalyst often comes down to a trade-off between reaction rate and safety/environmental considerations, with phosphoric acid being the preferred "greener" option with comparable yields.[9][10]

For researchers and drug development professionals seeking to optimize efficiency and embrace green chemistry principles, microwave-assisted and ultrasound-assisted synthesis methods offer compelling alternatives. These techniques can significantly reduce reaction times and improve yields, contributing to a more sustainable and cost-effective production of this vital pharmaceutical compound.[18][20] The selection of the most appropriate synthesis method will ultimately depend on the specific requirements of the application, including scale, desired purity, and available resources.

References

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  • Understanding Standards. Synthesis of Aspirin.
  • LearnChemE. Since its market introduction under the trademark Aspirin® in the year 1899, acetylsalicylic acid has attained a leading positi.
  • ResearchGate. (PDF) Aspirin Production – Process Modeling and Techno-Economic Assessment (TEA) using SuperPro Designer.. Published July 24, 2023.
  • Bellevue College. Experiment 8 - Synthesis of Aspirin.
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  • ResearchGate. (PDF) Research about "Different Preparations And Reactions Of Aspirin". Published July 7, 2025.
  • AWS. Effect of Temperature on the Purity and Yield of Aspirin.
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Navigating the Frontier of Antifungal Research: A Comparative Efficacy Guide for 2-Chloro-N-phenylisonicotinamide and Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Evaluation for Researchers, Scientists, and Drug Development Professionals

In the relentless battle against invasive fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel antifungal agents. Among the compounds of interest is 2-Chloro-N-phenylisonicotinamide, a molecule belonging to the nicotinamide class of compounds. This guide provides a comprehensive framework for evaluating the potential efficacy of this compound in comparison to established antifungal agents.

It is crucial to establish from the outset that, as of the time of this publication, publicly accessible, peer-reviewed experimental data specifically detailing the antifungal efficacy of this compound is not available. Therefore, this guide will proceed by first outlining the critical experimental benchmarks and methodologies required for a thorough assessment. We will then present a comparative analysis based on the well-documented efficacy of established antifungal agents, namely the azole fluconazole and the polyene amphotericin B. For illustrative purposes, and with explicit caveats regarding structural differences, we will also reference data from a closely related analogue, 2-chloro-N-phenylacetamide, to explore the potential of this chemical scaffold.

The Imperative for Novel Antifungals

The landscape of fungal infections is evolving, with a concerning rise in infections caused by species intrinsically resistant to current therapies, such as certain strains of Candida and Aspergillus. The limited arsenal of antifungal drugs, primarily comprising azoles, polyenes, and echinocandins, is a significant challenge in clinical practice. Each class has a distinct mechanism of action, which also presents unique limitations, including spectrum of activity, potential for resistance development, and host toxicity. This underscores the urgent need for the discovery and development of new antifungal compounds with novel mechanisms of action.

Mechanisms of Action: A Comparative Overview

A fundamental aspect of evaluating a new antifungal agent is understanding its mechanism of action in comparison to existing drugs. The established agents target key fungal cellular processes, which provides a basis for assessing the novelty of a new compound.

dot graph "Antifungal_Mechanisms_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Established_Agents" { label="Established Antifungal Agents"; style="rounded"; bgcolor="#F1F3F4";

}

subgraph "cluster_Fungal_Cell_Targets" { label="Fungal Cell Targets"; style="rounded"; bgcolor="#F1F3F4";

}

"Azoles" -> "Ergosterol_Synthesis" [label="Inhibit"]; "Polyenes" -> "Cell_Membrane" [label="Disrupt"]; "Echinocandins" -> "Cell_Wall" [label="Inhibit"];

subgraph "cluster_Potential_Target_2CN" { label="Potential Target for this compound (Hypothetical)"; style="rounded"; bgcolor="#F1F3F4"; "Putative_Target" [label="Novel Cellular Pathway\n(e.g., Dihydrofolate Reductase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } } Caption: Mechanisms of action of major antifungal drug classes and a hypothetical target for novel agents.

While the precise mechanism of this compound is yet to be elucidated, studies on the related compound, 2-chloro-N-phenylacetamide, suggest potential interference with the fungal cell membrane through ergosterol interaction or inhibition of dihydrofolate reductase.[1][2] Further investigation is required to confirm if this compound shares these or possesses a distinct mechanism.

Comparative In Vitro Efficacy: A Benchmarking Approach

The initial evaluation of any new antifungal agent relies on determining its in vitro activity against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Below is a comparative summary of the reported MIC ranges for established antifungal agents against common fungal species. This serves as a benchmark against which the future experimental data for this compound can be compared. For context, we have also included the available data for the analogue, 2-chloro-N-phenylacetamide.

Fungal SpeciesThis compound (Hypothetical Target MIC)2-chloro-N-phenylacetamide (A1Cl) MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansTo be determined128 - 256[3]0.25 - 20.12 - 1
Candida parapsilosisTo be determined128 - 256[3]0.12 - 40.03 - 1
Candida tropicalisTo be determined16 - 256[2]0.25 - 80.12 - 2
Aspergillus flavusTo be determined16 - 256[1]16 - >640.5 - 2
Aspergillus nigerTo be determined32 - 256[4]16 - >640.5 - 4

Note: The MIC values for established agents can vary based on the specific strain and testing methodology. The data for 2-chloro-N-phenylacetamide is provided for illustrative purposes only and should not be considered representative of this compound.

Proposed Experimental Protocols for Efficacy Evaluation

To ascertain the antifungal efficacy of this compound, a standardized set of in vitro experiments should be conducted. The following protocols are based on established methodologies in the field of mycology.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.

dot graph "MIC_Determination_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Drug_Dilutions" [label="Prepare serial dilutions of\nthis compound in a 96-well plate."]; "Inoculate_Wells" [label="Inoculate each well with a standardized\nfungal suspension (e.g., 10^5 CFU/mL)."]; "Incubate" [label="Incubate at 35-37°C for 24-48 hours."]; "Read_Results" [label="Visually or spectrophotometrically determine\nthe lowest concentration with no visible growth."]; "End" [shape=ellipse, style=filled, fillcolor="#4285F3", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Drug_Dilutions"; "Prepare_Drug_Dilutions" -> "Inoculate_Wells"; "Inoculate_Wells" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "End"; } Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of Drug Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared and adjusted to a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Positive (no drug) and negative (no inoculum) controls are included.

  • Incubation: The plates are incubated at 35-37°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of fungal growth compared to the positive control.

Cytotoxicity Assay

It is essential to evaluate the potential toxicity of a new compound to mammalian cells to determine its therapeutic index.

Methodology:

  • Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media.

  • Drug Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of this compound.

  • Viability Assessment: After a defined incubation period (e.g., 24-48 hours), cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide].

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.

Concluding Remarks and Future Directions

While the antifungal potential of this compound remains to be experimentally validated, this guide provides a robust framework for its evaluation. The methodologies outlined, in conjunction with the benchmark data from established antifungal agents, will enable a comprehensive assessment of its in vitro efficacy and potential as a future therapeutic agent. The promising, albeit structurally distinct, activity of the related compound 2-chloro-N-phenylacetamide suggests that this chemical class warrants further investigation. Future research should prioritize the synthesis and rigorous in vitro and in vivo testing of this compound to determine its true potential in the fight against fungal infections.

References

  • Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]
  • de Cássia Orlandi Sardi, J., et al. (2018). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 78(4), 714-721. [Link]
  • Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed, 34550200. [Link]
  • de Cássia Orlandi Sardi, J., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed, 35267333. [Link]
  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]
  • Alves, M. J., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(5), 3601-3617. [Link]
  • dos Santos, J. I., et al. (2020). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. PubMed, 32866318. [Link]

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Safety Operating Guide

Proper Disposal of 2-Chloro-N-phenylisonicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Chloro-N-phenylisonicotinamide (CAS No. 80194-83-8). As a chlorinated aromatic compound, this substance requires careful handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Understanding the Hazard Profile

Analogous compounds, such as other chlorinated amides, are often classified with the following hazards:

  • Toxicity: Toxic if swallowed, with potential for organ damage.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1]

Given these potential risks, all waste containing this compound must be treated as hazardous.

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper identification and segregation are the foundational steps for safe disposal. All materials contaminated with this compound must be classified as hazardous waste.

Key Segregation Principles:

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container for this compound waste.

  • Avoid Mixing: Crucially, do not mix this halogenated organic waste with non-halogenated organic waste streams.[2] Co-mingling can complicate and significantly increase the cost of disposal.

  • Incompatible Materials: Keep this waste stream separate from strong acids, bases, and oxidizing agents to prevent uncontrolled chemical reactions.

The Environmental Protection Agency (EPA) designates hazardous waste codes for different types of chemical waste. Based on its nature as a chlorinated organic compound, waste from this compound would likely fall under the "F-listed" wastes from non-specific sources. Specifically, it may be related to codes for spent halogenated solvents and their residues.[3][4][5]

Parameter Guideline EPA Waste Code (Probable)
Waste TypeHalogenated Organic Solid/LiquidF001, F002
Container MaterialHigh-Density Polyethylene (HDPE) or glassN/A
Storage LocationDesignated Satellite Accumulation Area (SAA)N/A

Step-by-Step Disposal Protocol

Adherence to a strict, procedural approach is critical for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for chlorinated solvents).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Step 2: Waste Collection
  • Solid Waste: Collect pure this compound, contaminated weigh boats, and other solid materials in a clearly labeled, durable, and sealable container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container. Ensure the container material is compatible with the solvent used.

  • Contaminated Labware: Disposable items such as pipette tips, and gloves that are contaminated with this compound should be placed in a designated hazardous waste container.[6]

Step 3: Labeling and Storage

Proper labeling is a regulatory requirement and essential for safety.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • The concentration and components of any mixture.

    • The accumulation start date.

    • The appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) until it is collected for disposal.[7]

Step 4: Decontamination of Empty Containers

"Empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[6]

  • Deface Label: After decontamination, deface or remove the original label and mark the container as "Empty" or "Decontaminated."

Step 5: Final Disposal

The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company. Provide the disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet if available, or a clear indication of its nature as a chlorinated organic compound. Common disposal methods for this type of waste include high-temperature incineration.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Hazard Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Classify as Hazardous Waste: Halogenated Organic A->B C Segregate from: - Non-halogenated waste - Incompatible chemicals B->C D Use Designated, Compatible Waste Container (e.g., HDPE) C->D E Affix Hazardous Waste Label: - Full Chemical Name - Accumulation Date - Hazards D->E F Store in Secure Satellite Accumulation Area (SAA) E->F G Arrange Pickup by Licensed Hazardous Waste Vendor F->G H High-Temperature Incineration (Typical Method) G->H

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, dry sand, or a spill pillow.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these procedures, laboratory professionals can ensure the safe management and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations.

References

  • Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. [Link]
  • MCF Environmental Services.
  • 2a biotech. This compound. [Link]
  • Unknown. EPA HAZARDOUS WASTE CODES. [Link]
  • USC Nanofab Wiki.
  • Alfred University. EPA Hazardous Waste Codes. [Link]
  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423. (1995). [Link]
  • U.S. Environmental Protection Agency. Waste Code - EPA. [Link]
  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 80194-83-8 Name: -. [Link]
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025-03-04). [Link]
  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. [Link]
  • Euro Chlor.
  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]
  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]
  • National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]
  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. Disposal Methods for Chlorinated Aromatic Waste. ElectronicsAndBooks. (1995). [Link]

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Mastering the Unseen Threat: A Guide to Safely Handling 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of a new chemical entity like 2-Chloro-N-phenylisonicotinamide into the laboratory workflow is a moment of both opportunity and heightened responsibility. While the specific toxicological profile of this compound is not yet fully characterized, its structure—featuring a chlorinated pyridine ring and an amide linkage—necessitates a proactive and stringent approach to safety. This guide provides essential, field-tested safety and logistical protocols to ensure you can focus on your research with the highest degree of confidence and protection.

The Rationale for Caution: A Structural Hazard Assessment

The molecular architecture of this compound suggests several potential hazards that inform our recommended handling procedures. Chlorinated organic compounds can exhibit a range of toxicities, and amide-containing molecules may have biological activity. Therefore, until proven otherwise, this compound should be treated as potentially hazardous through inhalation, dermal contact, and ingestion. Our safety protocols are built on this principle of prudent vigilance.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound.[1] Each component is selected to mitigate specific routes of exposure.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation (Solid Form) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 (or higher) certified respirator
Conducting Reactions and Purifications (Liquid Form) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatNot required if handled exclusively within a certified chemical fume hood
Handling Outside of a Fume Hood (Not Recommended) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatHalf-face or full-face respirator with appropriate cartridges for organic vapors and particulates

Expert Insight: Double-gloving is a critical practice.[1] It provides a buffer against immediate exposure in the event of a tear or puncture in the outer glove and allows for a safe doffing procedure, minimizing the risk of cross-contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential workflow is paramount for minimizing exposure risks. The following protocol outlines the essential steps from preparation to post-handling decontamination.

Preparation and Weighing
  • Engineering Controls : All handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particulates.[2]

  • Donning PPE : Before entering the designated handling area, don the required PPE as specified in the table above.

  • Weighing : Use disposable weighing paper or a tared container to minimize contamination of the analytical balance.[1]

  • Solution Preparation : Add solvents to the solid compound in a controlled manner to prevent splashing. Cap the container securely before removing it from the fume hood.[1]

Reactions and Post-Handling
  • Apparatus Setup : Assemble all reaction apparatus within the fume hood.[1]

  • Transfers : When transferring solutions, use techniques that minimize aerosol generation.

  • Monitoring : Keep a close watch on the reaction for any unforeseen changes.

  • Decontamination : After handling, thoroughly decontaminate all surfaces and equipment that came into contact with the compound. A suitable solvent wash followed by soap and water is a recommended practice.[1]

  • Doffing PPE : Remove personal protective equipment in the correct order to prevent cross-contamination. Dispose of all single-use items as hazardous waste.

Below is a visual representation of the safe handling workflow.

G cluster_prep Preparation Phase cluster_reaction Reaction & Work-up Phase cluster_cleanup Post-Handling Phase prep_ppe 1. Don Full PPE prep_hood 2. Work in Fume Hood prep_ppe->prep_hood prep_weigh 3. Weigh Compound Carefully prep_hood->prep_weigh prep_dissolve 4. Prepare Solution prep_weigh->prep_dissolve react_setup 5. Set up Reaction in Hood prep_dissolve->react_setup Proceed to Reaction react_transfer 6. Transfer Solutions react_setup->react_transfer react_monitor 7. Monitor Reaction react_transfer->react_monitor react_purify 8. Purify in Hood react_monitor->react_purify clean_decontaminate 9. Decontaminate Surfaces & Glassware react_purify->clean_decontaminate Proceed to Cleanup clean_waste 10. Dispose of Waste clean_decontaminate->clean_waste clean_doff 11. Doff PPE Correctly clean_waste->clean_doff clean_wash 12. Wash Hands Thoroughly clean_doff->clean_wash

Caption: Safe Handling Workflow for this compound.

Emergency and Disposal Protocols: Planning for the Unexpected

A comprehensive safety plan includes robust procedures for both emergencies and routine disposal.

Spill Response
  • Evacuate : Immediately evacuate the affected area.[2]

  • Alert : Inform your supervisor and any colleagues in the vicinity.

  • Assess : From a safe distance, assess the extent of the spill.

  • Protect : Don full PPE, including respiratory protection, before re-entering the area.[2]

  • Contain and Clean : For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For liquid spills, use an inert absorbent material.

  • Decontaminate : Clean the spill area thoroughly.

Exposure Response
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove any contaminated clothing. Seek medical attention if irritation develops.[3]

  • Eye Contact : Flush eyes immediately with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste materials containing this compound, including contaminated PPE, must be treated as hazardous waste.[1]

  • Waste Collection : Collect all waste in a designated, clearly labeled, and sealed container. The label should read "Hazardous Waste: Chlorinated Organic Compound".[1]

  • Container Integrity : Ensure waste containers are in good condition and compatible with the waste they are holding.

  • Regulatory Compliance : Dispose of all hazardous waste in accordance with local, state, and federal regulations. Never mix incompatible waste streams.[4]

By implementing these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. This commitment to safety is the bedrock of innovative and successful science.

References

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.
  • Electronic Code of Federal Regulations (eCFR). 40 CFR 156.212 -- Personal protective equipment statements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.